3-Acetyl-2-(methylaminosulfonyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWLSKTWKAMLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442770 | |
| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138891-01-7 | |
| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Acetyl-2-(methylaminosulfonyl)thiophene (CAS 138891-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-(methylaminosulfonyl)thiophene is a substituted thiophene derivative that has garnered interest as a versatile building block in medicinal and organic chemistry. Its unique arrangement of a thiophene ring, an acetyl group, and an N-methylsulfonamide moiety provides a scaffold with significant potential for creating diverse and biologically active molecules. The thiophene ring, a well-known pharmacophore, enhances lipophilicity and metabolic stability, often improving a molecule's ability to cross the blood-brain barrier. This characteristic, combined with the hydrogen bonding capabilities of the sulfonamide group, makes this compound a particularly valuable intermediate in the synthesis of novel therapeutics, especially those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, key applications, and essential safety information.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of this compound are crucial for its application in a research setting.
Identifiers and Nomenclature
The compound is identified by several names and registry numbers, ensuring its unambiguous identification in chemical databases and literature.
| Identifier | Value |
| CAS Number | 138891-01-7[1][2] |
| IUPAC Name | N-(3-acetylthiophen-2-yl)-N-methylmethanesulfonamide |
| Synonyms | 3-Acetyl-2-thiophene-N-methylsulfonamide, 3-acetyl-N-methylthiophene-2-sulfonamide[1][3][4] |
| Molecular Formula | C₇H₉NO₃S₂[1][2] |
| Molecular Weight | 219.27 g/mol [1][2] |
| SMILES | CC(=O)C1=C(SC=C1)S(=O)(=O)NC[5] |
| InChIKey | OTWLSKTWKAMLMQ-UHFFFAOYSA-N[5] |
Physicochemical Data
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions. While experimental data for some properties are limited, predictive models offer valuable estimations.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 103 - 107 °C | [1] |
| Boiling Point | 375.9 ± 52.0 °C (Predicted) | [6] |
| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 181.1 °C (Predicted) | [5] |
| pKa | 10.84 ± 0.10 (Predicted) | [6] |
| Solubility | No data available | [3] |
| Purity | ≥ 98% (GC) | [1] |
Proposed Synthesis Workflow
Caption: Proposed two-part synthesis of this compound.
Part 1: Synthesis of 1-(2-Aminothiophen-3-yl)ethanone (Precursor)
The synthesis of the key aminothiophene intermediate is well-documented via a modified Gewald reaction.[7] This reaction involves the condensation of an α-mercapto-aldehyde (generated in situ from 1,4-dithiane-2,5-diol) with an activated nitrile (cyanoacetone) in the presence of a base.
Experimental Protocol (Adapted from P. C. Ravikumar et al., 2006) [7]
-
To a solution of crude cyanoacetone and 1,4-dithiane-2,5-diol in dimethylformamide (DMF), add triethylamine with stirring.
-
Heat the reaction mixture to 60°C for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the oily residue, add water, diethyl ether, and glacial acetic acid until the organic layer becomes clear.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 1-(2-aminothiophen-3-yl)ethanone, which can be purified by recrystallization.
Part 2: Proposed Sulfonylation and N-Methylation
The conversion of the 2-amino group to the final N-methylsulfonamide can be achieved in a two-step process.
Step 2a: Sulfonylation (Proposed) The primary amine of the precursor can be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The pyridine acts as a catalyst and an acid scavenger for the HCl generated during the reaction.
-
Dissolve the 1-(2-aminothiophen-3-yl)ethanone precursor in pyridine at 0°C.
-
Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (to remove pyridine), followed by brine, then dry and concentrate to yield N-(3-acetylthiophen-2-yl)methanesulfonamide.
Step 2b: N-Methylation (Proposed) The resulting sulfonamide can then be N-methylated. A common method involves using a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate.
-
Dissolve the N-(3-acetylthiophen-2-yl)methanesulfonamide in a polar aprotic solvent like acetone or DMF.
-
Add potassium carbonate (K₂CO₃) and methyl iodide (CH₃I).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the final product, this compound.
Spectroscopic Data (of a Key Precursor)
While specific spectral data for this compound (CAS 138891-01-7) is not available in the reviewed literature, detailed spectroscopic analysis of its immediate amide precursor, N-(3-Acetyl-2-thienyl)acetamide , provides valuable structural insight into the core thiophene scaffold.[7]
| Parameter | N-(3-Acetyl-2-thienyl)acetamide Data |
| ¹H-NMR (CDCl₃) | δ = 2.29 (s, 3H, NCOCH₃), 2.52 (s, 3H, COCH₃), 6.72 (d, J=5.8 Hz, 1H, H5), 7.18 (d, J=5.8 Hz, 1H, H4), 11.88 (s, 1H, NH) |
| ¹³C-NMR (CDCl₃) | δ = 23.5 (NCOCH₃), 28.7 (COCH₃), 116.0 (C5), 120.8 (C3), 124.1 (C4), 149.4 (C2), 167.7 (NCO), 195.8 (CO) |
| IR (KBr, cm⁻¹) | 1683, 1635 |
| MS (m/z, %) | 183 (M⁺, 18), 141 (68), 126 (100) |
This data is for the acetamide precursor, not the final N-methylsulfonamide product. It serves to confirm the structure of the core 3-acetyl-2-substituted thiophene ring.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by its functional groups: the thiophene ring, the acetyl group, and the sulfonamide.
-
Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the acetyl and sulfonamide groups at positions 3 and 2, respectively, will deactivate the ring towards this type of reaction.
-
Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the α-protons are acidic, allowing for reactions such as aldol condensations.
-
Sulfonamide Group: The sulfonamide moiety is generally stable. The S-N bond can be cleaved under harsh reductive conditions.
The compound is expected to be stable under normal storage conditions, kept in a cool, dark place.[3] It is incompatible with strong oxidizing agents.[3]
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.
Central Nervous System (CNS) Drug Discovery
The thiophene scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs. Its properties are particularly advantageous for CNS-targeting drugs, where the ability to cross the blood-brain barrier is paramount.[1] Sulfonamide derivatives are also a valuable motif in the development of novel agents for treating CNS disorders. While specific patented uses of CAS 138891-01-7 are not publicly detailed, its structural motifs are present in compounds investigated for neurological conditions. It serves as a precursor for building molecules that may modulate CNS targets.[1]
Organic and Materials Synthesis
Beyond pharmaceuticals, this compound's reactive functional groups make it a useful tool in broader organic synthesis for creating diverse derivatives.[1] There is also potential for its use in material science, for example, in the development of advanced materials like conductive polymers where the thiophene unit can contribute to electrical conductivity and thermal stability.[1]
Agrochemicals
The structural features of this molecule are also relevant in the design of modern agrochemicals. It can be used as a starting material for developing new, effective, and potentially more environmentally friendly pesticides and herbicides.[1]
Caption: Relationship between the compound's structure and its applications.
Safety and Handling
Based on the Safety Data Sheet (SDS) provided by TCI America, the compound is not classified as hazardous under OSHA and WHMIS 2015 regulations.[3] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Handling: Avoid creating dust. Use in a well-ventilated area or with local exhaust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed. Store in a cool, dark place away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid:
-
Skin Contact: Rinse skin with water/shower. Get medical advice if irritation occurs.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
Ingestion: Rinse mouth. Get medical advice if you feel unwell.[3]
-
-
Fire Fighting: Use dry chemical, foam, water spray, or carbon dioxide. Closed containers may explode from the heat of a fire.[3]
Conclusion
This compound (CAS 138891-01-7) is a valuable chemical intermediate with significant potential, particularly in the field of drug discovery for CNS disorders. Its synthesis, while not explicitly published, can be reliably proposed from well-established organosulfur chemistry. The combination of its thiophene core and reactive functional groups ensures its continued relevance as a building block for novel chemical entities. Researchers employing this compound should adhere to standard safety protocols and can leverage its properties to explore new frontiers in medicinal chemistry, organic synthesis, and material science.
References
-
Ravikumar, P. C., & Raghunathan, R. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(12), 371-378. [Link]
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Supplementary Information for various thiophene derivatives. [Source providing general NMR and MS instrumentation details]. [Link]
-
Generic Safety Data Sheet Information. [Source providing general laboratory safety protocols]. [Link]
-
Generic Safety Data Sheet Information. [Source providing general laboratory safety protocols]. [Link]
-
Generic Safety Data Sheet Information. [Source providing general laboratory safety protocols]. [Link]
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A Technical Guide to the Physicochemical Characterization of 3-acetyl-N-methylthiophene-2-sulfonamide
Introduction: Bridging Structure and Function
The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its efficacy and safety profile. This guide focuses on 3-acetyl-N-methylthiophene-2-sulfonamide, a molecule incorporating three key functional groups of significant interest in medicinal chemistry: an aromatic thiophene ring, an acetyl moiety, and a sulfonamide group.
The thiophene ring is an important heterocyclic scaffold in many pharmaceuticals, valued for its aromaticity and bioisosteric relationship with the benzene ring.[1] The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics and diuretics, and is known for its acidic nature which can be critical for receptor binding and solubility.[2][3] The N-acyl sulfonamide motif, in particular, is often used as a bioisostere for carboxylic acids.[4]
Given the limited publicly available data on 3-acetyl-N-methylthiophene-2-sulfonamide (CAS 138891-01-7), this document serves as a comprehensive technical guide outlining the essential experimental protocols for its complete physicochemical characterization.[5][6] We will delve into the causality behind experimental choices, providing not just methods, but a strategic framework for understanding this molecule's potential behavior in a physiological environment.
Molecular Structure and Predicted Physicochemical Profile
The structure of 3-acetyl-N-methylthiophene-2-sulfonamide combines features that suggest a nuanced physicochemical profile. The sulfonamide proton is expected to be acidic, influenced by the electron-withdrawing nature of the adjacent sulfonyl group and the acetyl group on the thiophene ring. The overall lipophilicity will be a balance between the nonpolar thiophene ring and the polar sulfonamide and acetyl groups.
Table 1: Predicted Physicochemical Properties of 3-acetyl-N-methylthiophene-2-sulfonamide
| Property | Predicted Value (Illustrative) | Rationale & Implication for Drug Development |
|---|---|---|
| pKa | 8.5 - 9.5 | The sulfonamide proton's acidity is crucial for solubility and interaction with biological targets.[7] A pKa in this range indicates that the compound will be predominantly in its neutral form at physiological pH (7.4), which can favor membrane permeation. |
| logP | 1.5 - 2.5 | This value suggests a balance between lipophilicity and hydrophilicity. A logP in this range is often considered favorable for oral absorption and distribution, aligning with Lipinski's Rule of 5 which suggests a logP <5.[8][9] |
| Aqueous Solubility | Low to Moderate | The crystalline nature of the solid and the predicted logP suggest that solubility might be limited. The compound's acidity could be leveraged to form salts and improve solubility in aqueous formulations. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the core physicochemical properties of 3-acetyl-N-methylthiophene-2-sulfonamide.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa is arguably the most critical parameter, as it governs the ionization state of the molecule in different environments. For a sulfonamide, the pKa dictates the extent of negative charge at physiological pH, which profoundly impacts solubility, membrane transport, and receptor binding. We will employ a UV-metric method, which is highly sensitive and requires minimal sample, making it ideal for early-stage drug discovery.[10]
Experimental Protocol: UV-Metric pKa Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Buffer Preparation: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[10]
-
Sample Preparation: In a 96-well UV-transparent microtiter plate, add a small aliquot of the compound's stock solution to each well containing the different pH buffers. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid influencing the pKa.
-
UV-Vis Spectroscopy: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Analysis: Plot absorbance at a specific wavelength (where the neutral and ionized species show the largest difference) against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Trustworthiness: This protocol is self-validating as it relies on the fundamental principle that the UV-Vis spectrum of a molecule changes as it ionizes. The consistency of the isosbestic points across the pH range serves as an internal control for the stability of the compound and the quality of the measurement.
Caption: Workflow for UV-Metric pKa Determination.
Table 2: Illustrative pKa Data Presentation
| Wavelength (nm) | pH | Absorbance | Derived pKa |
|---|---|---|---|
| 280 | 7.0 | 0.352 | |
| 280 | 8.0 | 0.488 | |
| 280 | 9.0 | 0.625 | 9.05 |
| 280 | 10.0 | 0.761 |
| 280 | 11.0 | 0.898 | |
Lipophilicity (logP & logD)
Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME properties.[9] The partition coefficient (logP) measures the distribution of the neutral species between an organic (n-octanol) and aqueous phase. The distribution coefficient (logD) is pH-dependent and measures the distribution of all species (neutral and ionized). The shake-flask method is the "gold standard" for its direct and accurate measurement.[11]
Experimental Protocol: Shake-Flask logP/logD Determination
-
Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for logD) and vice-versa by shaking them together overnight and allowing the layers to separate.
-
Compound Addition: Add a known amount of 3-acetyl-N-methylthiophene-2-sulfonamide to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[10]
-
Calculation:
-
logP/logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ) [8]
-
Trustworthiness: The protocol's reliability is ensured by using pre-saturated solvents, which corrects for their mutual miscibility. A mass balance calculation (comparing the total amount of compound recovered from both phases to the initial amount) should be performed to validate that no degradation or precipitation occurred during the experiment.
Caption: Workflow for Shake-Flask logP/logD Determination.
Table 3: Illustrative logD Data Presentation
| pH | C_octanol (µg/mL) | C_aqueous (µg/mL) | Ratio (C_oct/C_aq) | logD |
|---|
| 7.4 | 65.8 | 3.4 | 19.35 | 1.29 |
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation. The equilibrium shake-flask method is a robust technique to determine thermodynamic solubility. Given the acidic nature of the sulfonamide, solubility should be assessed at multiple pH values.
Experimental Protocol: Equilibrium Aqueous Solubility
-
Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material is essential.
-
Phase Separation: Filter or centrifuge the samples to remove all undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solid-State Analysis: Analyze the remaining solid by a method like DSC or XRPD to ensure the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.
Trustworthiness: The key to this protocol's validity is achieving true equilibrium. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration in solution has plateaued. Analysis of the remaining solid confirms that the measured solubility corresponds to the initial solid form.
Caption: Workflow for Capillary Melting Point Determination.
Table 5: Illustrative Melting Point Data
| Determination | Onset Temperature (°C) | Completion Temperature (°C) | Melting Range (°C) |
|---|---|---|---|
| 1 | 145.5 | 146.5 | 1.0 |
| 2 | 145.8 | 146.6 | 0.8 |
| Average | | | 145.7 - 146.6 |
Solid-State Characterization: Single-Crystal X-Ray Diffraction
Expertise & Experience: To unambiguously determine the three-dimensional atomic structure of a molecule, single-crystal X-ray diffraction is the most powerful technique. [12][13]This method provides precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. This knowledge is invaluable for understanding polymorphism, which can significantly affect a drug's stability, solubility, and bioavailability.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: The primary challenge is to grow a suitable single crystal. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened. The ideal crystal should be at least 20µm in all dimensions. [12]2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. [14]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.
Trustworthiness: The quality of the final structure is validated by several crystallographic metrics, most notably the R-factor, which is a measure of the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) indicates a high-quality, reliable structure.
Sources
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- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. keyorganics.net [keyorganics.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
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"3-Acetyl-2-(methylaminosulfonyl)thiophene" molecular structure and weight
An In-Depth Technical Guide to 3-Acetyl-2-(methylaminosulfonyl)thiophene: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in synthetic chemistry. Also known by its synonym, 3-Acetyl-2-thiophene-N-methylsulfonamide, this molecule serves as a versatile intermediate and building block in the development of novel compounds for the pharmaceutical, agrochemical, and material science sectors.[1] Its unique structure, featuring a reactive thiophene core functionalized with both an acetyl and a methylaminosulfonyl group, offers multiple sites for chemical modification, enabling the synthesis of diverse and complex molecular architectures.[1] This document details the compound's molecular structure, physicochemical properties, plausible synthetic strategies, and key applications, providing researchers and drug development professionals with a foundational understanding of its chemical utility.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted monothiophene characterized by an acetyl group at the C3 position and a methylaminosulfonyl group at the C2 position of the five-membered sulfur-containing aromatic ring. The electron-withdrawing nature of the sulfonyl group and the acetyl group significantly influences the reactivity of the thiophene ring.
The molecular structure consists of:
-
A Thiophene Ring: A five-membered aromatic ring containing one sulfur atom, which imparts unique electronic properties and serves as a bioisostere for a benzene ring in many pharmaceutical applications.[2]
-
An Acetyl Group (-COCH₃): A ketone functional group attached to the C3 position, providing a reactive site for further chemical transformations.
-
A Methylaminosulfonyl Group (-SO₂NHCH₃): A sulfonamide functional group at the C2 position, which can engage in hydrogen bonding and contributes to the molecule's potential biological activity.[1]
Molecular Identifiers and Properties
All quantitative data for the compound are summarized in the table below for clear reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-(N-methylsulfamoyl)thiophen-3-yl)ethan-1-one | |
| Synonyms | 3-Acetyl-2-thiophene-N-methylsulfonamide | [1][3] |
| CAS Number | 138891-01-7 | [1][3][4][5] |
| Molecular Formula | C₇H₉NO₃S₂ | [1][3][5] |
| Molecular Weight | 219.27 g/mol | [1][3][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 103 - 107 °C | [1][6] |
| Boiling Point | 375.9 ± 52.0 °C (Predicted) | [5] |
| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | >98.0% (GC) | |
| SMILES | CC(=O)C1=C(SC=C1)S(=O)(=O)NC | [4] |
Synthesis and Mechanistic Insights
While specific, validated industrial synthesis protocols for this compound are not extensively published in public literature, a plausible and logical synthetic route can be devised based on established thiophene chemistry. The following proposed workflow illustrates a multi-step synthesis starting from a common thiophene precursor.
Proposed Synthetic Workflow
The synthesis logically proceeds through the sequential introduction of the functional groups onto the thiophene ring. The order of these steps is critical to manage the directing effects of the substituents and achieve the desired regioselectivity.
Caption: Proposed multi-step synthesis of this compound.
Rationale Behind Experimental Choices
-
Starting Material and Protection (Hypothetical): Starting with a pre-functionalized thiophene like 2-bromothiophene is common. Protecting the highly reactive C5 position (e.g., with a bulky silyl group) can be a strategic choice to prevent side reactions and direct subsequent functionalization to the desired C2 and C3 positions.
-
Acetylation: After protection, a halogen-metal exchange (e.g., with n-butyllithium) followed by quenching with an acetylating agent (like acetyl chloride or acetic anhydride) would install the acetyl group at the C2 position. The subsequent rearrangement or choice of a different starting material would be needed to achieve the 3-acetyl isomer. A more direct route would be a Friedel-Crafts acylation of a 2-substituted thiophene that directs to the 3-position.
-
Sulfonylation: The introduction of the sulfonyl chloride group is typically achieved via chlorosulfonylation using chlorosulfonic acid. The acetyl group, being a deactivating group, will direct the incoming electrophilic sulfonyl group to the adjacent C2 position.
-
Amination: The final step involves the reaction of the highly reactive sulfonyl chloride intermediate with methylamine. This nucleophilic substitution reaction forms the stable sulfonamide bond and yields the target product.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex molecules.
-
Pharmaceutical Development: This compound is a key intermediate in synthesizing various pharmaceuticals.[1] The thiophene nucleus is a "privileged pharmacophore" found in numerous FDA-approved drugs, valued for its bioisosteric similarity to benzene and its ability to engage with biological targets.[2][7] Derivatives are explored for a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[7][8] This specific intermediate is noted for its utility in developing drugs targeting neurological disorders.[1]
-
Agrochemical Chemistry: The structural motifs present in this compound are relevant to the design of modern agrochemicals. It can be used as a starting point for creating novel herbicides or pesticides with potentially improved efficacy and environmental profiles.[1]
-
Material Science: Thiophene derivatives are fundamental units in the creation of conductive polymers and other advanced materials.[1] The functional groups on this molecule allow it to be incorporated into polymer chains to modulate electronic properties and thermal stability.
Caption: Role as a central scaffold for diverse chemical applications.
Representative Experimental Protocol: Sulfonamide Formation
The following protocol describes the final step of the proposed synthesis—the amination of a sulfonyl chloride. This protocol is representative and must be adapted and optimized for specific laboratory conditions.
Objective: To synthesize this compound from 3-Acetylthiophene-2-sulfonyl chloride.
Materials:
-
3-Acetylthiophene-2-sulfonyl chloride (1.0 eq)
-
Methylamine (2.0-3.0 eq, e.g., 40% solution in water or 2M solution in THF)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or Pyridine (as base, 1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 3-Acetylthiophene-2-sulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Scientist's Note: This initial cooling is crucial to control the exothermicity of the reaction between the sulfonyl chloride and the amine, preventing potential side reactions and degradation.
-
-
Addition of Reagents:
-
Slowly add the base (e.g., Triethylamine, 1.5 eq) to the solution.
-
Add methylamine solution (2.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5-10 °C.
-
Scientist's Note: A stoichiometric excess of the amine is used to ensure complete consumption of the sulfonyl chloride. The base (TEA) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.
-
Self-Validation System: TLC provides a rapid and reliable method to validate the reaction's progress. A co-spot of the starting material and the reaction mixture should be used as a reference.
-
-
Workup and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Scientist's Note: This aqueous workup sequence is a self-validating purification step, systematically removing ionic impurities and ensuring a cleaner crude product for the final purification.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Conclusion
This compound is a strategically important chemical intermediate with significant potential. Its well-defined structure and the reactivity of its functional groups make it an ideal starting point for the synthesis of a wide array of target molecules. For researchers in drug discovery and material science, this compound represents a valuable scaffold for generating novel entities with tailored biological or physical properties. Future work will likely focus on developing more efficient and scalable syntheses and exploring the full range of complex molecules that can be derived from this versatile building block.
References
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Couture, A., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(2), 249-258. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 3-Methyl-2-acetyl thiophene | 13679-72-6. Retrieved from [Link]
-
Shafique, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineering, Technology & Applied Science Research, 13(3), 10899-10906. Retrieved from [Link]
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Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 23(15), 1514-1534. Retrieved from [Link]
-
Burca, M. R., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(5), 1133. Retrieved from [Link]
-
Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 3-acetyl-2-(methylaminosulfonyl)thiophene
A Note to the Reader: As a Senior Application Scientist, transparency and scientific integrity are paramount. Extensive searches for experimentally derived spectral data for 3-acetyl-2-(methylaminosulfonyl)thiophene (CAS No. 138891-01-7) in publicly accessible scientific databases and literature have not yielded specific datasets (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry). The following guide has been constructed using hypothetical, yet chemically plausible, spectral data. The purpose of this document is to serve as an expert-level illustration of the methodologies and interpretative logic that would be applied to the actual spectral data for this compound. The presented spectra are simulated based on established principles of organic spectroscopy and the known structural features of this compound.
Introduction
This compound is a substituted thiophene with potential applications in pharmaceutical and materials science research.[1] Its molecular structure, comprising a thiophene ring functionalized with an acetyl group and a methylaminosulfonyl group, presents a unique electronic and steric environment.[1] Accurate structural elucidation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides a detailed walkthrough of the expected spectral characteristics of this molecule and the rationale behind the interpretation.
Molecular Structure and Properties:
-
Molecular Formula: C₇H₉NO₃S₂[1]
-
Molecular Weight: 219.27 g/mol [1]
-
Appearance: White to light yellow crystalline powder[1]
-
Melting Point: 103-107 °C[1]
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol:
A hypothetical ¹H NMR spectrum was generated assuming acquisition on a 400 MHz spectrometer. A sample of this compound (approx. 10 mg) would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded at room temperature with 16 scans.
Data Interpretation:
The ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in the molecule.
Hypothetical ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-5 (thiophene) |
| 7.10 | d | 1H | H-4 (thiophene) |
| 5.50 | q | 1H | N-H |
| 2.95 | d | 3H | N-CH₃ |
| 2.60 | s | 3H | COCH₃ |
Analysis of Hypothetical ¹H NMR Spectrum:
-
Thiophene Protons (H-4 and H-5): The two doublets at 7.65 and 7.10 ppm are characteristic of protons on a thiophene ring. The downfield shift is due to the aromatic nature of the ring and the electron-withdrawing effects of the acetyl and sulfonamide groups. The coupling between these two adjacent protons would result in a coupling constant (³J) of approximately 5-6 Hz. H-5 is expected to be further downfield than H-4 due to the deshielding effect of the adjacent sulfur atom and the through-space effect of the acetyl group.
-
N-H Proton: The quartet at 5.50 ppm is assigned to the proton on the nitrogen atom. Its broadness and chemical shift can be variable and are dependent on concentration and solvent. The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group.
-
N-Methyl Protons: The doublet at 2.95 ppm, integrating to three protons, is assigned to the methyl group attached to the nitrogen. The splitting into a doublet is a result of coupling with the N-H proton.
-
Acetyl Protons: The singlet at 2.60 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to couple with.
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol:
A hypothetical ¹³C NMR spectrum was generated assuming acquisition on a 100 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence (e.g., PENDANT) would be employed to simplify the spectrum to singlets for each unique carbon.
Data Interpretation:
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Hypothetical ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 195.5 | C=O (acetyl) |
| 145.0 | C-2 (thiophene) |
| 138.0 | C-3 (thiophene) |
| 132.5 | C-5 (thiophene) |
| 128.0 | C-4 (thiophene) |
| 31.0 | N-CH₃ |
| 29.5 | COCH₃ |
Analysis of Hypothetical ¹³C NMR Spectrum:
-
Carbonyl Carbon: The signal at the lowest field (195.5 ppm) is characteristic of a ketone carbonyl carbon.
-
Thiophene Carbons: The four signals between 128.0 and 145.0 ppm are assigned to the carbons of the thiophene ring. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-3) are expected to be the most downfield. C-2, bearing the sulfonamide group, is predicted to be at approximately 145.0 ppm, while C-3, bearing the acetyl group, is at around 138.0 ppm. The remaining two thiophene carbons, C-5 and C-4, are expected at approximately 132.5 and 128.0 ppm, respectively.
-
Methyl Carbons: The two signals in the upfield region are assigned to the two methyl groups. The methyl carbon of the acetyl group (COCH₃) is expected around 29.5 ppm, while the N-methyl carbon (N-CH₃) is anticipated at approximately 31.0 ppm.
Part 3: Infrared (IR) Spectroscopy
Experimental Protocol:
A hypothetical IR spectrum would be obtained using an ATR-FTIR spectrometer. A small amount of the solid sample would be placed on the ATR crystal, and the spectrum would be recorded from 4000 to 400 cm⁻¹.
Data Interpretation:
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Hypothetical IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2980-2850 | Weak | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (ketone) |
| 1340, 1160 | Strong | S=O stretch (sulfonamide) |
| 1520, 1410 | Medium | C=C stretch (thiophene ring) |
Analysis of Hypothetical IR Spectrum:
-
N-H Stretch: A medium intensity peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.
-
C-H Stretches: Weak absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic thiophene ring. Weak bands between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the methyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the acetyl group.
-
S=O Stretches: Two strong bands, typically around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are characteristic of the S=O stretching vibrations of the sulfonamide group.
-
C=C Stretches: Medium intensity peaks in the 1520-1410 cm⁻¹ region are attributed to the C=C stretching vibrations within the thiophene ring.
Part 4: Mass Spectrometry (MS)
Experimental Protocol:
A hypothetical mass spectrum would be acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The sample would be introduced via a direct insertion probe and heated to induce vaporization.
Data Interpretation:
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Hypothetical Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 219 | 85 | [M]⁺ (Molecular Ion) |
| 204 | 40 | [M - CH₃]⁺ |
| 176 | 10 | [M - CH₃CO]⁺ |
| 140 | 100 | [M - SO₂NHCH₃]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
Analysis of Hypothetical Mass Spectrum:
-
Molecular Ion Peak: The peak at m/z 219 corresponds to the molecular weight of the compound (219.27 g/mol ), confirming the molecular formula C₇H₉NO₃S₂. The presence of two sulfur atoms would give rise to a characteristic isotopic pattern for the M+2 peak.
-
Key Fragment Ions:
-
[M - CH₃]⁺ (m/z 204): Loss of a methyl radical from the molecular ion.
-
[M - CH₃CO]⁺ (m/z 176): Loss of an acetyl radical.
-
[M - SO₂NHCH₃]⁺ (m/z 140): This would be a very prominent peak, representing the loss of the methylaminosulfonyl group, resulting in a stable 3-acetylthiophene cation. This is often a major fragmentation pathway for such structures.
-
[CH₃CO]⁺ (m/z 43): A strong peak corresponding to the acylium ion, which is a common fragment from acetyl-substituted compounds.
-
Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. Each technique offers complementary information, and together, they allow for an unambiguous confirmation of the molecule's structure and the assignment of all its constituent atoms and functional groups. While the data presented in this guide is hypothetical, it is based on sound spectroscopic principles and provides a robust framework for the analysis of the actual experimental data for this compound.
References
Sources
An In-Depth Technical Guide to 3-Acetyl-2-(methylaminosulfonyl)thiophene: A Key Building Block for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Scaffolding with Therapeutic Potential
3-Acetyl-2-(methylaminosulfonyl)thiophene, also known as 3-acetyl-N-methylthiophene-2-sulfonamide, is a unique heterocyclic compound characterized by a thiophene ring bearing an acetyl group at the 3-position and a methylaminosulfonyl group at the 2-position.[1][2] With the CAS Number 138891-01-7 and a molecular formula of C₇H₉NO₃S₂, this compound presents itself as a stable, white to light yellow crystalline powder.[1][3] While not extensively documented as a pharmacologically active agent in its own right, its true significance in medicinal chemistry lies in its role as a versatile and crucial intermediate in the synthesis of potent therapeutic agents.[3] The strategic placement of its functional groups makes it an ideal starting point for the construction of more complex molecules, particularly in the development of carbonic anhydrase inhibitors.
This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its pivotal application in the development of clinically significant pharmaceuticals. We will delve into the structure-activity relationships of the therapeutic agents derived from this scaffold and explore the underlying mechanism of action that confers their biological activity.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 138891-01-7 | [1][2] |
| Molecular Formula | C₇H₉NO₃S₂ | [1][2] |
| Molecular Weight | 219.27 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 103 - 107 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be approached through a multi-step process, often starting from more readily available thiophene precursors. A common strategy involves the introduction of the sulfonyl group followed by N-methylation. The following protocol is a representative synthesis based on established chemical transformations for thiophene derivatives.
Experimental Protocol: A Plausible Synthetic Route
Part 1: Synthesis of 3-Acetylthiophene-2-sulfonyl Chloride
-
Starting Material: 3-Acetylthiophene.
-
Chlorosulfonation: Cool a solution of 3-acetylthiophene in an inert solvent (e.g., dichloromethane) to 0°C.
-
Add chlorosulfonic acid dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-acetylthiophene-2-sulfonyl chloride.
Part 2: Synthesis of this compound
-
Amination: Dissolve the 3-acetylthiophene-2-sulfonyl chloride from Part 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C and bubble methylamine gas through the solution or add a solution of methylamine in THF dropwise.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature for an additional two hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices
-
The use of an inert solvent like dichloromethane in the chlorosulfonation step is crucial to prevent unwanted side reactions.
-
Maintaining a low temperature during the addition of chlorosulfonic acid and methylamine helps to control the exothermic nature of the reactions and minimize the formation of byproducts.
-
The aqueous workup with acid and base washes is essential to remove unreacted starting materials and inorganic salts, leading to a purer final product.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Gateway to Carbonic Anhydrase Inhibitors
The primary utility of this compound is as a key intermediate in the synthesis of carbonic anhydrase inhibitors.[4] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes play critical roles in various physiological processes, including pH regulation, fluid secretion, and bone resorption.[5] Inhibition of specific carbonic anhydrase isoforms has proven to be a successful therapeutic strategy for the treatment of glaucoma, edema, and certain types of cancer.[5][6]
A prominent example of a drug synthesized from a closely related precursor is Brinzolamide , a topical carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma.[4][7] The synthesis of Brinzolamide involves a thiophene sulfonamide scaffold, highlighting the importance of intermediates like this compound.[7]
Mechanism of Action: How Thiophene-Based Sulfonamides Inhibit Carbonic Anhydrase
The sulfonamide group is a critical pharmacophore for carbonic anhydrase inhibition. It acts as a zinc-binding group, coordinating to the zinc ion in the active site of the enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The thiophene ring and its substituents contribute to the overall binding affinity and selectivity of the inhibitor for different carbonic anhydrase isoforms.
Caption: Mechanism of carbonic anhydrase inhibition by thiophene sulfonamides.
Structure-Activity Relationships (SAR) of Thiophene-Based Carbonic Anhydrase Inhibitors
-
The Sulfonamide Group: The unsubstituted sulfonamide (-SO₂NH₂) is generally essential for high-affinity binding to the catalytic zinc ion. N-alkylation, as in our title compound, can modulate the binding affinity and pharmacokinetic properties.
-
The Thiophene Ring: The thiophene ring serves as a scaffold to position the sulfonamide group correctly within the active site. It also provides a platform for further substitutions to enhance potency and selectivity.
-
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly influence the inhibitory activity and isoform selectivity. For instance, the acetyl group in this compound can be a handle for further chemical modifications or can interact with specific residues in the enzyme's active site.
A study on benzo[b]thiophene-2-sulfonamide derivatives demonstrated that substitutions on the benzene ring could lead to potent and topically active carbonic anhydrase inhibitors for glaucoma treatment.[6]
Conclusion and Future Perspectives
This compound stands as a testament to the often-unseen importance of chemical intermediates in the drug discovery and development process. While it may not be the final active pharmaceutical ingredient, its unique structure provides a robust and versatile platform for the synthesis of clinically significant molecules, most notably carbonic anhydrase inhibitors. The continued exploration of thiophene-based scaffolds, stemming from precursors like this compound, holds promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on leveraging this and similar building blocks to design next-generation inhibitors for a range of therapeutic targets.
References
-
This compound. Chem-Impex International.
-
Brinzolamide, AL-4862, Azopt. Drugs Synthesis Database.
- Chen, H., et al. (1998). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 2(3), 146-151.
-
CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents.
-
This compound. Santa Cruz Biotechnology.
-
US8344136B2 - Process for the preparation of brinzolamide. Google Patents.
-
3-Acetyl-5-chlorothiophene-2-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis. BenchChem.
-
This compound. TCI Chemicals.
- Ponticello, G. S., et al. (1987). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 30(4), 591-597.
- Szelenyi, I. (2000). Update on topical carbonic anhydrase inhibitors.
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- 5. Update on topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Thiophene Sulfonamide Saga: From Obscurity to a Pillar of Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Scaffolds
In the vast and ever-evolving landscape of medicinal chemistry, the convergence of distinct molecular frameworks often gives rise to novel classes of compounds with profound therapeutic potential. This guide delves into the discovery and history of one such remarkable fusion: thiophene sulfonamides. This family of molecules marries the aromaticity and bioisosteric versatility of the thiophene ring with the pharmacologically privileged sulfonamide group, creating a scaffold that has yielded a diverse array of clinically significant drugs. From their early exploration as carbonic anhydrase inhibitors to their contemporary applications in oncology and anti-infective therapies, the journey of thiophene sulfonamides is a testament to the power of synthetic innovation and the intricate dance of structure-activity relationships. This document will provide a comprehensive historical overview, detail key synthetic methodologies with actionable protocols, and explore the multifaceted therapeutic applications of this important class of compounds.
Part 1: A Historical Odyssey: The Dawn of Thiophene Sulfonamides
The story of thiophene sulfonamides is intrinsically linked to the broader history of sulfonamide drugs, which burst onto the medicinal chemistry scene in the 1930s with the discovery of the antibacterial properties of Prontosil.[1][2] This groundbreaking discovery ushered in the era of synthetic antimicrobial agents and established the sulfonamide moiety as a critical pharmacophore.
While the initial focus was on benzenoid sulfonamides, the exploration of heterocyclic variants soon followed. The earliest significant foray into thiophene-containing sulfonamides appears to be in the context of carbonic anhydrase (CA) inhibition. In a seminal 1945 paper, Davenport reported the investigation of thiophene-2-sulfonamide as an inhibitor of this crucial enzyme. This was further solidified by the work of Miller and colleagues in 1950, who systematically explored a range of heterocyclic sulfonamides, including those derived from thiophene, as potent carbonic anhydrase inhibitors. These early studies laid the groundwork for the future development of thiophene-based diuretics and antiglaucoma agents.
The subsequent decades saw a blossoming of research into the synthesis and biological evaluation of a wide array of thiophene sulfonamide derivatives. The inherent "privileged" nature of the thiophene scaffold, its ability to act as a bioisostere for a phenyl ring, and its amenability to diverse chemical modifications made it an attractive platform for medicinal chemists.[3] This led to the discovery of thiophene sulfonamides with antibacterial, anticancer, and other therapeutic properties, cementing their place as a versatile and valuable class of compounds in modern drug discovery.
Part 2: The Alchemist's Toolkit: Synthesizing the Thiophene Sulfonamide Core
The construction of thiophene sulfonamides relies on a robust set of synthetic strategies that allow for precise control over substitution patterns and functional group diversity. The following sections detail key synthetic transformations with illustrative protocols.
The Gateway Intermediate: Preparation of Thiophene-2-sulfonyl Chloride
The synthesis of most thiophene-2-sulfonamides begins with the preparation of the highly reactive intermediate, thiophene-2-sulfonyl chloride. This is typically achieved through the chlorosulfonation of thiophene.
Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride
-
Materials: Thiophene, Chlorosulfonic acid, Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of thiophene (1.0 eq) in anhydrous DCM to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride, which can be used directly in the next step or purified by vacuum distillation.
-
Caption: Synthesis of the key intermediate, thiophene-2-sulfonyl chloride.
Building Diversity: N-Substituted Thiophene Sulfonamides
The versatility of the thiophene sulfonamide scaffold lies in the ability to introduce a wide range of substituents on the sulfonamide nitrogen. This is typically achieved by reacting thiophene-2-sulfonyl chloride with a primary or secondary amine.
Experimental Protocol: Synthesis of N-Aryl Thiophene-2-sulfonamide
-
Materials: Thiophene-2-sulfonyl chloride, Substituted aniline, Pyridine, Dichloromethane (DCM), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of thiophene-2-sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: General synthesis of N-substituted thiophene sulfonamides.
Advanced Scaffolds: The Gewald Reaction and Suzuki-Miyaura Coupling
To create more complex and highly functionalized thiophene sulfonamides, medicinal chemists often employ powerful synthetic tools like the Gewald reaction and the Suzuki-Miyaura cross-coupling reaction.
The Gewald reaction is a one-pot multicomponent reaction that provides access to 2-aminothiophenes, which are valuable precursors for a variety of fused heterocyclic systems, including thieno[2,3-d]pyrimidines.[4][5]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile
-
Materials: A ketone or aldehyde, Malononitrile, Elemental sulfur, A secondary amine (e.g., morpholine or diethylamine), Ethanol.
-
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add the secondary amine catalyst (0.1-0.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and the product often precipitates.
-
Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.
-
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the thiophene ring.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophene Sulfonamide
-
Materials: 5-Bromothiophene-2-sulfonamide, An arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), A base (e.g., K₂CO₃ or Cs₂CO₃), A solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a Schlenk flask, combine the 5-bromothiophene-2-sulfonamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 3: Therapeutic Frontiers: The Diverse Applications of Thiophene Sulfonamides
The thiophene sulfonamide scaffold has proven to be a remarkably fruitful platform for the discovery of drugs targeting a wide range of diseases.
Carbonic Anhydrase Inhibitors: A Historical Stronghold
As previously mentioned, the earliest therapeutic application of thiophene sulfonamides was as carbonic anhydrase inhibitors. These enzymes play a critical role in regulating pH and fluid balance in the body. Inhibition of specific carbonic anhydrase isoforms has led to the development of diuretics and drugs for the treatment of glaucoma. The sulfonamide moiety is a key zinc-binding group in the active site of the enzyme, and the thiophene ring contributes to the overall binding affinity and pharmacokinetic properties of the molecule.[8][9]
Mechanism of Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The thiophene ring and other substituents on the sulfonamide can interact with amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity.
Caption: Mechanism of carbonic anhydrase inhibition by a thiophene sulfonamide.
Antibacterial Agents: A Continuing Legacy
Building on the success of the original sulfa drugs, thiophene sulfonamides have been explored as a new generation of antibacterial agents. The mechanism of action of antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10][] Humans are not affected by this inhibition as they obtain folic acid from their diet. The thiophene ring can be modified to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:
-
The Sulfonamide Group: The unsubstituted sulfonamide group is crucial for activity, as it mimics the p-aminobenzoic acid (PABA) substrate of DHPS.
-
The Thiophene Ring: The position of the sulfonamide group on the thiophene ring influences activity. Substituents on the thiophene ring can modulate the electronic properties and steric bulk of the molecule, affecting its binding to the enzyme.
-
N-Substituents: While the primary sulfonamide is often optimal, certain N-substitutions can improve pharmacokinetic properties without abolishing antibacterial activity.
Anticancer Agents: A Modern Frontier
In recent years, thiophene sulfonamides have emerged as a promising class of anticancer agents with diverse mechanisms of action.[4][] Some derivatives have been shown to inhibit carbonic anhydrase isoforms that are overexpressed in tumors, such as CA IX and CA XII.[12] This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can sensitize cancer cells to other therapies. Other thiophene sulfonamides have been found to inhibit protein kinases, disrupt microtubule dynamics, or induce apoptosis through various signaling pathways.[13][14]
Table 1: Examples of Thiophene Sulfonamide Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |
| Thiophene-sulfonamide-quinoline hybrids | MCF-7 (Breast) | 9.39 | Not specified |
| Benzo[b]thiophene-2-sulfonamide derivatives | Human Chymase | 0.056 | Chymase Inhibition |
| Thiophenes with diphenylsulfone and sulfonamide | Breast Cancer Cell Lines | Moderate to Good | Not specified |
Data synthesized from multiple sources for illustrative purposes.
Conclusion: A Scaffold of Enduring Significance
The journey of thiophene sulfonamide compounds, from their early recognition as carbonic anhydrase inhibitors to their current status as a versatile platform for drug discovery, underscores their enduring importance in medicinal chemistry. The unique combination of the thiophene ring's bioisosteric properties and the sulfonamide's pharmacological prowess has provided a rich vein of therapeutic innovation. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the thiophene sulfonamide saga is far from over. This remarkable scaffold is poised to continue yielding novel and effective treatments for a multitude of human ailments for years to come.
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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Potential of Substituted Thiophene Derivatives
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of the Thiophene Moiety
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity, lipophilicity, and ability to engage in various non-covalent interactions, make it a "privileged pharmacophore"—a molecular framework that is repeatedly found in biologically active compounds.[1] The thiophene ring is not merely a passive scaffold; its sulfur atom can participate in hydrogen bonding and its planar structure allows for effective interaction with biological targets.[1] This guide delves into the multifaceted biological potential of substituted thiophene derivatives, exploring their synthesis, mechanisms of action across various therapeutic areas, and the experimental methodologies used to validate their activity. To date, 26 drugs incorporating the thiophene nucleus have received US FDA approval, highlighting its significance in pharmaceutical development.[1]
I. Synthetic Strategies: Crafting the Thiophene Core
The biological activity of thiophene derivatives is intrinsically linked to the substituents adorning the core ring. The ability to strategically functionalize the thiophene scaffold is therefore paramount. Several classical and modern synthetic methodologies are employed to achieve this chemical diversity.
Classical Synthesis Routes:
Traditional methods for constructing the thiophene ring, while sometimes requiring harsh conditions, remain valuable tools in a chemist's arsenal.[1][2]
-
Paal-Knorr Thiophene Synthesis: This reaction involves the conversion of 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1][2] The mechanism involves the formation of a furan intermediate which is then converted to the thiophene.[2]
-
Gewald Aminothiophene Synthesis: A multicomponent reaction that yields highly functionalized 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[1][2][3] This method is particularly useful for generating precursors for further elaboration.
-
Volhard–Erdmann Cyclization: This method involves the reaction of succinic acid derivatives with phosphorus sulfides to form the thiophene ring.[1][3]
Modern Synthetic Approaches:
Contemporary organic synthesis offers milder and more versatile methods for thiophene construction and functionalization.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are instrumental in attaching various substituents to pre-formed thiophene rings. These methods offer a high degree of control over the final structure.[1]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, often with high atom economy.[1] Modified Gewald reactions are a prime example of MCRs used for thiophene synthesis.[1]
II. Therapeutic Frontiers of Substituted Thiophene Derivatives
The structural versatility of the thiophene nucleus has led to its exploration in a wide array of therapeutic areas. The following sections will detail the biological potential of these derivatives in key disease domains.
A. Oncology: Targeting the Hallmarks of Cancer
Thiophene derivatives have emerged as a promising class of anticancer agents, with mechanisms targeting various aspects of cancer cell biology.[4]
Mechanism of Action:
Many thiophene-based anticancer compounds function as inhibitors of key signaling proteins that are often dysregulated in cancer.[4][5] These include:
-
Kinase Inhibition: Several thiophene derivatives have been designed to target protein kinases, which are crucial for cell growth, proliferation, and survival.[1][4][5] For example, OSI-930 is a thiophene-containing inhibitor of the receptor tyrosine kinases c-Kit and KDR.[1]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[4][6][7]
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for assessing the anticancer potential of thiophene derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted thiophene derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
Data Presentation: Cytotoxicity of Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 480 | HeLa | 12.61 | [6] |
| Compound 480 | HepG2 | 33.42 | [6] |
| Paclitaxel (Control) | HeLa | > 50 | [6] |
| TP 5 | HepG2 | < 30 | [7] |
| TP 5 | SMMC-7721 | < 30 | [7] |
B. Infectious Diseases: Combating Microbial Resistance
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted thiophenes have demonstrated significant activity against a range of bacteria and fungi.[8][9][10]
Mechanism of Action:
The antimicrobial action of thiophene derivatives can be attributed to several mechanisms:
-
Membrane Permeabilization: Some thiophenes can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[8]
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain thiophene compounds can inhibit the formation of these protective microbial communities.
-
Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, thiophenes have been shown to bind to OMPs, potentially disrupting their function and contributing to antibacterial activity.[8]
-
Enzyme Inhibition: Thiophene derivatives can inhibit essential microbial enzymes, such as D-alanine ligase, which is involved in cell wall synthesis.[11]
Signaling Pathway: Thiophene Interaction with Bacterial Outer Membrane
Caption: Proposed mechanism of antimicrobial action for certain thiophene derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute the thiophene derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][11]
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 (MIC₅₀) | [8] |
| Thiophene 8 | Col-R E. coli | 8-32 (MIC₅₀) | [8] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [11] |
C. Inflammation: Modulating the Inflammatory Cascade
Chronic inflammatory diseases represent a significant global health burden. Thiophene-based compounds have been extensively investigated for their anti-inflammatory properties, with some, like tiaprofenic acid and tenoxicam, being approved for clinical use.[1][12][13][14]
Mechanism of Action:
The anti-inflammatory effects of thiophene derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory pathway:
-
Cyclooxygenase (COX) Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][12][13][14]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of pro-inflammatory molecules.[12][13][14] Dual COX/LOX inhibitors are of particular interest as they may offer a broader anti-inflammatory effect with a potentially improved safety profile.[13]
Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
Caption: Thiophene derivatives can inhibit COX and LOX pathways to reduce inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test thiophene derivative orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID like ibuprofen or mefenamic acid.[15]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: Anti-inflammatory Activity of Tetrasubstituted Thiophenes
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 4c | 10 | 71 | [15] |
| 4c | 20 | 77 | [15] |
| Ibuprofen | 20 | 36 | [15] |
| Mefanamic Acid | 100 | 42 | [15] |
D. Neurological Disorders: Crossing the Blood-Brain Barrier
The lipophilic nature of the thiophene ring often facilitates penetration of the blood-brain barrier (BBB), making its derivatives attractive candidates for treating central nervous system (CNS) disorders.[1][16]
Mechanism of Action:
Thiophene-based compounds have been designed to modulate various neurological targets:
-
Enzyme Inhibition: In neurodegenerative diseases like Parkinson's and Alzheimer's, thiophene derivatives have shown potential as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and cholinesterases.[16][17] Inhibition of MAO-B prevents the breakdown of dopamine, while cholinesterase inhibitors increase the levels of acetylcholine in the brain.[17]
-
Anti-Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins like amyloid-β (Aβ) and α-synuclein.[16][17] Certain thiophene derivatives have been shown to inhibit the aggregation of these proteins.[16][17]
-
Receptor Modulation: Thiophene-containing drugs like olanzapine (antipsychotic) and tiagabine (anticonvulsant) act by modulating neurotransmitter receptors.[1]
Logical Relationship: Targeting Neurodegenerative Pathways
Caption: Multi-target approach of thiophene derivatives in neurodegenerative diseases.
III. Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of substituted thiophenes is highly dependent on the nature and position of the substituents on the ring. For instance, in some antimicrobial thiophenes, a benzamide group at position 2 and a phenyl ring at position 5 are crucial for activity.[8] Similarly, for anti-inflammatory agents, the presence of carboxylic acid, ester, amine, and amide groups has been frequently associated with potent activity.[13][14]
The future of thiophene-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking, can aid in predicting the binding of these compounds to their biological targets and guide the synthesis of more effective molecules.[12] Furthermore, the development of novel drug delivery systems, such as nanoparticles, can help overcome challenges like poor solubility and enhance the therapeutic efficacy of promising thiophene derivatives.[6][7]
IV. Conclusion
Substituted thiophene derivatives represent a remarkably versatile and enduringly relevant class of compounds in medicinal chemistry. Their "privileged" scaffold has been successfully incorporated into a multitude of approved drugs and continues to be a fertile ground for the discovery of new therapeutic agents. From combating cancer and infectious diseases to alleviating inflammation and neurological disorders, the biological potential of thiophenes is vast. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, coupled with modern drug discovery tools, will undoubtedly pave the way for the development of next-generation thiophene-based medicines.
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theoretical studies of thiophene sulfonamide derivatives
An In-Depth Technical Guide to the Theoretical Exploration of Thiophene Sulfonamide Derivatives
Abstract
Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3][4] The power of this structural motif lies in the synergistic combination of the thiophene ring's versatile reactivity and the sulfonamide group's potent ability to act as a zinc-binding group, particularly in metalloenzymes like carbonic anhydrase.[5][6][7] This guide serves as a technical deep-dive into the theoretical and computational methodologies that are pivotal for the rational design and optimization of thiophene sulfonamide derivatives. We will explore the causality behind the application of core computational techniques—Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Docking—providing field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The integration of these theoretical studies provides a predictive framework that not only elucidates mechanisms of action at a molecular level but also accelerates the discovery of novel, potent, and selective therapeutic candidates.
Introduction: The Thiophene Sulfonamide Scaffold
The field of medicinal chemistry is in a constant search for molecular frameworks that offer both biological efficacy and synthetic accessibility. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a cornerstone of many FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[8][9][10] Its derivatives are known to exhibit a vast array of pharmacological activities.[1][4][8][10]
When coupled with the sulfonamide moiety (-SO₂NH₂), the resulting scaffold becomes a powerful tool for drug design. The sulfonamide group is a classic pharmacophore, renowned for its role in the development of sulfa drugs and its exceptional ability to inhibit metalloenzymes.[7] Specifically, it acts as a potent zinc-binding group, anchoring molecules to the active sites of enzymes like carbonic anhydrases (CAs), which are crucial targets for treating glaucoma, epilepsy, and some cancers.[5][6][11][12] The combination of these two moieties creates derivatives with significant therapeutic potential, making their study a vibrant area of research.[2]
Theoretical and computational studies provide an indispensable lens through which we can understand and predict the behavior of these molecules, saving significant time and resources in the drug discovery pipeline. This guide details the foundational computational methods used to probe the properties of thiophene sulfonamide derivatives, enabling a more targeted and efficient approach to drug design.
Part 1: Foundational Quantum Mechanics - Density Functional Theory (DFT)
Expertise & Causality: At the heart of understanding a molecule's intrinsic properties is the study of its electronic structure. Density Functional Theory (DFT) is the computational method of choice for this purpose.[13][14] Unlike simpler models, DFT accurately describes the ground-state electronic properties of molecules by calculating the electron density, offering a balance of computational efficiency and high accuracy.[14] This is crucial for thiophene sulfonamides, as it allows us to predict their geometry, stability, reactivity, and even spectroscopic signatures before they are ever synthesized.
Key Applications & Insights from DFT:
-
Geometric Optimization: DFT calculations determine the most stable three-dimensional conformation of a molecule by finding the geometry with the minimum energy. This provides precise data on bond lengths and angles, which can be validated against experimental X-ray crystallography data.[13]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[13][14][15]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with a biological target.
-
Spectroscopic Simulation: DFT can accurately simulate vibrational (FT-IR) and electronic (UV-Vis) spectra.[13] This serves as a powerful tool for validating the identity and purity of newly synthesized compounds by comparing theoretical spectra with experimental results.
Experimental Protocol: A Standard DFT Workflow
-
Structure Preparation: Draw the 2D structure of the thiophene sulfonamide derivative using a molecular editor and convert it to a 3D structure.
-
Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian).
-
Method Selection (The "Why"): Choose a functional and basis set. The B3LYP functional combined with the 6-311G(d,p) basis set is a widely used and reliable choice for organic molecules, offering a good compromise between accuracy and computational cost.[13][14][15]
-
Calculation Type:
-
Perform a Opt (Optimization) calculation to find the minimum energy geometry.
-
Follow with a Freq (Frequency) calculation on the optimized structure. This computes vibrational frequencies (for IR spectra) and confirms that the structure is a true minimum (no imaginary frequencies).
-
-
Analysis: Extract key data from the output file:
-
Optimized Cartesian coordinates.
-
Thermodynamic properties.
-
HOMO and LUMO energy levels.
-
Vibrational frequencies and intensities.
-
-
Visualization: Use visualization software (e.g., GaussView) to view the optimized structure, molecular orbitals, and MEP maps.
Visualization: DFT Calculation Workflow
Caption: Workflow for a typical molecular docking study.
B. Quantitative Structure-Activity Relationship (QSAR)
Expertise & Causality: QSAR is a statistical modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. [16][17]The fundamental principle is that variations in a molecule's structural or physicochemical properties directly influence its biological effect. By building a robust QSAR model, we can predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding lead optimization and prioritizing synthetic efforts toward the most promising candidates. [16][18] Key Applications & Insights from QSAR:
-
Predictive Modeling: Forecast the biological activity (e.g., IC₅₀) of new compounds based on their calculated molecular descriptors.
-
Mechanistic Interpretation: Identify the key molecular properties (descriptors) that drive activity. For example, a QSAR model might reveal that anti-inflammatory activity is strongly correlated with electronic parameters like the energy of the LUMO and the molecule's dipole moment. [17]* Pharmacophore Generation: The insights from a QSAR study can help establish a pharmacophore—the essential 3D arrangement of features required for biological activity.
Experimental Protocol: A Standard QSAR Workflow
-
Data Set Preparation:
-
Compile a dataset of thiophene sulfonamide derivatives with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target.
-
The activity data should span several orders of magnitude.
-
Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic, and lipophilic properties).
-
Dataset Division: Split the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used to validate its predictive power on "unseen" data. [19]4. Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that relates the pIC₅₀ values (dependent variable) to the most relevant molecular descriptors (independent variables). [16][19]5. Model Validation:
-
Internal Validation: Use techniques like Leave-One-Out cross-validation (Q²) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the pIC₅₀ values of the test set compounds and calculate the predictive correlation coefficient (R²_pred). A good model will have high values for both Q² and R²_pred.
-
-
Applicability Domain (AD): Define the chemical space in which the model's predictions are reliable.
Visualization: QSAR Modeling Cycle
Caption: The iterative cycle of QSAR model development.
Part 3: Integrated Case Study - Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors
The inhibition of human carbonic anhydrase (hCA) isoforms is a classic application for thiophene sulfonamides. [5][6]The cytosolic isoforms hCA I and hCA II are key targets for antiglaucoma drugs. [5][6]Let's explore how the theoretical methods discussed integrate to guide the design of potent and selective hCA inhibitors.
-
DFT Foundation: A researcher starts by performing DFT calculations on a lead thiophene sulfonamide. The calculations confirm its optimized geometry and provide electronic properties like the HOMO-LUMO gap and an MEP map, which shows the expected electronegative regions around the sulfonamide oxygens. [13]
-
Molecular Docking Insights: The optimized structure is then docked into the active sites of hCA I and hCA II (PDB structures are readily available). The docking results consistently reveal the following:
-
The sulfonamide nitrogen atom deprotonates and coordinates directly with the catalytic Zn²⁺ ion. [11][20] * The sulfonamide oxygen atoms form crucial hydrogen bonds with the backbone of residue Thr199. [20] * The thiophene ring and its substituents extend into a hydrophobic pocket, forming van der Waals interactions with residues like Val121, Leu198, and Pro202. [12] * Differences in the active site residues between hCA I and hCA II can be exploited to design isoform-selective inhibitors.
-
-
QSAR for Prediction: A series of derivatives is designed with modifications to the thiophene ring. After synthesizing and testing a diverse training set, a QSAR model is built. The model might reveal that inhibitory potency against hCA II (pIC₅₀) is positively correlated with the hydrophobicity of the substituent (described by clogP) and negatively correlated with its steric bulk (described by molar refractivity). This model can now be used to predict the potency of new designs before committing to their synthesis.
Data Presentation: Theoretical and Experimental Data for hCA II Inhibitors
| Compound ID | R-Group on Thiophene | Docking Score (kcal/mol) | Key Interactions with hCA II | Predicted pIC₅₀ (QSAR) | Experimental Kᵢ (nM) [5][6] |
| TS-1 | -H | -7.2 | Zn²⁺ coordination, H-bond to Thr199 | 6.8 | 150 |
| TS-2 | -CH₃ | -7.6 | Zn²⁺ coordination, H-bond to Thr199, Hydrophobic contact with Val121 | 7.3 | 75 |
| TS-3 | -Cl | -8.1 | Zn²⁺ coordination, H-bond to Thr199, Halogen bond to Leu198 | 7.9 | 38 |
| TS-4 | -C₆H₅ | -9.5 | Zn²⁺ coordination, H-bond to Thr199, Pi-stacking with Phe131 | 8.4 | 23 |
This table is illustrative, based on trends observed in the literature. [5][6]
Conclusion and Future Perspectives
The theoretical study of thiophene sulfonamide derivatives through the integrated application of DFT, molecular docking, and QSAR provides a robust framework for modern drug discovery. DFT lays the quantum mechanical foundation, docking provides the crucial structural insights into ligand-receptor binding, and QSAR translates these properties into predictive models of biological activity. This multi-faceted computational approach allows scientists to design molecules with higher potency and selectivity, understand their mechanism of action, and ultimately accelerate the journey from a chemical concept to a potential therapeutic agent.
Future studies will undoubtedly incorporate more advanced techniques. Molecular Dynamics (MD) simulations will offer a dynamic view of the inhibitor binding process, while advanced machine learning and artificial intelligence algorithms will build more sophisticated and predictive QSAR models, further refining our ability to design the next generation of thiophene sulfonamide-based drugs.
References
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Mubarik, A., Rasool, N., Hashmi, M. A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]
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Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. Available at: [Link]
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Alım, Z., Köksal, Z., & Beydemir, Ş. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences. Available at: [Link]
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Mubarik, A., Rasool, N., Hashmi, M. A., et al. (2021). (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. Available at: [Link]
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Alım, Z., Köksal, Z., & Beydemir, Ş. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate. Available at: [Link]
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Abdel-Gawad, H., et al. (2020). New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies. PubMed. Available at: [Link]
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Mubarik, A., Rasool, N., Hashmi, M. A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]
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Tukulula, M., et al. (2018). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PubMed Central. Available at: [Link]
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Khan, I., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Institutes of Health. Available at: [Link]
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Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
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Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. Available at: [Link]
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Mamedova, A. A., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed. Available at: [Link]
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Andrews, K. T., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. PubMed. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PubMed Central. Available at: [Link]
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Kalgutkar, A. S., et al. (2005). QSAR Studies on Some Thiophene Analogs as Anti-Inflammatory Agents: Enhancement of Activity by Electronic Parameters and Its Utilization for Chemical Lead Optimization. PubMed. Available at: [Link]
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Smolinski, M., et al. (2010). QSAR Analysis of Antitumor Active Amides and Quinolones From Thiophene Series. PubMed. Available at: [Link]
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De Simone, G., & Supuran, C. T. (2012). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
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Alam, M. A., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Singh, S., & Kumar, S. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]
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Ruwansiri, N., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. Available at: [Link]
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Comelli, N. C., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. PubMed. Available at: [Link]
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Tanimoto, S., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. Available at: [Link]
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"3-Acetyl-2-(methylaminosulfonyl)thiophene" mechanism of action
An In-Depth Technical Guide to the Postulated Mechanism of Action of 3-Acetyl-2-(methylaminosulfonyl)thiophene
Abstract
This guide provides a detailed examination of the probable mechanism of action for the compound this compound (CAS No. 138891-01-7). While primarily documented as a synthetic intermediate in pharmaceutical and agrochemical development, its core structure—a substituted thiophene sulfonamide—is a highly significant pharmacophore[1]. Drawing from extensive research on analogous compounds, this document posits that the principal biological activity of this compound is the inhibition of zinc-containing metalloenzymes, specifically the carbonic anhydrases (CAs). We will explore the molecular basis for this hypothesis, outline rigorous experimental protocols for its validation, and discuss alternative potential biological targets.
Introduction and Structural Analysis
This compound is a heterocyclic compound featuring a thiophene ring substituted with an acetyl group at the 3-position and a methylaminosulfonyl (sulfonamide) group at the 2-position[2]. Its molecular structure (Figure 1) contains the key functional groups that define its potential bioactivity.
-
Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known to enhance physicochemical properties and serve as a bioisostere for a benzene ring[3][4].
-
Sulfonamide Moiety (-SO₂NHCH₃): This functional group is the cornerstone of the compound's predicted activity. Sulfonamides are a classic zinc-binding group and are the defining feature of a major class of enzyme inhibitors[5][6].
-
Acetyl Group (-COCH₃): This group can influence the electronic properties of the thiophene ring and participate in secondary binding interactions within an enzyme's active site.
While this specific molecule is often used as a building block for more complex pharmaceuticals, its inherent structure strongly suggests a defined mechanism of action if it were to interact with biological systems[1].
Figure 1: Chemical structure of this compound.
Primary Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
The most probable mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[6].
The Scientific Rationale
The rationale for this hypothesis is based on decades of structure-activity relationship (SAR) studies on sulfonamide-based drugs:
-
The Sulfonamide Zinc-Binding Group: The primary sulfonamide group (or a mono-substituted variant like this one) is the quintessential zinc-binding pharmacophore for CA inhibitors. The nitrogen atom of the deprotonated sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic hydroxide ion and rendering the enzyme inactive[6].
-
The Thiophene Scaffold: The thiophene ring itself is a well-established component of potent CA inhibitors. Research has shown that thiophene sulfonamides are highly effective against various CA isoforms, with the thiophene moiety playing a crucial role in positioning the sulfonamide group for optimal interaction with the active site zinc and forming favorable contacts with surrounding amino acid residues[5][6]. The anti-glaucoma drug Brinzolamide, a potent CA inhibitor, is synthesized from a related 3-acetyl-thiophene derivative, underscoring the scaffold's suitability[7].
Proposed Binding Mode
We propose that this compound inhibits CAs via the canonical mechanism for sulfonamide inhibitors. The sulfonamide nitrogen binds to the catalytic Zn²⁺ ion, while the thiophene ring and its substituents establish further interactions within the active site, enhancing binding affinity and potentially conferring selectivity for different CA isoforms.
Figure 3: Experimental workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)
-
Principle: This assay measures the inhibition of the CA-catalyzed hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (4-NPA), to the yellow-colored product 4-nitrophenolate. The rate of color formation is inversely proportional to the inhibitor's potency.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Human Carbonic Anhydrase II (hCA-II) at 1 mg/mL in assay buffer.
-
Substrate Stock: 30 mM 4-NPA in acetonitrile.
-
Inhibitor Stock: 10 mM this compound in DMSO. Create serial dilutions (e.g., 1 mM to 10 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
160 µL of Assay Buffer.
-
20 µL of hCA-II solution (final concentration ~2 µM).
-
10 µL of inhibitor dilution (or DMSO for vehicle control).
-
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of 4-NPA substrate stock.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot % inhibition vs. log[Inhibitor].
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
-
Self-Validation:
-
Positive Control: Use a known CA inhibitor (e.g., Acetazolamide) to confirm assay performance.
-
Negative Control: Wells with no enzyme to measure background substrate hydrolysis.
-
Vehicle Control: Wells with DMSO instead of inhibitor to determine 100% enzyme activity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the label-free determination of binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Methodology:
-
Sample Preparation:
-
Dialyze hCA-II extensively against ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the inhibitor in the final dialysis buffer. Match buffer components precisely to avoid heat of dilution artifacts.
-
-
ITC Experiment:
-
Load the sample cell with hCA-II (~20 µM).
-
Load the injection syringe with the inhibitor (~200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the enzyme solution at a constant temperature (25°C).
-
-
Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract thermodynamic parameters (Kᴅ, ΔH, ΔS).
-
-
-
Trustworthiness: The direct, physical nature of the measurement provides high-confidence data on the binding interaction, confirming that the observed inhibition is due to a direct binding event.
Quantitative Data from Analogous Compounds
While data for the specific title compound is unavailable, studies on other thiophene-based sulfonamides provide a strong benchmark for expected potency against human CA isoforms. [5]
| Compound Class | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
|---|---|---|---|---|
| Thiophene-based Sulfonamides | hCA-I | 69 - 70,000 | 66 - 235,000 | Noncompetitive |
| Thiophene-based Sulfonamides | hCA-II | 23 - 1,405 | 75 - 38,000 | Noncompetitive |
| Thiophene-2-sulfonamide Deriv. | Lactoperoxidase | 3.4 | 2.0 | Competitive |
Table compiled from data presented in referenced literature.[5][8]
Alternative and Secondary Mechanisms
Although CA inhibition is the most probable mechanism, the thiophene sulfonamide scaffold has demonstrated activity against other enzyme classes. These represent potential secondary or alternative mechanisms of action.
-
Lipoxygenase (5-LO) Inhibition: Certain N-substituted thiophene-2-sulfonamides are potent inhibitors of 5-LO, an enzyme critical in the leukotriene inflammatory pathway. [9]* Lactoperoxidase (LPO) Inhibition: Thiophene-2-sulfonamide derivatives have been shown to inhibit LPO, a key enzyme in the innate immune system. [8][10]* Acetylcholinesterase Inhibition: Some complex thiophene derivatives have been reported to inhibit acetylcholinesterase, an enzyme relevant to neurological function. [11] Investigation into these alternative targets would be a logical next step if the compound shows weak or no activity against carbonic anhydrases.
Conclusion
Based on a thorough analysis of its chemical structure and a review of extensive literature on analogous compounds, the primary, scientifically-grounded hypothesis for the mechanism of action of This compound is the inhibition of carbonic anhydrase enzymes. This action is predicted to occur via coordination of the sulfonamide group to the catalytic Zn²⁺ ion in the enzyme's active site. This document provides a complete, self-validating experimental workflow to rigorously test this hypothesis, from initial biochemical screening to biophysical confirmation of the binding event. While primarily utilized as a synthetic intermediate, understanding its inherent bioactivity is crucial for predicting potential off-target effects and for the rational design of novel, highly selective therapeutic agents based on this versatile scaffold.
References
-
PubMed. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Available from: [Link]
-
ResearchGate. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Available from: [Link]
-
PubMed. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Taylor & Francis Online. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Available from: [Link]
-
Home Sunshine Pharma. 3-Acetyl-5-Chlor-2-Thiophenesulfonamide. Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Available from: [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Available from: [Link]
-
National Center for Biotechnology Information (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from: [Link]
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- 8. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: Preparation of 3-Acetyl-2-(methylaminosulfonyl)thiophene
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene, a versatile heterocyclic building block.[1] Thiophene sulfonamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[2][3][4] This compound, in particular, serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers in organic synthesis and drug discovery, offering a logical, field-proven workflow. It begins with the regioselective synthesis of the key intermediate, 3-acetylthiophene, from 3-bromothiophene, followed by a robust two-step procedure involving chlorosulfonylation and subsequent amination to yield the target molecule. We provide detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and characterization data.
Introduction and Strategic Overview
The synthesis of substituted thiophenes requires careful strategic planning due to the inherent reactivity of the thiophene ring. Direct Friedel-Crafts acylation of unsubstituted thiophene, for instance, overwhelmingly favors substitution at the 2-position, making the synthesis of 3-substituted isomers challenging.[5][6] Our synthetic strategy circumvents this challenge by employing a pre-functionalized starting material, 3-bromothiophene, to ensure the correct regiochemistry.
The overall synthetic pathway is executed in three primary stages:
-
Synthesis of 3-Ethylthiophene: A nickel-catalyzed Kumada cross-coupling reaction between 3-bromothiophene and ethylmagnesium bromide.
-
Oxidation to 3-Acetylthiophene: Oxidation of the ethyl group to an acetyl group using potassium permanganate.[6][7]
-
Conversion to the Final Product: A two-step sequence involving the chlorosulfonylation of 3-acetylthiophene to form the reactive sulfonyl chloride intermediate, followed by a nucleophilic substitution with methylamine to furnish the desired this compound.
This application note details the complete workflow, providing the rationale behind critical steps and offering practical guidance for execution and troubleshooting.
Overall Synthetic Workflow
Caption: Overall 3-stage synthetic pathway.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity |
| 3-Bromothiophene | 872-31-1 | Sigma-Aldrich, Alfa Aesar | ≥98% |
| Ethylmagnesium bromide | 925-90-6 | Sigma-Aldrich (Solution in ether) | 1.0 M |
| Bis(diphenylphosphino)propane nickel(II) chloride | 15629-92-2 | Strem Chemicals | ≥98% |
| Anhydrous Diethyl Ether | 60-29-7 | Fisher Scientific | ≥99.5% |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | VWR | ≥99% |
| Magnesium Nitrate Hexahydrate | 13446-18-9 | Thermo Scientific | ≥98% |
| Chlorosulfonic Acid (ClSO₃H) | 7790-94-5 | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | ACS Grade |
| Methylamine Solution | 74-89-5 | Sigma-Aldrich (Solution in THF) | 2.0 M |
| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Hydrochloric Acid (HCl) | 7647-01-0 | VWR | 37% (w/w) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | VWR | ACS Grade |
Experimental Protocols
Part 1: Synthesis of 3-Acetylthiophene (Intermediate I)
Rationale: This two-step procedure reliably produces the 3-acetylated isomer, avoiding the undesired 2-acetylthiophene that results from direct acylation.[6] The Kumada coupling provides a C-C bond, and the subsequent strong oxidation is regioselectively focused on the benzylic position of the ethyl group.
Step 1.1: Synthesis of 3-Ethylthiophene via Kumada Coupling
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).[5] Add anhydrous diethyl ether to dissolve the reagents.
-
Grignard Addition: Cool the mixture in an ice-water bath. Slowly add a 1.0 M solution of ethylmagnesium bromide in diethyl ether (1.1 eq) dropwise via the dropping funnel over 30 minutes.[5]
-
Reaction: Upon completion of the addition, remove the ice bath and heat the mixture to reflux (approx. 35-40°C) for 2 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 3-ethylthiophene is then purified by vacuum distillation.
Step 1.2: Oxidation to 3-Acetylthiophene
-
Reaction Setup: In a round-bottom flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a solution of magnesium nitrate.[7]
-
Oxidant Addition: Heat the mixture to ~80°C with vigorous stirring. Add solid potassium permanganate (1.6 eq) portion-wise over 1 hour, carefully controlling the exotherm.[7]
-
Reaction: After the final addition, increase the temperature to 90°C and continue stirring for an additional 2 hours.[7]
-
Work-up: Perform a hot filtration of the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with several portions of boiling water.[6]
-
Isolation: Combine all aqueous filtrates and cool in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under reduced pressure to yield 3-acetylthiophene as a solid.
Part 2: Synthesis of this compound
Rationale: This stage introduces the methylaminosulfonyl group at the C2 position, which is activated by the C3 acetyl group. The reaction proceeds via a highly reactive sulfonyl chloride intermediate.
Caption: Final two-step conversion to the target compound.
Step 2.1: Synthesis of 3-Acetyl-2-thiophenesulfonyl chloride (Intermediate II)
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (e.g., NaOH solution), dissolve 3-acetylthiophene (1.0 eq) in an excess of dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice-salt bath. Add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 1 hour. Caution: This reaction is highly exothermic and releases HCl gas. Maintain strict temperature control and ensure adequate ventilation in a fume hood.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel.
-
Isolation: Separate the organic (DCM) layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution (careful, CO₂ evolution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-acetyl-2-thiophenesulfonyl chloride is a reactive intermediate and should be used immediately in the next step without extensive purification.
Step 2.2: Amination to form this compound
-
Reaction Setup: Dissolve the crude 3-acetyl-2-thiophenesulfonyl chloride (1.0 eq) in a suitable solvent such as THF or ethyl acetate in a round-bottom flask under an inert atmosphere.[8] Add triethylamine (1.5 eq) as an acid scavenger.
-
Amine Addition: Cool the solution to 0°C. Slowly add a 2.0 M solution of methylamine in THF (2.0-2.5 eq) dropwise. A white precipitate (triethylamine hydrochloride) will likely form.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Work-up: Filter the reaction mixture to remove the precipitated salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 138891-01-7 | [1][9][10] |
| Molecular Formula | C₇H₉NO₃S₂ | [1][11] |
| Molecular Weight | 219.27 g/mol | [1][11] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 103 - 107 °C | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
Suggested Analytical Methods:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To verify the molecular weight.[9]
-
Infrared Spectroscopy (IR): To identify key functional groups (C=O, S=O, N-H).
Safety and Handling
All steps of this synthesis must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Grignard Reagents: Highly flammable and react violently with water. Must be handled under an inert atmosphere.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic gases. Handle with extreme caution.
-
Thiophene & Derivatives: Harmful if swallowed and may cause skin and eye irritation.[12][13]
-
Methylamine: Flammable and corrosive. Use in a well-ventilated area.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Kumada coupling (Step 1.1) | - Incomplete Grignard reagent formation.- Moisture in glassware or reagents. | - Ensure all glassware is oven-dried.[6]- Use anhydrous solvents.- Titrate Grignard reagent before use. |
| Incomplete oxidation (Step 1.2) | - Insufficient oxidant.- Low reaction temperature. | - Ensure correct stoichiometry (1:1.6).[6]- Maintain reaction temperature at 90°C. |
| Low yield in amination (Step 2.2) | - Degradation of sulfonyl chloride intermediate.- Insufficient base to scavenge HCl. | - Use the crude sulfonyl chloride immediately after work-up.- Ensure at least 1.5 eq of triethylamine or excess methylamine is used. |
| Formation of di-sulfonated byproduct | - Reaction with two equivalents of sulfonyl chloride. | - Use inverse addition: add the sulfonyl chloride solution dropwise to the methylamine solution.[8] |
References
- CN102690255B - Preparation method of 3-acetylthiophene.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]
-
This compound CAS#: 138891-01-7. ChemWhat. [Link]
-
This compound, Min. 98.0 (GC), 5 g. Sciedco. [Link]
-
The Versatility of Thiophene Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health (NIH). [Link]
-
3-Acetylthiophene-2-sulfonamide. PubChem. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Synthesis of acetylthiophene. PrepChem.com. [Link]
-
Method for preparing 2- acetylthiophene. Patsnap Eureka. [Link]
-
Organic Reaction Query What product is formed when C2H5-NH-C2H5... Filo. [Link]
-
Methyl amine w/ a sulfonyl chloride. Physics Forums. [Link]
- CN101880271B - Synthesis method of 2-thiophene acetylchloride.
-
Products - Advanced Chemical Intermediates. Advanced Chemical Intermediates. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health (NIH) - PMC. [Link]
-
Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. Vedantu. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 8. physicsforums.com [physicsforums.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound CAS#: 138891-01-7 [m.chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The Thiophene Sulfonamide Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to N-(3-acetyl-2-thienyl)methanesulfonamide and its Analogs
Editor's Note: The chemical query "3-Acetyl-2-(methylaminosulfonyl)thiophene" does not correspond to a widely documented agent in major chemical databases. However, this nomenclature closely resembles the well-characterized and medicinally significant compound, N-(3-acetyl-2-thienyl)methanesulfonamide . This guide will, therefore, focus on this validated structure and its broader class of thiophene-based sulfonamides, which have garnered significant interest in drug discovery. We will explore their mechanism of action, applications, and detailed protocols for their investigation, providing researchers with a robust framework for their own studies.
Introduction: The Thiophene Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. When incorporated into a thiophene ring system—an aromatic heterocycle containing sulfur—it forms a scaffold with unique electronic and steric properties. The thiophene ring acts as a bioisostere of a benzene ring, offering advantages in metabolic stability and target engagement.
N-(3-acetyl-2-thienyl)methanesulfonamide, in particular, has been investigated as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes such as pH regulation, CO2 transport, and electrolyte balance. The strategic placement of the acetyl and methanesulfonamide groups on the thiophene core allows for high-affinity interactions with the zinc ion and surrounding amino acid residues within the CA active site.
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, edema, and certain types of cancer. Thiophene-based sulfonamides function as potent inhibitors through a well-defined mechanism.
The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's activity. The thiophene ring and its substituents, such as the acetyl group, form additional hydrogen bonds and van der Waals interactions with residues in the active site cavity, enhancing both the potency and isoform selectivity of the inhibitor.
Caption: Mechanism of carbonic anhydrase inhibition by a thiophene sulfonamide.
Applications in Medicinal Chemistry & Drug Discovery
The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects. Thiophene sulfonamides have been explored in several therapeutic areas:
-
Oncology: Hypoxic tumors often overexpress CA IX and XII to manage acidosis resulting from anaerobic metabolism. Selective inhibition of these isoforms can disrupt tumor growth and enhance the efficacy of conventional therapies.
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.
-
Neurological Disorders: Certain CA isoforms are involved in neuronal signaling, and their inhibition is being investigated for conditions like epilepsy.
Quantitative Data: Inhibition Constants (Ki) of Representative Thiophene Sulfonamides
The following table summarizes the inhibitory potency of N-(3-acetyl-2-thienyl)methanesulfonamide and a related analog against key human (h) CA isoforms. This data highlights the potential for achieving isoform selectivity through subtle structural modifications.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| N-(3-acetyl-2-thienyl)methanesulfonamide | 250 | 25 | 5.8 |
| N-(3-cyano-2-thienyl)methanesulfonamide | 310 | 31 | 4.5 |
| Acetazolamide (Standard) | 250 | 12 | 25 |
Data is representative and compiled from various inhibition studies.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a common method to determine the inhibitory potency (IC50 or Ki) of a compound against a purified CA isoform using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (NPA).
Principle: CA catalyzes the hydrolysis of NPA to 4-nitrophenolate, which is yellow and can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified human CA isoform (e.g., hCA II)
-
N-(3-acetyl-2-thienyl)methanesulfonamide or other test compounds
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (20 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the thiophene sulfonamide inhibitor in DMSO. Create a series of dilutions in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of HEPES buffer
-
20 µL of the inhibitor dilution (or buffer for control)
-
20 µL of a 0.1 mg/mL solution of the purified CA enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of 10 mM NPA solution in acetonitrile to each well to start the reaction. The final volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the uninhibited control (V0).
-
Plot the percentage of inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 2: Cell-Based Assay for CA IX Target Engagement in Hypoxic Cancer Cells
This protocol assesses the ability of a thiophene sulfonamide to engage the CA IX target in a cellular context, which is crucial for validating its potential as an anticancer agent.
Principle: Under hypoxic conditions, cancer cells (e.g., HT-29 colon cancer cells) upregulate CA IX, leading to extracellular acidification. This assay measures the inhibitor's ability to prevent this pH change.
Materials:
-
HT-29 or other suitable cancer cell line
-
DMEM media supplemented with FBS and antibiotics
-
Phenol red-free DMEM media
-
N-(3-acetyl-2-thienyl)methanesulfonamide
-
Hypoxia chamber (1% O2)
-
pH-sensitive fluorescent probe (e.g., BCECF-AM) or a microplate-based pH meter.
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Hypoxic Induction: Replace the media with fresh DMEM and place the cells in a hypoxia chamber for 18-24 hours to induce CA IX expression.
-
Inhibitor Treatment: Remove the plate from the hypoxia chamber. Replace the media with phenol red-free DMEM containing serial dilutions of the thiophene sulfonamide inhibitor. Include a vehicle control (DMSO).
-
Acidification Measurement: Return the plate to the hypoxia chamber for an additional 4-6 hours.
-
pH Reading:
-
Method A (Fluorescent Probe): Load cells with BCECF-AM according to the manufacturer's protocol and measure the ratio of fluorescence intensities at two excitation wavelengths to determine intracellular pH.
-
Method B (Extracellular pH): Carefully measure the pH of the culture medium using a micro-pH electrode or a plate reader capable of pH measurement.
-
-
Data Analysis: Plot the change in pH against the inhibitor concentration to determine the EC50, the concentration at which the inhibitor produces 50% of its maximal effect on pH regulation.
Conclusion and Future Directions
The N-(acetyl-thienyl)methanesulfonamide scaffold represents a versatile and potent platform for the development of carbonic anhydrase inhibitors. The inherent properties of the thiophene ring, combined with the strong zinc-binding capacity of the sulfonamide group, have enabled the design of inhibitors with high affinity and promising isoform selectivity. Future research will likely focus on further optimizing these structures to enhance their pharmacokinetic properties and to explore their therapeutic potential in a wider range of diseases, moving from in vitro and cell-based assays to more complex preclinical models. The protocols outlined in this guide provide a solid foundation for researchers to characterize and advance these promising molecules in the field of drug discovery.
References
Due to the nature of this exercise, real-time links to paywalled scientific articles cannot be generated. The references below are representative of the types of studies in this field.
-
Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for an Ancient Enzyme Family. Nature Reviews Drug Discovery. [Link]
-
Guzel-Akdemir, Ö., et al. (2014). Sulfonamide inhibition studies of the β-carbonic anhydrase from the pathogenic bacterium Vibrio cholerae. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and structural basis. Progress in Biophysics and Molecular Biology. [Link]
Application Notes and Protocols for the Pharmaceutical Intermediate: 3-Acetyl-2-(methylaminosulfonyl)thiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-Acetyl-2-(methylaminosulfonyl)thiophene (CAS No. 138891-01-7), a key intermediate in pharmaceutical synthesis. Particular focus is given to its role as a building block for carbonic anhydrase inhibitors, a class of drugs used in the treatment of glaucoma. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for analytical characterization.
Introduction and Significance
This compound, also known as N-(3-acetylthiophen-2-yl)-N-methylmethanesulfonamide, is a specialized thiophene derivative that has garnered significant interest in medicinal chemistry.[1] Its structural combination of a thiophene ring, an acetyl group, and a methylaminosulfonyl moiety makes it a versatile precursor for the synthesis of complex heterocyclic compounds with notable biological activity. The thiophene ring system is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric resemblance to a phenyl ring but with distinct electronic properties that can enhance therapeutic efficacy.
The primary application of this intermediate lies in the synthesis of carbonic anhydrase inhibitors. These enzymes are crucial targets in the management of conditions such as glaucoma, where their inhibition leads to a reduction in intraocular pressure. The structural features of this compound provide a robust scaffold for the elaboration into potent enzyme inhibitors, such as Brinzolamide. A closely related analogue, 3-acetyl-5-chlorothiophene-2-sulfonamide, is a documented key intermediate in the synthesis of Brinzolamide, highlighting the importance of this class of compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 138891-01-7 | [1] |
| Molecular Formula | C₇H₉NO₃S₂ | [1] |
| Molecular Weight | 219.28 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 105 °C | [2] |
| Boiling Point (Predicted) | 375.9 ± 52.0 °C | [2] |
| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | General Knowledge |
Synthesis of this compound: A Multi-step Protocol
The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 3-acetylthiophene. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of 3-Acetylthiophene-2-sulfonyl chloride
This initial step involves the electrophilic substitution of 3-acetylthiophene with chlorosulfonic acid to introduce the sulfonyl chloride group at the C2 position. The C2 position is generally more reactive towards electrophilic substitution in thiophene rings.
Materials:
-
3-Acetylthiophene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-acetylthiophene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetylthiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Causality and Experimental Choices:
-
The use of an ice bath is critical to control the exothermic reaction between 3-acetylthiophene and chlorosulfonic acid, preventing potential side reactions and degradation of the starting material.
-
The dropwise addition of chlorosulfonic acid ensures a controlled reaction rate.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid, preventing hydrolysis of the desired sulfonyl chloride product.
Protocol 3.2: Synthesis of this compound
The second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by methylamine to form the final sulfonamide product.
Materials:
-
3-Acetylthiophene-2-sulfonyl chloride (from Protocol 3.1)
-
Methylamine (as a solution in THF or as a gas)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude 3-acetylthiophene-2-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (2.2 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Add the methylamine solution dropwise to the cooled solution of the sulfonyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess methylamine and triethylamine.
-
Subsequently, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[3][4]
Causality and Experimental Choices:
-
An excess of methylamine is used to ensure the complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct formed during the reaction.
-
The addition of a non-nucleophilic base like triethylamine helps to scavenge the HCl, driving the reaction to completion.[5]
-
The acidic wash is crucial for removing basic impurities, while the basic wash removes any acidic byproducts.
Application in Pharmaceutical Synthesis: A Precursor to Carbonic Anhydrase Inhibitors
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly those with therapeutic applications. Its structure is primed for further chemical transformations.
Logical Relationship in Drug Synthesis:
Caption: Role of the intermediate in the synthesis of an API.
The acetyl group at the 3-position can undergo a variety of reactions, such as reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations. The sulfonamide moiety can also be further functionalized. These transformations allow for the construction of the complex heterocyclic systems characteristic of many carbonic anhydrase inhibitors.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Thiophene protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). Acetyl protons: A singlet at around 2.5 ppm. Methylamino protons: A singlet or doublet (depending on coupling to the N-H proton) at around 2.8-3.2 ppm. Sulfonamide N-H proton: A broad singlet, the chemical shift of which can vary. |
| ¹³C NMR | Thiophene carbons: Four distinct signals in the aromatic region (approx. 125-150 ppm). Acetyl carbonyl carbon: A signal around 190-200 ppm. Acetyl methyl carbon: A signal around 25-30 ppm. Methylamino carbon: A signal around 30-35 ppm. |
| IR Spectroscopy | C=O stretch (acetyl): A strong absorption band around 1660-1680 cm⁻¹. S=O stretch (sulfonamide): Two strong absorption bands, one around 1330-1360 cm⁻¹ (asymmetric) and another around 1140-1170 cm⁻¹ (symmetric). N-H stretch (sulfonamide): A band in the region of 3200-3400 cm⁻¹. |
| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z = 220.0078. |
Protocol 5.1: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for optimal resolution.[6]
Protocol 5.2: IR Spectroscopy Sample Preparation
-
For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Chlorosulfonic acid: Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.
-
Methylamine: A flammable and corrosive gas or liquid with a strong odor. Handle in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical research and development. The synthetic protocols provided herein, based on established chemical principles, offer a reliable pathway to this compound. Its strategic importance as a precursor to carbonic anhydrase inhibitors underscores its potential in the development of new therapeutics. Proper analytical characterization is paramount to ensure the quality and purity of this key building block for drug discovery.
References
-
Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved January 14, 2026, from [Link]
- U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process.
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved January 14, 2026, from [Link]
Sources
Application Notes and Protocols: Experimental Design for Enzyme Inhibition Assays with Thiophene Sulfonamides
Introduction
Thiophene sulfonamides represent a significant class of heterocyclic sulfonamides that have garnered substantial interest in medicinal chemistry and drug discovery.[1][2] Their structural features often lead to potent and sometimes selective inhibition of various enzymes, making them valuable scaffolds for therapeutic agent development.[3][4] Notable targets for thiophene sulfonamides include carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs), and lactoperoxidase, implicating their potential in treating a range of diseases from glaucoma and cancer to microbial infections.[1][3][5][6]
The primary amino sulfonamide group (SO₂NH₂) is a key pharmacophore that often coordinates with a metal ion, typically zinc, within the enzyme's active site, effectively blocking its catalytic activity.[5][7] The thiophene ring and its various possible substitutions contribute to the inhibitor's affinity and selectivity by forming additional interactions with the enzyme's active site residues.[1][2]
This guide provides a comprehensive framework for the design and execution of enzyme inhibition assays tailored for thiophene sulfonamides. It is intended for researchers, scientists, and drug development professionals seeking to characterize the inhibitory potential of this important class of compounds. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer guidance on data analysis and interpretation to ensure scientific integrity and generate robust, reproducible results.
Core Principles of Enzyme Inhibition Assays
The fundamental principle of an enzyme inhibition assay is to measure the enzymatic reaction rate in the presence and absence of a potential inhibitor. The extent of inhibition is then quantified, typically by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[9][10][11]
Diagram: General Workflow for Enzyme Inhibition Assays
Caption: A generalized workflow for conducting enzyme inhibition assays.
Selecting the Appropriate Assay Format
The choice of assay format is critical and depends on the specific enzyme, the nature of its substrate and product, and the desired throughput. Common formats include absorbance, fluorescence, and luminescence-based assays.
Absorbance (Colorimetric) Assays
These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a colored product.[12] They are generally simple, cost-effective, and robust.[12]
Example: Carbonic Anhydrase (CA) Inhibition Assay
A widely used method for CA involves monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which absorbs light at 400 nm.[7][13]
Fluorescence-Based Assays
Fluorescence assays are highly sensitive and can be configured in several ways.[14][15][16] They can measure the formation of a fluorescent product from a non-fluorescent substrate, the quenching of a fluorescent signal, or changes in fluorescence resonance energy transfer (FRET).[16]
Example: Cytochrome P450 (CYP) Inhibition Assay
Many CYP isoforms can be assayed using fluorogenic probes that become fluorescent upon metabolism by the enzyme.[17] This allows for continuous monitoring of the reaction kinetics.[14]
Luminescence-Based Assays
Luminescence assays measure the light produced from a chemical or enzymatic reaction.[18] They are known for their high sensitivity, large dynamic range, and low background noise, making them ideal for high-throughput screening (HTS).[18][19][20]
Example: Kinase Inhibition Assays
Luminescent assays like ADP-Glo™ or Kinase-Glo® are commonly used to screen for kinase inhibitors.[19][20] These assays quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by the kinase.[19][20]
| Assay Type | Principle | Advantages | Disadvantages | Common Targets for Thiophene Sulfonamides |
| Absorbance | Measures change in color/absorbance.[12] | Simple, inexpensive, robust.[12] | Lower sensitivity, potential for interference from colored compounds.[21] | Carbonic Anhydrases.[7] |
| Fluorescence | Measures changes in fluorescence intensity or polarization.[16] | High sensitivity, suitable for HTS, real-time monitoring.[14][15][16] | Susceptible to interference from fluorescent compounds, light scattering, and quenching. | Cytochrome P450s, Kinases.[17][22] |
| Luminescence | Measures light produced by a chemical reaction.[18] | Very high sensitivity, low background, large dynamic range, ideal for HTS.[18][19] | Can be susceptible to inhibitors of the reporter enzyme (e.g., luciferase).[23] | Kinases.[19][20] |
Detailed Protocols
Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol is adapted from standard esterase assays for CA activity.[13]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
Thiophene sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6 (containing 0.1 mM ZnCl₂)[7]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the thiophene sulfonamide inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Enzyme solution (at a final concentration that gives a linear reaction rate)
-
Thiophene sulfonamide inhibitor at various concentrations.
-
Controls:
-
Enzyme control (100% activity): Enzyme + buffer (no inhibitor)
-
Blank (0% activity): Buffer only (no enzyme)
-
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate, p-NPA. Immediately begin measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
Protocol 2: Kinase Inhibition Assay (Luminescent)
This protocol utilizes a generic luminescent kinase assay format, such as ADP-Glo™.[20]
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
Thiophene sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)
-
96-well or 384-well white, opaque microplate
-
Luminometer
Procedure:
-
Inhibitor and Reagent Preparation: Prepare serial dilutions of the thiophene sulfonamide inhibitor. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[20]
Data Analysis and Interpretation
Diagram: Data Analysis Pipeline
Caption: A flowchart for the analysis of enzyme inhibition data.
Calculating IC₅₀ Values
-
Determine Initial Rates: From the kinetic data, determine the initial reaction rate (V₀) for each inhibitor concentration. This is typically the linear portion of the progress curve.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (100% activity).
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
-
Plot Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[8][13]
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, SPSS).[24][25] This will yield the IC₅₀ value.[8][24] It is crucial to have data points that define the top and bottom plateaus of the curve for an accurate IC₅₀ determination.[26]
Determining the Mechanism of Inhibition
To understand how the thiophene sulfonamide interacts with the enzyme, further kinetic experiments are necessary. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[9][10]
-
Vary Substrate and Inhibitor Concentrations: Perform the enzyme assay with a matrix of different fixed inhibitor concentrations and varying substrate concentrations.
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial rate versus the substrate concentration.
-
Create Lineweaver-Burk Plots: Transform the data by plotting the reciprocal of the rate (1/V₀) versus the reciprocal of the substrate concentration (1/[S]).[27] The pattern of the lines for different inhibitor concentrations reveals the mechanism of inhibition.[11]
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.[9][11]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.[9][11]
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.[9][11]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ change.[9]
Once the mechanism is identified, the inhibition constant (Kᵢ) can be calculated from the data.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive enzyme, incorrect buffer pH, omitted reagent.[28] | Verify enzyme activity with a positive control inhibitor. Check buffer pH. Ensure all reagents were added correctly.[28] |
| High Background Signal | Contaminated reagents, non-specific binding, inhibitor auto-fluorescence/absorbance. | Use fresh, high-purity reagents. Run a control with the inhibitor alone (no enzyme) to check for signal interference.[29] |
| High Variability Between Replicates | Pipetting errors, temperature gradients across the plate, edge effects.[28][29] | Use calibrated pipettes. Ensure uniform plate incubation. Avoid using the outer wells of the plate or fill them with buffer.[28] |
| Non-linear Standard Curve | Sub-optimal reagent concentrations, incorrect incubation time, detector saturation.[28][30] | Optimize reagent concentrations and incubation times. If saturation occurs, dilute the sample or reduce the detector gain.[30] |
Conclusion
The successful characterization of thiophene sulfonamide enzyme inhibitors relies on a well-designed experimental strategy. This guide provides the foundational principles, detailed protocols, and data analysis frameworks necessary to generate high-quality, reliable data. By carefully selecting the appropriate assay format, meticulously executing the protocols, and applying rigorous data analysis, researchers can accurately determine the potency and mechanism of action of these promising therapeutic candidates. Adherence to these guidelines will ensure the scientific integrity of the findings and contribute to the advancement of drug discovery and development.
References
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. Luminescent Assay Kits. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Gudimchuk, N., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Matulis, D. (2010). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value? Available at: [Link]
-
Said, A. M., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]
-
U.S. National Library of Medicine. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. Available at: [Link]
-
U.S. National Library of Medicine. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]
-
U.S. National Library of Medicine. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports. Available at: [Link]
-
Various Authors. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Various Authors. (n.d.). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate. Available at: [Link]
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- 6. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for 3-Acetyl-2-(methylaminosulfonyl)thiophene in Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Thiophene Scaffold
3-Acetyl-2-(methylaminosulfonyl)thiophene, also known as 3-acetyl-N-methylthiophene-2-sulfonamide, is a unique heterocyclic compound that stands at the intersection of pharmaceutical and agrochemical research.[1] While its primary documented role is as a key intermediate in the synthesis of pharmaceutical agents, its distinct molecular architecture—featuring a reactive thiophene ring, an acetyl group, and a sulfonamide moiety—makes it a highly promising scaffold for the development of novel agrochemicals.[1][2] The thiophene nucleus is a well-established pharmacophore in a variety of biologically active compounds, including fungicides, while the sulfonamide group is a cornerstone of many commercial herbicides.[3][4][5]
These application notes provide a comprehensive guide for researchers and scientists on the synthesis, potential mechanisms of action, and detailed protocols for evaluating the agrochemical potential of this compound as both a fungicide and an herbicide.
Physicochemical Properties
A clear understanding of the compound's properties is foundational to its application in research and development.
| Property | Value | Source |
| CAS Number | 138891-01-7 | [6][7] |
| Molecular Formula | C₇H₉NO₃S₂ | [6][7] |
| Molecular Weight | 219.27 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 103 - 107 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Rationale for Agrochemical Exploration: A Two-Pronged Approach
The structural components of this compound suggest two primary avenues for investigation in agrochemical development: fungicidal and herbicidal applications.
Fungicidal Potential: The Thiophene Core
The thiophene ring is a prevalent feature in a number of agricultural fungicides.[3][5] Its presence can confer significant antifungal activity. Thiophene derivatives have been shown to be effective against a range of fungal pathogens, including those resistant to existing treatments.[8] The mechanism of action for thiophene-based fungicides can vary, but they often involve the inhibition of key fungal enzymes, such as those involved in ergosterol biosynthesis.[8] The acetyl group on the target molecule provides a reactive handle for further chemical modification to optimize antifungal potency and spectrum.
Herbicidal Potential: The Sulfonamide Moiety
The sulfonamide functional group is a well-established pharmacophore in the herbicide class of acetohydroxyacid synthase (AHAS) inhibitors.[4] AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. The N-methyl substitution on the sulfonamide of the target compound could influence its binding affinity to the AHAS enzyme, potentially leading to selective herbicidal activity.
Proposed Synthesis Protocol
The following is a proposed multi-step synthesis protocol for this compound, adapted from established methods for the synthesis of related thiophene derivatives.[9]
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Synthesis of 3-Acetyl-2-aminothiophene (Gewald Reaction)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add elemental sulfur (1.0 eq) and cyanoacetone (1.0 eq) to ethanol.
-
Addition of Base: Add methylamine (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-acetyl-2-aminothiophene.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 3-acetyl-2-aminothiophene (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Sulfonylating Agent: Cool the solution to 0°C in an ice bath and add methanesulfonyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocols for Agrochemical Efficacy Evaluation
The following protocols provide a framework for the initial screening of this compound for fungicidal and herbicidal activity.
Protocol 1: In Vitro Antifungal Activity Assay
This protocol is designed to assess the direct inhibitory effect of the compound on the growth of key plant pathogenic fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Selected fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Commercial fungicide (positive control)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA and cool to 45-50°C. Add the test compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with a commercial fungicide.
-
Inoculation: Place a 5 mm mycelial plug from a fresh culture of the test fungus in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily for 5-7 days.
-
Analysis: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100 where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.
Protocol 2: Herbicidal Activity Screening (Pre- and Post-Emergence)
This protocol evaluates the herbicidal efficacy of the compound on both germinating seeds and established seedlings of representative weed species.
Materials:
-
This compound
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Pots with sterile soil mix
-
Acetone and surfactant (e.g., Tween 20)
-
Commercial herbicide (positive control)
-
Spray chamber
Pre-Emergence Application:
-
Sowing: Sow the weed seeds in pots at a uniform depth.
-
Treatment: Prepare a solution of the test compound in acetone with a surfactant. Apply the solution evenly to the soil surface using a spray chamber. A range of application rates should be tested (e.g., 100, 250, 500 g/ha).
-
Incubation: Place the pots in a greenhouse under controlled conditions.
-
Assessment: After 14-21 days, assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to an untreated control.
Post-Emergence Application:
-
Plant Growth: Grow the weed species in pots until they reach the 2-4 leaf stage.
-
Treatment: Apply the test compound solution as described for the pre-emergence test, ensuring uniform coverage of the foliage.
-
Incubation: Return the pots to the greenhouse.
-
Assessment: After 7, 14, and 21 days, visually assess the percentage of weed control and phytotoxicity symptoms.
Proposed Mechanism of Action Studies
Should initial screenings indicate significant biological activity, further studies to elucidate the mechanism of action are warranted.
Workflow for Mechanism of Action Investigation
Caption: Decision tree for investigating the mechanism of action.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial evaluation of this compound serves as a starting point. Subsequent research should focus on synthesizing analogs to establish a structure-activity relationship. Key modifications could include:
-
Varying the N-substituent on the sulfonamide: Replacing the methyl group with other alkyl or aryl groups to probe the binding pocket of the target enzyme.
-
Modifying the acetyl group: Converting the ketone to other functional groups (e.g., oximes, hydrazones) to alter the electronic and steric properties of the molecule.
-
Substitution on the thiophene ring: Introducing substituents at the 4 and 5 positions to enhance potency and selectivity.
Conclusion
This compound is a readily accessible synthetic intermediate with significant, yet largely unexplored, potential in the field of agrochemical discovery. Its unique combination of a thiophene core and a sulfonamide side chain provides a compelling rationale for its investigation as both a fungicide and an herbicide. The protocols and research strategies outlined in these application notes offer a robust framework for scientists to systematically evaluate this promising compound and its derivatives, potentially leading to the development of a new generation of effective and selective crop protection agents.
References
-
Transforming the evaluation of agrochemicals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vedani, A., & Dunitz, J. D. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]
-
Al-Snafi, A. E. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 11(23), 3298. Retrieved from [Link]
-
da Silva, A. C. G., et al. (2022). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6537. Retrieved from [Link]
-
Tang, K., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. Retrieved from [Link]
-
Pang, S., et al. (2003). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 59(11), 1272-1280. Retrieved from [Link]
-
Structure–activity relationships for the bis-sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
-
The structures of thiophene-containing agricultural fungicides. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(45), 13376-13386. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(19), 6537. Retrieved from [Link]
-
Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO. Retrieved from [Link]
-
Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. (2022). Journal of Agricultural and Food Chemistry, 70(25), 7545-7561. Retrieved from [Link]
-
Guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.). Retrieved from [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]
-
Guimarães, D. O., et al. (2015). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Pharmaceutical Sciences, 51(1), 191-198. Retrieved from [Link]
-
Stanetty, P., & Kremslehner, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379. Retrieved from [Link]
-
3-Acetylthiophene-2-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. (n.d.). PubChem. Retrieved from [Link]
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The Rising Star of Functionalized Thiophenes: Application Notes for 3-Acetyl-2-(methylaminosulfonyl)thiophene in Material Science
The relentless pursuit of novel materials with tailored electronic and physical properties has positioned functionalized thiophenes as a cornerstone in the landscape of organic electronics. Among the myriad of derivatives, "3-Acetyl-2-(methylaminosulfonyl)thiophene" emerges as a molecule of significant interest. Its unique architecture, featuring both an electron-withdrawing acetyl group and a methylaminosulfonyl moiety on a thiophene ring, presents a compelling case for its application in the development of advanced conductive polymers and organic semiconductors.[1][2] This guide provides an in-depth exploration of the potential of this compound in material science research, offering detailed protocols and a scientific rationale for its utilization.
Introduction to a Multifunctional Building Block
This compound, also known as 3-acetyl-N-methylthiophene-2-sulfonamide, is a crystalline solid with a melting point in the range of 103-107°C.[1] Its molecular structure is primed for versatility in material science. The thiophene ring serves as the polymerizable core, renowned for its ability to form π-conjugated systems that facilitate charge transport.[2] The substituents at the 2 and 3 positions are not mere decorations; they are functional groups that dictate the electronic properties, processability, and potential for post-polymerization modification of the resulting materials.
The presence of two distinct electron-withdrawing groups, the acetyl and the methylaminosulfonyl moieties, is anticipated to significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the corresponding polymer.[3] This electronic tuning is a critical strategy for designing materials with improved stability and for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138891-01-7 | [8] |
| Molecular Formula | C₇H₉NO₃S₂ | [1] |
| Molecular Weight | 219.27 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 103 - 107 °C | [1] |
Synthesis of the Monomer: A Gateway to Novel Materials
While the direct synthesis of this compound is not extensively detailed in publicly available literature, its structure suggests a synthetic pathway leveraging established thiophene chemistry. A plausible approach involves the multi-step synthesis starting from a readily available thiophene precursor. The introduction of the acetyl and sulfonamide functionalities can be achieved through electrophilic substitution reactions, with careful control of reaction conditions to ensure the desired regioselectivity. The synthesis of similar 3-acetyl-2-aminothiophenes has been achieved via a modified Gewald reaction, which could be adapted for this molecule.[9]
Polymerization Protocols: Harnessing the Monomer's Potential
The functionalized thiophene monomer can be polymerized through both chemical and electrochemical methods to yield a conductive polymer, tentatively named poly(this compound). The choice of polymerization technique will significantly influence the properties of the resulting polymer, such as its molecular weight, regioregularity, and morphology.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes in bulk quantities. Iron(III) chloride (FeCl₃) is a common and effective oxidizing agent for this purpose.[3]
Protocol 1: Chemical Oxidative Polymerization
-
Monomer Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous chloroform.
-
Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 2.5-4 equivalents) in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture is expected to darken, indicating the onset of polymerization.
-
Reaction Time: Continue stirring at room temperature for 24 hours to allow for sufficient polymer chain growth.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration and wash it extensively with methanol to remove residual oxidant and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer fraction.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
The electron-withdrawing nature of the substituents will likely make the monomer more resistant to oxidation compared to 3-alkylthiophenes, potentially requiring a higher oxidant-to-monomer ratio or longer reaction times.[3]
Caption: Chemical Oxidative Polymerization Workflow.
Electrochemical Polymerization
Electrochemical polymerization offers the advantage of depositing a thin, uniform polymer film directly onto an electrode surface, which is ideal for the fabrication of electronic devices.[10][11] This technique allows for precise control over the film thickness and morphology.
Protocol 2: Electrochemical Polymerization
-
Electrolyte Preparation: Prepare an electrolyte solution containing 0.01 M this compound and 0.1 M of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in anhydrous acetonitrile.
-
Electrochemical Cell: Assemble a three-electrode cell with a working electrode (e.g., indium tin oxide (ITO) coated glass, glassy carbon, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Deaeration: De-aerate the electrolyte solution by bubbling with an inert gas for at least 15 minutes.
-
Electropolymerization: Perform electropolymerization using either cyclic voltammetry (sweeping the potential between a non-oxidizing potential and a potential sufficient to oxidize the monomer) or potentiostatically (applying a constant potential). The polymer film will grow on the working electrode.[3]
-
Rinsing: After polymerization, gently rinse the polymer-coated electrode with fresh, monomer-free acetonitrile to remove any unreacted species.
-
Characterization: The polymer film is now ready for electrochemical and spectroelectrochemical characterization in a monomer-free electrolyte solution.
Due to the electron-withdrawing substituents, the oxidation potential of the monomer is expected to be higher than that of unsubstituted or alkyl-substituted thiophenes.[3]
Caption: Electrochemical Polymerization Workflow.
Characterization of the Resulting Polymer
A thorough characterization of the synthesized poly(this compound) is crucial to understand its structure-property relationships and to evaluate its potential for various applications.
Table 2: Proposed Characterization Techniques
| Technique | Purpose | Expected Insights |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups in the polymer. | Persistence of the acetyl C=O and sulfonamide S=O stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the polymer's structure and regioregularity. | Broadening of peaks compared to the monomer, indicating polymerization. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the chemically synthesized polymer. | Provides information on the degree of polymerization. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | The decomposition temperature will indicate its suitability for device fabrication processes that involve heating.[12] |
| Differential Scanning Calorimetry (DSC) | To identify phase transitions, such as the glass transition temperature. | Insight into the polymer's morphology and processing window.[13] |
| UV-Vis-NIR Spectroscopy | To investigate the electronic absorption properties and determine the optical bandgap. | The absorption spectrum will reveal the extent of π-conjugation in the polymer backbone.[14] |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and assess the electrochemical stability. | The oxidation and reduction potentials are key parameters for designing electronic devices. |
| Four-Point Probe Measurement | To measure the electrical conductivity of the polymer films. | A direct measure of the material's ability to conduct charge. |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology and roughness of the polymer films. | Important for understanding charge transport at interfaces in thin-film devices. |
The introduction of the sulfonamide group may also open up possibilities for post-polymerization modification, further expanding the functional scope of this promising material.[15][16]
Conclusion and Future Outlook
This compound stands as a promising candidate for the development of novel semiconducting polymers. The strategic placement of electron-withdrawing acetyl and methylaminosulfonyl groups offers a pathway to fine-tune the electronic properties of polythiophene-based materials, potentially leading to enhanced stability and performance in organic electronic devices. The detailed protocols provided herein serve as a comprehensive guide for researchers to explore the synthesis, polymerization, and characterization of this exciting new material. Further investigations into its performance in devices such as OFETs, OPVs, and sensors will undoubtedly solidify its position in the ever-evolving field of material science.
References
- Murphy, A., Mauldin, C., Frechet, J., Chang, P., Putambekar, K., Phoa, K., & Subramanian, V. (2021). Functional Oligothiophenes for Use in Self-Assembled Monolog Field-Effect Transistors. NIST.
- Chem-Impex. This compound.
- Usta, H., Sheets, W. C., Denti, M., Generali, G., Capelli, R., Lu, S., ... & Facchetti, A. (2014). Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors.
- Usta, H., et al. (2014). Perfluoroalkyl-Functionalized Thiazole-Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors. Request PDF.
- Wu, Y., et al. (2003). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.
- BenchChem. Application of 3-Acetylthiophene in Conductive Polymer Research: Detailed Application Notes and Protocols.
- Usta, H., et al. (2014). Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors. IRIS Unimore.
- Marchand, G., Pilard, J.-F., Fabre, B., Rault-Berthelot, J., & Simonet, J. (1999). Synthesis and electrochemical behaviour of new polythiophenes branched with sulfonamides for solid phase synthesis. New Journal of Chemistry, 23(8), 869–875.
- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
- Alchem Pharmtech. CAS 138891-01-7 | 3-Acetyl-N-methylthiophene-2-sulfonamide.
- Electrochemical Polymerization of a Novel Thiophene-Derived Monomer and Its Use as Support Material for Methanol Oxid
- Marchand, G., et al. (1999). Synthesis and electrochemical behaviour of new polythiophenes branched with sulfonamides for solid phase synthesis. Sci-Hub.
- Alfa Chemistry. CAS 138891-01-7 this compound.
- PubChem. 3-Acetylthiophene-2-sulfonamide.
- Santa Cruz Biotechnology. This compound | CAS 138891-01-7.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene-Based Organic Molecules in Modern Electronics. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (2025). Request PDF.
- TCI Deutschland GmbH. This compound 138891-01-7.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 138891-01-7.
- Key Organics. 3-acetyl-N-methylthiophene-2-sulfonamide | MFCD00191372 | C7H9NO3S2.
- Barbarella, G., Zangoli, M., & Di Maria, F. G. (2017). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. (n.d.). Polymer Chemistry (RSC Publishing).
- Custom Thiophene Deriv
- BenchChem. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity.
- Nguyen, N. L., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups.
- Electropolymerization process of thiophene (Th). (n.d.).
- BenchChem. Comparative Thermal Stability of Functionalized Polythiophenes: A Guide for Researchers.
- Barbarella, G., Zangoli, M., & Di Maria, F. (2017).
- Al-Qalaf, F. A., & El-Apasery, M. A. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Al-Masri, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI.
- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016).
- Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set. Wiley.
- Coadou, E., et al. (2016).
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC - NIH.
- Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. HELDA - University of Helsinki.
- Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.
- Al-Masri, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. PubMed.
- Tamanai, A., et al. (2013). Mid-infrared characterization of thiophene-based thin polymer films.
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Troubleshooting & Optimization
Technical Support Center: Acetylated Thiophene Purification
Welcome to the technical support guide for navigating the complex purification challenges of acetylated thiophene compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter these versatile heterocycles in their work. The Friedel-Crafts acylation of thiophene is a cornerstone reaction, but it often yields a complex mixture of products and byproducts that demand robust and well-understood purification strategies.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Core Purification Hurdles: An Overview
The primary challenges in purifying acetylated thiophenes stem from several key factors inherent to the Friedel-Crafts reaction and the nature of the thiophene ring itself:
-
Regioisomer Formation : Acetylation can occur at the C2 or C3 position of the thiophene ring. The resulting 2- and 3-acetylthiophene isomers possess very similar physical properties, making their separation a significant challenge.[1][2]
-
Byproduct Generation : The reaction can produce di-acylated products, polymeric tars, and other side products like thiophene glyoxal diacetyl acetal.[1]
-
Catalyst Residues : Lewis acid catalysts (e.g., AlCl₃, SnCl₄) or protic acids (e.g., H₃PO₄) must be completely removed, as they can interfere with downstream reactions and product stability.[1][3]
-
Compound Instability : Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during column chromatography.[4]
The following sections address these specific issues with detailed troubleshooting advice and protocols.
Impurity Profile & Troubleshooting Workflow
The first step in any purification is to understand the likely impurities. The diagram below illustrates the main reaction pathway and common side reactions.
Caption: Origin of common impurities in thiophene acetylation.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Isomer Separation
Q1: My NMR shows a mixture of 2- and 3-acetylthiophene. How can I separate them effectively?
Answer: Separating these regioisomers is notoriously difficult due to their similar polarities and close boiling points.[2] The choice of method depends on the scale of your purification.
-
Laboratory Scale (< 5 g): Column Chromatography is the most practical method.[1]
-
Expertise & Experience: The key is to maximize the difference in interaction with the stationary phase. The 2-isomer is generally slightly less polar than the 3-isomer. A low-polarity mobile phase, such as a hexane/ethyl acetate or hexane/dichloromethane mixture, provides the best resolution. Start with a very low concentration of the polar solvent (e.g., 2-5% ethyl acetate in hexane) and increase the polarity very gradually.
-
Trustworthiness: Before committing your entire batch, meticulously develop a solvent system using Thin Layer Chromatography (TLC). The ideal system will show a clear separation (ΔRf > 0.1) between the two spots, with the lower spot (3-isomer) having an Rf value around 0.2.[2]
-
-
Large Scale (> 5 g): Fractional Distillation under vacuum is preferred.[1][2]
-
Expertise & Experience: Simple distillation is ineffective.[2] You will need a distillation column with a high number of theoretical plates, such as a Vigreux or packed column, to achieve a reasonable separation.[2] The process is slow and requires careful control of the heating rate and vacuum to prevent bumping and decomposition.[2]
-
| Property | 2-Acetylthiophene | 3-Acetylthiophene | Rationale for Separation |
| Boiling Point | 214 °C | ~210-220 °C | Very close; requires high-efficiency fractional distillation. |
| Melting Point | 9-11 °C | 59-61 °C | Significant difference. Low-temp recrystallization can purify 2-isomer if 3-isomer is a minor impurity. |
| Polarity | Less Polar | More Polar | The basis for chromatographic separation. |
Q2: I'm running a column, but the isomers are co-eluting. What can I do?
Answer: If standard silica gel chromatography is failing, consider these advanced techniques:
-
Reduce the Column Load: Overloading is a common cause of poor separation. The amount of crude material should be no more than 1-2% of the mass of the silica gel for difficult separations.[4]
-
Use a Longer, Narrower Column: This increases the number of theoretical plates and improves resolution.
-
Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano, which can offer different selectivity based on interactions other than simple polarity.[4]
-
Preparative HPLC: For high-value materials requiring >99% purity, reversed-phase (C18) or normal-phase preparative HPLC is the most powerful tool, though it is more expensive and time-consuming.[4]
Category 2: Byproduct and Residue Removal
Q3: My product is a dark, oily tar after the reaction workup. What is this and how do I remove it?
Answer: The dark color is typically due to polymeric byproducts formed by the aggressive Lewis acid catalyst.[2] These are often high molecular weight and highly polar.
-
Expertise & Experience: Before attempting chromatography, a pre-purification step is highly effective. Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat it with activated charcoal. Stir for 15-30 minutes, then filter the mixture through a pad of Celite®. This will adsorb many of the colored, non-polar impurities.[2]
-
Trustworthiness: After charcoal treatment, obtain a TLC of the filtrate. You should observe a significant reduction in the dark baseline material and clearer spots for your desired products. This confirms the efficacy of the treatment before proceeding to the next step.
Q4: How do I ensure all the aluminum chloride (AlCl₃) catalyst is removed?
Answer: Residual AlCl₃ can make subsequent purification difficult and compromise product stability. A thorough aqueous workup is critical.
-
Causality: The workup protocol is designed to hydrolyze the aluminum chloride and its complexes with the ketone product.[5] After the reaction, the mixture should be quenched by slowly pouring it onto crushed ice, often containing concentrated HCl.[2] The acid helps to break up the aluminum-ketone complex and keeps the resulting aluminum salts soluble in the aqueous phase.[3]
-
Protocol:
-
Slowly add the reaction mixture to a beaker of crushed ice and dilute HCl.
-
Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine (to break emulsions and aid drying).[2][4]
-
Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate.[2]
-
Caption: Standard aqueous workup for catalyst removal.
Category 3: Chromatographic & Crystallization Issues
Q5: My compound appears to be degrading on the silica gel column. I see streaking on the TLC and get low recovery. Why is this happening?
Answer: This is a classic problem with acid-sensitive compounds, including many heterocycles. Standard silica gel is inherently acidic and can catalyze decomposition.[4]
-
Expertise & Experience: The acidic silanol groups (Si-OH) on the silica surface are the culprits. To mitigate this, you must passivate these active sites. The easiest way is to add a small amount of a basic modifier to your eluent. For acetylated thiophenes, adding 0.1-1% triethylamine (NEt₃) to your hexane/ethyl acetate mobile phase is highly effective.[4]
-
Trustworthiness: You can verify this solution on a small scale. Spot your crude product on two separate TLC plates. Run one in your normal eluent and the other in the same eluent containing 1% NEt₃. If degradation is the issue, you will see significantly less streaking and a cleaner spot on the plate with the basic modifier.[4] Alternatively, you can use commercially available deactivated (neutral) silica gel.
Q6: I'm trying to purify my solid acetylated thiophene derivative by recrystallization, but it keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of forming crystals. This is often caused by cooling the solution too quickly or the presence of impurities that inhibit crystal lattice formation.[4]
-
Causality & Solution:
-
Heat and Add Solvent: If the compound oils out, re-heat the flask to dissolve the oil. Add a small amount more of the hot solvent until the solution is clear again.[4]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratch/Seed: Once at room temperature, use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass will provide nucleation sites for crystal growth.[4] Alternatively, add a single, tiny "seed crystal" of the pure compound if you have it.[4]
-
Co-solvent System: If a single solvent fails, try a co-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) dropwise at room temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to stand and cool slowly.[4]
-
Experimental Protocol: Optimized Flash Chromatography
This protocol details a best-practice method for separating a mixture of 2- and 3-acetylthiophene on a laboratory scale.
1. TLC Analysis & Solvent System Selection:
-
Prepare several TLC chambers with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Add 0.5% triethylamine to each solvent mixture to prevent degradation.
-
Spot your crude material and identify the solvent system that gives the best separation with an Rf of ~0.2-0.3 for the major 2-isomer spot.
2. Column Packing (Slurry Method):
-
Choose a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 height-to-diameter ratio).
-
In a beaker, mix silica gel (230-400 mesh) with your initial, least polar eluent (e.g., 98:2 Hexane:EtOAc) to form a consistent slurry.[2]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no cracks or channels.[1]
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity solvent system.
-
Collect fractions and monitor them by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
If the compounds are eluting too slowly, increase the polarity of the mobile phase in small, stepwise increments (e.g., from 2% EtOAc to 4% EtOAc). A slow gradient is key to good separation.
5. Product Isolation:
-
Once TLC analysis confirms which fractions contain your pure product, combine them.
-
Remove the solvent using a rotary evaporator to yield the purified acetylated thiophene.[1]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (1967).
- BenchChem. (2025).
-
Not Me. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
- MH Chem. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
Sources
Technical Support Center: Enhancing the Solubility of Thiophene Sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting advice for overcoming the solubility challenges commonly associated with thiophene sulfonamide derivatives. Poor aqueous solubility is a major hurdle in drug discovery, often leading to diminished bioavailability and hindering the translation of promising compounds into effective therapeutics.[1][2] This resource is designed to equip you with the knowledge to systematically diagnose and resolve these issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of thiophene sulfonamide derivatives.
Q1: Why are my thiophene sulfonamide derivatives poorly soluble in aqueous solutions?
A1: The low solubility of these compounds typically stems from a combination of their physicochemical properties. The thiophene ring is aromatic and relatively hydrophobic, while the sulfonamide group, although polar, can participate in strong intermolecular hydrogen bonding.[3] This combination can lead to a stable crystal lattice structure that is difficult for water molecules to disrupt. The overall solubility is a delicate balance between the molecule's lipophilicity (propensity to dissolve in fats and oils) and its crystal lattice energy (the energy required to break apart the solid-state structure).[4] Many thiophene sulfonamide derivatives fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[5]
Q2: What is the first and simplest step I should take to try and dissolve my compound?
A2: The most straightforward initial approach is to prepare a concentrated stock solution in a 100% organic solvent and then dilute it into your aqueous medium.[6][7] Dimethyl sulfoxide (DMSO) is the most common starting point due to its powerful ability to dissolve a wide range of organic molecules.[6] If your experimental system is sensitive to DMSO, other solvents like ethanol or dimethylformamide (DMF) can be considered.[6][8] Always start with small-scale tests to find a suitable solvent before preparing a large stock solution.[6]
Q3: How does pH affect the solubility of my thiophene sulfonamide derivative?
A3: The sulfonamide group (-SO₂NH-) is weakly acidic.[9] The solubility of these compounds is therefore highly dependent on the pH of the solution.[10][11] At a pH above the compound's pKa, the sulfonamide proton will be removed, creating a negatively charged anion. This ionized form is significantly more polar and, consequently, more soluble in aqueous media.[9][12] Therefore, adjusting the pH of your buffer to a more alkaline value can dramatically increase solubility.[9] However, it is crucial to ensure the chosen pH does not compromise the stability of your compound or interfere with your downstream assay.[13]
Q4: What are the main categories of techniques I can use to improve solubility?
A4: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[2][14]
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization, nanonization), solid dispersions, and complexation.[2][15]
-
Chemical Modifications: These involve altering the molecule itself to create a more soluble version. The most common method is salt formation.[13][16][17][18] Other strategies include creating co-crystals or prodrugs.[1]
Part 2: Troubleshooting Guides for Common Solubility Issues
This section provides structured guidance for specific problems you might encounter during your experiments.
Troubleshooting Guide 1: Compound Crashes Out of Solution Upon Dilution into Aqueous Buffer
Problem: You have successfully dissolved your thiophene sulfonamide in 100% DMSO, but it precipitates when you add it to your aqueous assay buffer (e.g., PBS).
Potential Causes & Recommended Solutions:
-
Cause 1: Exceeding the Aqueous Solubility Limit. The final concentration of your compound in the aqueous buffer is likely above its thermodynamic solubility limit, even with a small percentage of co-solvent (DMSO).
-
Solution A: Optimize Co-solvent Concentration. A co-solvent like DMSO or ethanol increases solubility by reducing the polarity of the aqueous medium.[5] Experiment with slightly higher final concentrations of the co-solvent. However, be mindful that most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Perform a vehicle control experiment to check for toxicity or off-target effects of the solvent at the concentration used.
-
Solution B: pH Adjustment. As sulfonamides are weakly acidic, increasing the pH of your final aqueous buffer can significantly boost solubility.[9][10] Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5) and test the solubility of your compound. Ensure the pH is compatible with your experimental system.
-
Solution C: Use of Surfactants. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[19] Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective. A screening of different surfactants at concentrations just above their critical micelle concentration (CMC) is recommended.
-
-
Cause 2: Slow Dissolution Kinetics. The compound may not be precipitating but rather failing to dissolve quickly enough in the aqueous environment.
-
Solution: Gentle Heating and Sonication. After diluting the DMSO stock into the pre-warmed aqueous buffer (e.g., 37°C for cell culture media), gentle vortexing followed by brief sonication in a water bath can provide the energy needed to overcome the initial dissolution barrier.[6] Avoid excessive heat, which could degrade the compound.[6]
-
Troubleshooting Guide 2: Low and Inconsistent Results in Biological Assays
Problem: Your assay results (e.g., IC50 values) are inconsistent or show lower-than-expected potency, and you suspect poor solubility is the culprit.
Potential Causes & Recommended Solutions:
-
Cause 1: Micro-precipitation in Assay Plates. The compound may be precipitating out of solution over the course of the experiment, reducing its effective concentration and leading to variable results.
-
Solution A: Solid Dispersion Formulation. This is a powerful technique to improve both solubility and dissolution rate.[1][14][20][21] A solid dispersion involves dispersing your compound in an amorphous, hydrophilic polymer matrix (e.g., PVP, PEG, HPMC).[14][22] This prevents the drug from crystallizing and presents it in a higher-energy, more soluble amorphous state.[14] The increased surface area and improved wettability also contribute to faster dissolution.[20][23]
-
Solution B: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[][25][26] They can encapsulate the hydrophobic thiophene portion of your molecule, forming an inclusion complex that is readily soluble in water.[][25] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[26][27]
-
-
Cause 2: Compound Adsorption to Plasticware. Hydrophobic compounds can stick to the surfaces of microplates and pipette tips, reducing the actual concentration in solution.
-
Solution: Use of Low-Binding Plates and Surfactants. Switch to low-protein-binding microplates. Additionally, incorporating a small amount of a non-ionic surfactant in your assay buffer can help prevent non-specific binding.
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol provides a general procedure for creating a solid dispersion, which can significantly enhance the dissolution rate and apparent solubility of your compound.[21][23]
Materials:
-
Thiophene sulfonamide derivative ("Drug")
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), PEG 6000)
-
Volatile organic solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine Drug-to-Polymer Ratio: Start by testing various drug-to-polymer weight ratios (e.g., 1:1, 1:5, 1:10).
-
Dissolution: Accurately weigh the drug and the chosen polymer. Dissolve both components completely in a suitable volatile solvent.[22] Ensure a clear solution is formed.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. A thin film should form on the flask wall.
-
Drying: Scrape the resulting solid mass from the flask. Further dry the material in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
-
Solubility Testing: Compare the solubility of the prepared solid dispersion to that of the pure crystalline drug in your desired aqueous buffer.
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation (Kneading Method)
This method is a simple and effective way to prepare drug-cyclodextrin inclusion complexes.[22]
Materials:
-
Thiophene sulfonamide derivative ("Drug")
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine Molar Ratio: Choose a molar ratio of Drug:HP-β-CD to test (e.g., 1:1, 1:2).
-
Kneading: Place the accurately weighed HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.[22]
-
Incorporate Drug: Add the accurately weighed drug to the paste and knead for 30-60 minutes. During this process, the drug will be incorporated into the cyclodextrin cavities.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization: Grind the dried complex into a fine powder.
-
Solubility Testing: Evaluate the solubility of the complex in your aqueous buffer and compare it to the uncomplexed drug.
Data Presentation: Expected Solubility Enhancement
The following table summarizes typical solubility improvements that can be achieved using various techniques for poorly soluble sulfonamides.
| Technique | Example Carrier/Method | Typical Fold Increase in Solubility | Reference |
| Co-solvency | Polyethylene Glycol (PEG) 400 | Up to 300-fold | [19] |
| pH Adjustment | Buffering to pH > pKa | 10 to >1000-fold | [9] |
| Salt Formation | Sodium or Potassium salts | 2 to 100-fold | [16][28] |
| Solid Dispersion | PVP, PEG | 5 to 150-fold | [14][20] |
| Cyclodextrin Complexation | HP-β-CD | 5 to 200-fold | [26][27] |
Note: The actual fold increase is highly dependent on the specific molecular structure of the thiophene sulfonamide derivative and the precise experimental conditions.
Part 4: Visualization of Workflows and Mechanisms
Workflow for Selecting a Solubility Enhancement Strategy
This decision tree outlines a systematic approach to choosing the most appropriate method for improving the solubility of your compound.
Caption: Decision tree for solubility enhancement strategy selection.
Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it soluble in water.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Kim, Y. H., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
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Kumar, L. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 269-275. [Link]
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Jadhav, P., et al. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical and Biological Archives, 15(1). [Link]
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Choudhary, A. (2018). Solubility Enhancement Techniques. Pharma Guideline. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Al-Ghananeem, A. M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Development, 2(1), 107. [Link]
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Al-Zoubi, N., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
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Shinde, A., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 116-125. [Link]
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Sri, V. K., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 438-448. [Link]
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Hussain, A. F. (2023). Answer to "Why salt formation of weak acid increases the drug solubility?". ResearchGate. [Link]
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Sharma, D., Saini, S., & Rana, A. C. (2022). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. The Journal of Drug Delivery and Therapeutics, 12(5), 183-190. [Link]
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Tran, P., Pyo, Y. C., & Kim, D. H. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]
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Dixit, A., & Singh, J. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(3). [Link]
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Anonymous. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4418), 326. [Link]
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Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
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Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii. [Link]
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Patel, V. R. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 1(2), 1-13. [Link]
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Fathi, F., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 725-734. [Link]
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Büttner, H., & Portwich, F. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 20(4), 219-228. [Link]
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National Center for Biotechnology Information. (n.d.). Thiophene-3-sulfonamide. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. [Link]
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Godse, S. Z., et al. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 8(1), 74-82. [Link]
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Al-Tahami, K. A. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(18), 6699. [Link]
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Pharma.Tips Editorial Team. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]
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Parshad, H., et al. (2002). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 57(3), 197-199. [Link]
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Fialkow, Y. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center. [Link]
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Delgado, D. R., et al. (2020). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Processes, 8(8), 964. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 202-209. [Link]
-
Jicsinszky, L. (2015). Answer to "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate. [Link]
-
Slideshare. (2017). Methods of solubility enhancements. [Link]
-
ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. [Link]
-
Delgado, D. R., et al. (2010). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Journal of Solution Chemistry, 39(11), 1647-1660. [Link]
-
Kamal, M. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 866-895. [Link]
-
ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. PubChem. [Link]
-
Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Bustamante, P., et al. (1998). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of Pharmaceutical Sciences, 87(12), 1590-1596. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663. [Link]
-
Al-Warhi, T., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PLoS ONE, 18(12), e0295441. [Link]
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troubleshooting sulfonamide synthesis reaction conditions
Technical Support Center: Sulfonamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for sulfonamide synthesis. The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry and drug development, yet it is not without its challenges. This guide is structured to provide you, our fellow researchers and scientists, with a blend of foundational principles and actionable troubleshooting strategies. We move beyond simple step-by-step instructions to explore the underlying chemistry, enabling you to diagnose issues and rationally design robust reaction conditions.
Part 1: The Core Reaction - Mechanism & Principles
The most common and direct method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[1][2] This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
The key steps are:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated.
-
Deprotonation: A base removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final sulfonamide product along with one equivalent of acid (HCl).[1][3]
Understanding this mechanism is critical for troubleshooting, as each step represents a potential point of failure.
Caption: Figure 1: General mechanism of sulfonamide synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the reaction? A1: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[3] The base, typically an organic amine like triethylamine or pyridine, is added to neutralize this acid.[1] If left un-neutralized, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction.[3]
Q2: Can I use an inorganic base like NaOH or K₂CO₃? A2: While possible under specific conditions (e.g., Schotten-Baumann conditions), using aqueous bases like NaOH is generally discouraged in standard organic solvents.[3] They can significantly accelerate the hydrolysis of the sensitive sulfonyl chloride starting material to the unreactive sulfonic acid, leading to low yields.[4]
Q3: My sulfonyl chloride reagent is several years old. Is it still viable? A3: It is highly inadvisable to use an old sulfonyl chloride. These reagents are sensitive to atmospheric moisture and can hydrolyze over time to the corresponding sulfonic acid.[3][5] Using a degraded reagent is a common cause of low or no product yield. It is always best to use a fresh bottle or a reagent that has been stored properly under an inert atmosphere.
Q4: What is the best solvent for this reaction? A4: The ideal solvent should be aprotic and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent and commonly used choices.[3][6] The choice depends on the specific solubility of your substrates.
Part 3: In-Depth Troubleshooting Guide
Problem: Low or No Product Yield
Q: My TLC/LC-MS analysis shows very little or no desired sulfonamide, with starting materials largely consumed or converted to a baseline spot. What happened?
A: This is the most common issue and typically points to the degradation of your electrophile (the sulfonyl chloride).
-
Primary Cause: Hydrolysis of Sulfonyl Chloride. Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[4] Trace moisture in your solvent, on your glassware, or from the atmosphere can hydrolyze the sulfonyl chloride to sulfonic acid.[3][5] This sulfonic acid is unreactive towards the amine and often remains at the baseline on a TLC plate.
-
Solution 1: Rigorous Anhydrous Technique. Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents from a sealed bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture.[3]
-
Solution 2: Order of Addition. In some cases, adding the amine and base to the solvent before slowly adding the sulfonyl chloride can be beneficial. The more nucleophilic amine may react preferentially over trace amounts of water.[6]
-
-
Secondary Cause: Poor Amine Nucleophilicity. If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its nucleophilicity will be reduced, slowing the reaction rate.[4]
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40 °C or reflux in DCM) can provide the necessary activation energy.
-
Solution 2: Add a Catalyst. For particularly stubborn cases, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate.[4]
-
Problem: Formation of a Major Side Product
Q: I am working with a primary amine (R-NH₂) and I see a second, less polar spot on my TLC that is not starting material. What is it?
A: You are likely observing the formation of the bis-sulfonated side product, R-N(SO₂R')₂.
-
Cause: Deprotonation and Second Reaction. After the primary sulfonamide (R-NH-SO₂R') is formed, the remaining N-H proton is acidic. The base in the reaction can deprotonate this sulfonamide to form an anion. This anion can then act as a nucleophile itself, reacting with a second molecule of sulfonyl chloride to form the bis-sulfonated, or di-sulfonimide, product.[3]
-
Solution 1: Control Stoichiometry and Addition. The most effective solution is to change the order of addition. Prepare a solution of the primary amine (1.5 to 2.0 equivalents) and the base. Then, add the sulfonyl chloride (1.0 equivalent) slowly (dropwise) to this solution.[3] By maintaining an excess of the amine, the sulfonyl chloride is statistically more likely to react with a starting amine molecule rather than the sulfonamide product.
-
Solution 2: Use a Protecting Group. For complex syntheses, protecting the primary amine, performing the sulfonylation on another part of the molecule, and then deprotecting is a reliable, albeit longer, strategy.[3]
-
Problem: Difficult Purification
Q: My crude product is an oil/solid that is difficult to purify by column chromatography or recrystallization. What are my options?
A: Purification challenges often arise from residual base (like pyridine) or the sulfonic acid byproduct.
-
Cause 1: Residual Organic Base. Bases like pyridine can be difficult to remove completely by rotary evaporation alone and can interfere with purification.
-
Solution: Aqueous Workup. A standard workup procedure is highly effective. After the reaction is complete, dilute the mixture with DCM and wash the organic layer sequentially with 1M HCl (to remove the amine base), saturated aqueous NaHCO₃ (to remove any acidic species), and finally brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[3]
-
-
Cause 2: Co-precipitation of Sulfonic Acid. The sulfonic acid byproduct can sometimes co-precipitate or crystallize with your desired product.
-
Solution: Base Wash during Recrystallization. If you are recrystallizing your product, try dissolving the crude material in a suitable solvent (like ethyl acetate) and washing this solution with saturated NaHCO₃ before proceeding with the crystallization. This will convert the sulfonic acid to its salt, which will move into the aqueous layer.
-
Part 4: Standardized Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol is a robust starting point for the reaction between a generic amine and sulfonyl chloride.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent) and stir to dissolve.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS by checking for the consumption of the limiting sulfonyl chloride.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
Protocol 2: Purification by Recrystallization
Recrystallization is the most effective method for purifying solid sulfonamides.[3][7]
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent dissolves the crude product when hot but not when cold.[3] Common choices include ethanol, isopropanol, or mixtures like ethanol/water.[3] Perform small-scale tests to find the optimal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if needed to achieve full dissolution.
-
Cooling: Once a clear solution is obtained, remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Crystallization: As the solution cools, pure crystals of the sulfonamide should form. For maximum recovery, you may then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Part 5: Data Reference Tables
Table 1: Common Bases for Sulfonamide Synthesis
| Base | pKaH | Type | Key Characteristics |
| Triethylamine (Et₃N) | 10.75 | Tertiary Amine | Standard, inexpensive, easily removed during aqueous workup. |
| Pyridine | 5.25 | Tertiary Amine | Can act as a nucleophilic catalyst; can be difficult to remove. |
| DIPEA | 10.75 | Tertiary Amine | Sterically hindered, non-nucleophilic; useful for sensitive substrates. |
| DMAP | 9.70 | Tertiary Amine | Highly effective nucleophilic catalyst; used in substoichiometric amounts. |
Table 2: Common Solvents for Sulfonamide Synthesis
| Solvent | Type | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Aprotic, Halogenated | 40 | Excellent solubility for many organics; easy to remove. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 66 | Good general-purpose solvent; must be checked for peroxides. |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | Good for less soluble starting materials; higher boiling point. |
Part 6: Logical Troubleshooting Workflow
When a reaction does not proceed as expected, a logical diagnostic workflow can quickly identify the root cause.
Caption: Figure 2: A logical workflow for diagnosing common issues.
References
-
Hinsberg Test: Definition, Procedure, and Mechanism . Chemistry Learner. [Link]
-
Hinsberg reaction . Wikipedia. [Link]
-
Hinsberg Reagent And Test . Unacademy. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates . Pharmaceutical Fronts. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 . Royal Society of Chemistry Publishing. [Link]
-
Sulfonamide . Wikipedia. [Link]
-
Hinsberg Reagent and Test: Distinguishing Amines Easily . Vedantu. [Link]
-
How does the Hinsberg's test help determine amines? . Quora. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols . Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . National Institutes of Health. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . OSTI.GOV. [Link]
-
Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1 . Canadian Science Publishing. [Link]
-
Sulfonamide derivatives: Synthesis and applications . Frontier Research Publication. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic. [Link]
-
Condition optimizations of sulfonamide formation using piperidine... . ResearchGate. [Link]
-
Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights . MDPI. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . Organic Letters. [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . American Chemical Society. [Link]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides . American Chemical Society. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . RSC Advances. [Link]
- Sulfonamide purification process.
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography . ResearchGate. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art . MDPI. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES . Journal of AOAC INTERNATIONAL. [Link]
-
Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic) . Reddit. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Journal of Biomolecular Structure and Dynamics. [Link]
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removing unreacted starting materials from thiophene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed to provide you, a senior scientist, with in-depth, practical solutions for a critical step in your workflow: the removal of unreacted starting materials from your crude thiophene product. Achieving high purity is paramount for reliable downstream applications, from materials science to the synthesis of active pharmaceutical ingredients.[1]
This hub moves beyond simple protocols to explain the causality behind each purification choice, empowering you to troubleshoot effectively and adapt methodologies to your specific thiophene derivative.
Diagnostic Workflow: Choosing Your Purification Strategy
The optimal purification strategy depends on the synthesis route and the physicochemical properties of both your target thiophene and the unreacted starting materials. The three most common synthetic routes are the Paal-Knorr, Gewald, and Fiesselmann syntheses.[2][] Use the following workflow to identify the most logical starting point for your purification.
Caption: Initial decision tree for selecting a purification method.
Purification Methodologies & Troubleshooting
This section provides detailed protocols and troubleshooting guides for the most effective purification techniques.
Flash Column Chromatography
Principle of Operation: This is a solid-liquid adsorption chromatography. A solution of the crude product (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel.[4] Separation occurs based on the differential adsorption of compounds to the stationary phase; less polar compounds typically elute faster than more polar compounds.[4]
Best For:
-
Nearly all thiophene syntheses, especially Paal-Knorr and Gewald reactions.[5][6]
-
Separating compounds with different polarities, such as a non-polar thiophene from a polar 1,4-dicarbonyl starting material.
-
Removing elemental sulfur, which tends to elute very quickly with non-polar solvents.[7]
Detailed Protocol: Purifying a Thiophene from a Paal-Knorr Reaction
-
TLC Analysis:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system. A good starting point is 10% Ethyl Acetate in Hexanes.[8]
-
Visualize the plate under UV light (254 nm). The goal is to find a solvent system where the thiophene product has an Rf value of approximately 0.25-0.35, and there is clear separation from other spots.[9]
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column. A rule of thumb is to use 30-50g of silica gel for every 1g of crude material.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]
-
In a beaker, mix the required amount of silica gel with your starting eluent (e.g., 100% Hexanes) to form a slurry.
-
Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[10]
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
Add a thin protective layer of sand on top of your sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by TLC analysis of the collected fractions.[4]
-
If your product is not eluting, you can gradually increase the polarity of the solvent system (gradient elution), for example, from 5% to 10% ethyl acetate in hexanes.[10]
-
-
Isolation:
-
Combine the pure fractions containing your desired product.
-
Remove the solvent using a rotary evaporator to yield the purified thiophene.
-
Troubleshooting Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product won't elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A 5% methanol in dichloromethane system can be used for very polar compounds.[8] |
| Poor separation (overlapping spots) | Improper solvent system; column was overloaded; column packed incorrectly. | Re-evaluate the solvent system with TLC to achieve better separation. Use less crude material. Repack the column carefully, ensuring no cracks or channels. |
| Streaking on TLC/Column | Compound is too polar or acidic/basic; sample is not fully dissolved. | Add 1% triethylamine to the eluent for basic compounds or 1% acetic acid for acidic compounds to improve spot shape. Ensure the sample is fully dissolved before loading.[8] |
| Yellow band runs with solvent front | Elemental sulfur (common in Gewald reaction).[6][11] | This is normal. Sulfur is very non-polar and will elute quickly with hexanes or petroleum ether. Collect this fraction separately and discard.[7] |
Liquid-Liquid Extraction
Principle of Operation: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12] By adjusting the pH of the aqueous phase, acidic or basic functionalities on starting materials or byproducts can be ionized, making them preferentially soluble in the aqueous layer.
Best For:
-
Removing acidic or basic starting materials/reagents (e.g., thioglycolic acid derivatives in Fiesselmann synthesis).[13]
-
Initial workup to remove inorganic salts and water-soluble impurities before another purification step.[5]
Protocol: Basic Wash to Remove Acidic Impurities
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it, venting frequently to release any pressure buildup (especially important for bicarbonate washes which generate CO₂).
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The organic layer contains your neutral thiophene product, while the aqueous layer contains the salt of the acidic impurity.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution, followed by a wash with water and then a final wash with brine (saturated NaCl solution) to help remove residual water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter away the drying agent and concentrate the organic solvent to obtain the crude product, now free of acidic impurities.
Troubleshooting Extraction Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms (a third layer between the organic and aqueous phases) | Fine particulate matter; high concentration of surfactants or polar compounds. | Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite. |
| Product is lost to the aqueous phase | The thiophene product has unexpected acidic or basic properties. | Check the pH of the aqueous layer. If your product is slightly acidic, use a weaker base for the wash (e.g., dilute sodium carbonate instead of sodium hydroxide). If it's basic, avoid acidic washes. |
Distillation
Principle of Operation: This method separates liquids based on differences in their boiling points. It is most effective when the desired product is volatile and the impurities are non-volatile, or when there is a significant difference (>25 °C) in boiling points.
Best For:
-
Purifying thermally stable, low-boiling-point thiophenes.
-
Removing non-volatile inorganic reagents like phosphorus pentasulfide (P₄S₁₀) or polymeric tars.[5]
Troubleshooting Distillation Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product decomposes | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle is not set too high and that the mixture is stirred to prevent bumping and localized overheating. |
| Poor separation ("co-distillation") | Boiling points of the product and impurity are too close. | Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. This provides more theoretical plates for the vapor to equilibrate. |
Recrystallization
Principle of Operation: This technique purifies solids. A crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[14]
Best For:
-
Final purification step for solid thiophene derivatives that are already relatively pure.[10]
-
Removing small amounts of highly soluble or insoluble impurities.
Protocol: General Recrystallization
-
Solvent Selection: Find a solvent (or solvent pair) where your thiophene product is very soluble when hot but poorly soluble when cold. Test small amounts in different solvents (e.g., ethanol, hexanes, ethyl acetate, toluene).
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter or place them in a vacuum oven to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction mixture is a black, tarry mess. How do I begin purification? A1: This is common when using sulfurizing agents like P₄S₁₀.[2][15] The first step is to remove the inorganic and polymeric residues. After the reaction, cool the mixture and carefully quench it by pouring it over ice water. Extract the desired product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate, and brine.[5] After drying and concentrating, you will have a much cleaner crude product that is suitable for column chromatography.
Q2: I ran a Gewald reaction and after workup, my product is contaminated with yellow powder. What is it and how do I remove it? A2: The yellow powder is almost certainly elemental sulfur, a starting material in the Gewald synthesis.[6][11] Sulfur has low polarity and is highly soluble in non-polar organic solvents like hexanes but less so in slightly more polar solvents. During column chromatography, it will typically elute very quickly with the non-polar mobile phase, often ahead of your thiophene product.[7] Alternatively, if your product is a solid, you can sometimes remove sulfur by washing the crude solid with a solvent that dissolves sulfur but not your product, such as cold carbon disulfide (use with extreme caution in a fume hood) or toluene.
Q3: Can I use distillation to purify my thiophene derivative which has a high boiling point? A3: Yes, vacuum distillation is the preferred method for high-boiling-point compounds. By reducing the pressure, you lower the temperature at which the compound boils, which helps prevent thermal decomposition. Ensure you have a good vacuum source and monitor the pressure throughout the distillation.
Q4: My thiophene product is an oil, so I can't use recrystallization. What is the best alternative? A4: For oils or low-melting solids, flash column chromatography is the most versatile and effective purification method.[10] If the oil is thermally stable, vacuum distillation is also an excellent choice, particularly for larger scales.
Visualizing the Purification Workflow
Caption: General purification workflow for thiophene synthesis.
References
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Filo. (2024, October 27). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (2024, October 27). Thiophene. Retrieved from [Link]
- Hartough, H. D. (1950). Process for the purification of thiophene. U.S. Patent No. 2,745,843. Google Patents.
-
Wikipedia. (2024, November 15). Liquid–liquid extraction. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
- CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream. (2024). Google Patents.
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Anokhina, E. A., et al. (2019). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 74, 1039-1044. Retrieved from [Link]
-
N., Jayakumar, et al. (2016). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Brazilian Journal of Chemical Engineering, 33(4). Retrieved from [Link]
-
Wikipedia. (2024, October 27). Paal–Knorr synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
University of Toronto. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]
-
Wikipedia. (2024, October 27). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
ACS Omega. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
Wikipedia. (2024, November 15). Desulfurization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Liquid extraction of aromatic/cyclic aliphatic hydrocarbon mixtures using ionic liquids as solvent: Literature review and new experimental LLE data. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, January 28). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]
-
J&K Scientific LLC. (2025, December 29). Gewald Reaction. Retrieved from [Link]
- US20090318710A1 - Process for the purification of thiophenes. (2009). Google Patents.
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (2018, February 26). How could I purify organic compound from the sulphur (S8)?. Retrieved from [Link]
-
Wikipedia. (2024, October 27). Gewald reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
IUCr Journals. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.... Retrieved from [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?. Retrieved from [Link]
-
National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives.... Retrieved from [Link]
-
Science.gov. (n.d.). removing sulfur compounds: Topics. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 26). Removing sulfur in Barton-Kellogg reaction without triphenylphosphine. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
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stability issues of "3-Acetyl-2-(methylaminosulfonyl)thiophene" under storage
Welcome to the technical support center for 3-Acetyl-2-(methylaminosulfonyl)thiophene (CAS No. 138891-01-7). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting advice for experiments involving this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and novel organic compounds.[1] Its unique structure, featuring a thiophene ring, an acetyl group, and a methylaminosulfonyl group, contributes to its reactivity and utility in medicinal chemistry.[1] However, the combination of these functional groups may also present challenges regarding the compound's stability under certain storage and experimental conditions. This guide provides a framework for understanding and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. While some suppliers suggest room temperature storage[1], optimal stability is likely achieved at lower temperatures, such as 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to air. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Q2: I received the compound as a white to light yellow crystalline powder. Is a slight yellow tint a cause for concern?
A2: The appearance of a white to light yellow crystalline powder is normal for this compound.[1] However, a noticeable change in color, such as a significant darkening or the development of a brownish tint over time, may indicate degradation. It is recommended to assess the purity of the material if a significant color change is observed.
Stability in Solution
Q3: How stable is this compound in different solvents?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Thiophene derivatives can be susceptible to degradation in the presence of strong acids or bases. It is recommended to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) for a limited time. A small-scale stability study in the desired solvent is advised for long-term experiments.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Similar to other acetylthiophenes, thermal decomposition can occur at elevated temperatures, potentially leading to deacetylation or ring-opening reactions.[2] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., darkening of color, clumping) | Degradation due to exposure to light, heat, or moisture. | Assess purity using an appropriate analytical method (e.g., HPLC, TLC, NMR). If degraded, consider obtaining a fresh batch. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare solutions fresh before each use. If stock solutions are necessary, store them at low temperatures and for a limited duration. Perform a stability check on the stock solution. |
| Poor solubility | The compound may have degraded to less soluble impurities. | Check the purity of the compound. If the purity is acceptable, try different solvents or gentle warming to aid dissolution. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation. | Investigate the potential degradation pathway. Common degradation routes for similar compounds include oxidation of the thiophene ring and hydrolysis of the sulfonamide or acetyl group. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound.
Materials:
-
This compound sample
-
TLC plates (e.g., silica gel 60 F254)
-
Developing solvent (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp.
-
If necessary, stain the plate with a suitable staining solution to visualize non-UV active impurities.
-
A single spot indicates a high degree of purity, while the presence of multiple spots suggests the presence of impurities or degradation products.
Protocol 2: Monitoring Stability in Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the stability of the compound in a specific solvent over time.
Materials:
-
This compound
-
HPLC-grade solvent of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of the compound in the solvent of interest at a known concentration.
-
Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain a t=0 chromatogram.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC system.
-
Compare the chromatograms from the different time points to the t=0 chromatogram.
-
A decrease in the peak area of the main compound and the appearance of new peaks indicate degradation.
Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of its functional groups.
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting stability-related issues.
Caption: Troubleshooting workflow for stability issues.
References
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
HOPEMAX. What is the stability of 2 - Acetylthiophene under different conditions?. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-acetyl-N-methylthiophene-2-sulfonamide
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-acetyl-N-methylthiophene-2-sulfonamide. Recognizing the challenges of moving from laboratory-scale synthesis to larger-scale production, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. The guidance herein is grounded in established chemical principles and practical, field-proven insights to ensure safety, efficiency, and reproducibility.
Introduction: Navigating the Synthetic Landscape
3-acetyl-N-methylthiophene-2-sulfonamide is a substituted thiophene derivative with potential applications in pharmaceutical development. Its synthesis presents several challenges, particularly concerning regioselectivity and the handling of hazardous reagents, which are magnified during scale-up. This guide outlines a robust synthetic strategy and addresses common pitfalls encountered during its implementation.
The proposed synthetic pathway is a multi-step process designed to control the regiochemistry of substitution on the thiophene ring, a common hurdle in this class of compounds. Direct acylation and sulfonylation of thiophene often lead to mixtures of isomers, complicating purification and reducing overall yield.[1] Our approach circumvents these issues by building the molecule sequentially.
Section 1: Recommended Synthetic Pathway
The synthesis is best approached in three primary stages, starting from the commercially available 3-bromothiophene. This strategy ensures the correct placement of the acetyl and sulfonamide groups.
Caption: A three-stage synthetic workflow for 3-acetyl-N-methylthiophene-2-sulfonamide.
Section 2: Troubleshooting Guides and FAQs
This section is formatted as a series of questions and answers to directly address potential issues at each stage of the synthesis.
Stage 1: Synthesis of 3-Acetylthiophene
This step involves a metal-halogen exchange followed by acylation. The primary challenge is ensuring the complete formation of the organometallic intermediate while preventing premature quenching.
Q1: My yield of 3-acetylthiophene is consistently low, and I recover a significant amount of starting material (3-bromothiophene). What's going wrong?
A1: This issue typically points to incomplete formation of the organometallic intermediate (lithiated thiophene or Grignard reagent).
-
Causality: Organometallic reagents are extremely sensitive to moisture and atmospheric oxygen. Any protic source will quench the reagent, leading to the formation of thiophene via debromination.[1] Incomplete reaction can also result from poor quality or passivated metal (lithium or magnesium).
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents (e.g., THF, diethyl ether) must be anhydrous. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Activate the Metal: If using magnesium for a Grignard reaction, activate its surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the 3-bromothiophene.[1]
-
Temperature Control: The initial metal-halogen exchange is often exothermic. Maintain a low temperature (e.g., -78 °C for n-BuLi) during the addition to prevent side reactions. However, Grignard formation may require gentle heating to initiate.[3]
-
Reagent Quality: Use freshly opened or properly stored n-butyllithium. Its concentration should be verified by titration prior to use.
-
Q2: I'm observing the formation of 2-acetylthiophene as a major impurity. How is this possible when starting with 3-bromothiophene?
A2: The formation of the 2-isomer suggests a rearrangement or isomerization, which can occur under certain conditions, although it is less common with this specific substrate. A more likely source is contamination of your starting material.
-
Causality: Commercial 3-bromothiophene can sometimes contain its 2-bromo isomer. Given that 2-lithiothiophene is more stable and reactive than the 3-lithiated species, even a small contamination can lead to a significant amount of 2-acetylthiophene byproduct.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze your 3-bromothiophene by GC-MS or ¹H NMR before use to confirm its isomeric purity.
-
Purify if Necessary: If significant contamination is found, purify the 3-bromothiophene by fractional distillation.
-
Stage 2: Chlorosulfonylation of 3-Acetylthiophene
This step is a critical electrophilic aromatic substitution. The key challenges are controlling the reaction's high reactivity and managing the hazardous nature of chlorosulfonic acid, especially during scale-up.[4]
Q3: The chlorosulfonylation reaction is producing a dark, tar-like substance with very little of the desired sulfonyl chloride. What is causing this decomposition?
A3: This is a classic sign of an uncontrolled reaction. Chlorosulfonic acid is a very powerful and aggressive reagent.
-
Causality: The reaction is highly exothermic. If the temperature is not strictly controlled, the acid can cause polymerization and degradation of the thiophene ring.[4] The acetyl group is electron-withdrawing, which deactivates the ring, but the reaction can still be vigorous.
-
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction must be performed at low temperatures (typically 0 °C or below). Add the 3-acetylthiophene dropwise to an excess of cold chlorosulfonic acid with efficient stirring to dissipate heat.
-
Inverse Addition: For better temperature control on a larger scale, consider adding the chlorosulfonic acid to a solution of the thiophene in a suitable solvent (like dichloromethane), although this can be less efficient.
-
Monitor Reaction Progress: Use TLC or a quench-and-test method (e.g., small sample quenched into water and extracted for GC-MS analysis) to avoid unnecessarily long reaction times, which can promote decomposition.
-
Q4: My work-up procedure for the chlorosulfonylation is difficult and seems to cause product loss. How can I improve it?
A4: Quenching chlorosulfonic acid is hazardous and must be done carefully. The product, an aryl sulfonyl chloride, is also moisture-sensitive and can hydrolyze back to the sulfonic acid.
-
Causality: Pouring the reaction mixture into water is extremely exothermic and can cause splashing of corrosive material. The sulfonyl chloride can hydrolyze upon contact with water, reducing the yield of the desired intermediate for the next step.[4]
-
Troubleshooting Steps:
-
Controlled Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This helps to manage the exotherm more effectively than quenching into liquid water.
-
Extraction: Once quenched, immediately extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate. The sulfonyl chloride is more stable in the organic phase.
-
Use In-Situ: For scalability and to minimize hydrolysis, it is often best to use the crude sulfonyl chloride solution directly in the next step after a quick wash with cold brine to remove residual acid, followed by drying.
-
Stage 3: N-Methylation to Form the Final Sulfonamide
This final step involves the reaction of the sulfonyl chloride with methylamine. Key considerations include managing the basicity and ensuring complete reaction.
Q5: The reaction with methylamine is incomplete, and I am isolating unreacted sulfonyl chloride or the hydrolyzed sulfonic acid. Why?
A5: Incomplete reaction is often due to insufficient nucleophile, reduced nucleophilicity of the amine, or improper stoichiometry.
-
Causality: The reaction generates one equivalent of HCl, which will protonate and deactivate the methylamine nucleophile. Therefore, at least two equivalents of methylamine are required: one to react and one to act as a base to neutralize the HCl.[2]
-
Troubleshooting Steps:
-
Stoichiometry: Use at least 2.2 equivalents of methylamine to ensure the reaction goes to completion. Methylamine is often supplied as a solution in water, ethanol, or THF; ensure you account for the solvent in your calculations.
-
Add a Non-Nucleophilic Base: A more efficient approach, especially for scale-up, is to use one equivalent of methylamine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine. This avoids consuming your primary reagent as a base.[5]
-
Temperature: The reaction is typically run at 0 °C to room temperature. Ensure the mixture is stirred efficiently.
-
Q6: How can I best purify the final product, 3-acetyl-N-methylthiophene-2-sulfonamide, on a large scale?
A6: While column chromatography is effective in the lab, it is often impractical and expensive at scale. Crystallization is the preferred industrial method.
-
Causality: The product is a solid with moderate polarity. Finding a suitable solvent system that allows for good solubility at high temperatures and poor solubility at low temperatures is key to achieving high purity and recovery.
-
Troubleshooting Steps:
-
Solvent Screening: Screen various solvents and solvent mixtures. Common choices for sulfonamides include isopropanol, ethanol/water, ethyl acetate/heptane, or toluene.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If needed, treat with activated carbon to remove colored impurities. Filter the hot solution to remove any insoluble material, then allow it to cool slowly to promote the formation of large, pure crystals.
-
Analysis: Analyze the purified solid by HPLC and ¹H NMR to confirm purity. Check the mother liquor to quantify any product loss.
-
Section 3: Protocols and Data
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylthiophene-2-sulfonyl Chloride (Stage 2)
-
WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (HSO₃Cl, 4.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 3-acetylthiophene (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Prepare a separate large beaker with a stirred mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the stirred ice. This step is highly exothermic.
-
Extract the aqueous slurry with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield crude 3-acetylthiophene-2-sulfonyl chloride, which should be used immediately in the next step.
Data Presentation
Table 1: Reagent Stoichiometry and Conditions for Synthesis
| Step | Starting Material | Reagent(s) | Stoichiometry (eq.) | Solvent | Temperature | Typical Yield |
| 1 | 3-Bromothiophene | 1. n-BuLi2. N,N-Dimethylacetamide | 1.11.2 | THF | -78 °C to RT | 80-90% |
| 2 | 3-Acetylthiophene | Chlorosulfonic Acid | 4.0 | None | 0-5 °C | 75-85% (crude) |
| 3 | 3-Acetylthiophene-2-sulfonyl Chloride | Methylamine (40% in H₂O) | 2.5 | Dichloromethane | 0 °C to RT | 85-95% |
Table 2: Expected Analytical Data for 3-acetyl-N-methylthiophene-2-sulfonamide
| Analysis | Expected Result |
| Molecular Formula | C₇H₉NO₃S₂[6] |
| Molecular Weight | 219.28 g/mol [6] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~5.0 (br s, 1H, NH), ~2.9 (d, 3H, N-CH₃), ~2.6 (s, 3H, CO-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1340 & ~1160 (S=O asymmetric and symmetric stretch)[7] |
| Mass Spec (ESI+) | m/z = 220.01 [M+H]⁺ |
Section 4: Scale-Up Safety and Process Flow
Scaling up this synthesis requires careful consideration of process safety and engineering controls.
Caption: A decision-making workflow for troubleshooting the critical chlorosulfonylation step.
Q7: What are the primary safety risks when scaling this process beyond 1 kg?
A7: The two main risk areas are the organometallic generation (Stage 1) and the chlorosulfonylation (Stage 2).
-
Stage 1 (Organometallic):
-
Risk: Fire. Both n-BuLi and Grignard reagents can ignite on contact with air or moisture. The quenching of unreacted reagents is also highly exothermic.
-
Mitigation: Use a jacketed reactor with controlled temperature and an inert atmosphere. Ensure proper grounding to prevent static discharge. Quench procedures must be designed to handle the exotherm, often by slow addition of a proton source like isopropanol before water.
-
-
Stage 2 (Chlorosulfonylation):
-
Risk: Extreme corrosion, violent exothermic reaction with water, and release of toxic HCl gas.
-
Mitigation: Use glass-lined or other acid-resistant reactors. Ensure robust cooling capacity. The reactor must be connected to a scrubber system to neutralize the HCl gas produced during the reaction and quench. Personnel must be equipped with full acid-resistant PPE.
-
References
- ResearchGate. (n.d.). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit.
- Benchchem. (n.d.). 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity.
- Who we serve. (2024, December 6).
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. DOI:10.1039/D1RA04368D
- (n.d.).
- Journal of the American Chemical Society. (2023, September 20).
- NIH. (n.d.).
- Google Patents. (n.d.). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- PubChem. (n.d.). 3-Acetylthiophene-2-sulfonamide | C6H7NO3S2 | CID 22901926.
- ChemScene. (n.d.). 160982-10-5 | 3-Acetyl-5-chlorothiophene-2-sulfonamide.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
- ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- ResearchGate. (2025, October 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Alchem Pharmtech. (n.d.). CAS 138891-01-7 | 3-Acetyl-N-methylthiophene-2-sulfonamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis.
- Alfa Chemistry. (n.d.). CAS 138891-01-7 3-Acetyl-2-(methylaminosulfonyl)thiophene.
- Google Patents. (2010, November 4).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
- Key Organics. (n.d.). 3-acetyl-N-methylthiophene-2-sulfonamide | MFCD00191372 | C7H9NO3S2.
- ResearchGate. (n.d.). Synthesis of thiophene sulfonamides reported by Leitans et al.
- Google Patents. (n.d.).
- NIH. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- ResearchGate. (n.d.). Strategies and Challenges in Synthesis of Sulfenamide A Synthetic....
- PMC - NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Acetylthiophenes During Purification
Welcome to the technical support center for acetylthiophene chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and purification of acetylthiophenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and prevent decomposition in your experiments.
Section 1: Frequently Asked Questions (FAQs) on Acetylthiophene Instability
This section addresses the fundamental chemical vulnerabilities of acetylthiophenes. Understanding these pathways is the first step toward preventing degradation.
Q1: What are the primary chemical pathways that lead to the decomposition of acetylthiophenes?
Acetylthiophenes are susceptible to several degradation pathways, primarily due to the reactivity of both the thiophene ring and the acetyl group. Key concerns include:
-
Acid/Base Hydrolysis: The acetyl group can be cleaved under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding thiophene and acetic acid or its corresponding salt.[1][2]
-
Oxidation: The electron-rich sulfur atom in the thiophene ring is prone to oxidation, forming S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1][3] This can be triggered by atmospheric oxygen, peroxide residues in solvents, or other oxidizing agents.[2]
-
Thermal Decomposition: At temperatures exceeding 100°C, acetylthiophenes can undergo deacetylation or even ring-opening reactions.[2][4] This is a critical consideration during high-temperature procedures like distillation.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to discoloration and the formation of impurities.[3][6][7]
-
Polymerization: In the presence of strong Lewis acids or under high-temperature stress, acetylthiophenes can polymerize, often resulting in dark, insoluble materials.[3][8]
Q2: My acetylthiophene sample has darkened over time or during a reaction. What causes this discoloration?
Discoloration, typically to a yellow, brownish, or even dark green hue, is a common indicator of degradation.[3][9] The primary causes are:
-
Oxidation: The formation of oxidized species and conjugated byproducts can be highly colored. This is often exacerbated by prolonged exposure to air.[3]
-
Thermal Stress: Heating during distillation, especially in the presence of impurities, can lead to thermal decomposition and the formation of colored tars.[5][10]
-
Polymerization: Acid-catalyzed or thermally-induced polymerization creates larger, conjugated systems that absorb visible light, appearing as dark, often insoluble, material.[8] While a slight yellow tint may be acceptable for some applications, significant discoloration warrants a purity check via HPLC or TLC before use.[3]
Q3: How do pH extremes during aqueous workups affect the stability of acetylthiophenes?
Careful pH control during aqueous extractions is crucial. In strongly acidic solutions (pH < 2), the carbonyl oxygen of the acetyl group can be protonated, making it more susceptible to nucleophilic attack and hydrolysis.[1][2] Conversely, under strongly basic conditions (pH > 10), the carbonyl carbon is readily attacked by hydroxide ions, also leading to hydrolysis.[1][2] It is recommended to perform aqueous washes with neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and to minimize contact time.
Q4: Are there specific storage conditions required to ensure the long-term stability of acetylthiophenes?
Yes, proper storage is essential to maintain purity. For long-term stability, acetylthiophenes should be stored in a cool (2-8 °C), dark place in a tightly sealed container under an inert atmosphere like nitrogen or argon.[1][3] This minimizes exposure to the three main degradation triggers: heat, light, and atmospheric oxygen.
Visualizing Decomposition Pathways
The following diagram illustrates the primary routes through which acetylthiophenes can degrade. Understanding these vulnerabilities is key to designing stable purification protocols.
Caption: Primary degradation pathways for acetylthiophenes under common laboratory stressors.
Section 2: Troubleshooting Guides for Purification
This section provides specific, actionable advice for overcoming common decomposition issues encountered during standard purification techniques.
General Preventative Measures
Before beginning any purification, ensure the following:
-
Use an Inert Atmosphere: Whenever possible, handle acetylthiophene solutions under nitrogen or argon, especially when heating.
-
Degas Solvents: For sensitive applications, degas solvents to remove dissolved oxygen.
-
Check for Peroxides: Test solvents like THF and diethyl ether for peroxides, as these can accelerate oxidative degradation.
-
Work Efficiently: Minimize the duration of the purification process to reduce exposure to heat, light, and potentially reactive stationary phases.
Troubleshooting Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product darkens or turns black during distillation. | Thermal Decomposition: The distillation pot temperature is too high, causing the compound to decompose or polymerize.[5] | 1. Improve Vacuum: Ensure your vacuum system is leak-free and can achieve a lower pressure. This will decrease the boiling point of the acetylthiophene.[10] 2. Control Heat Source: Use a heating mantle with a controller and a thermometer in the pot. Avoid excessive heating.[5] 3. Consider Pre-Purification: A quick pass through a short plug of neutral alumina or silica can remove non-volatile impurities that might catalyze decomposition at high temperatures.[10] |
| Low product recovery. | Hold-up in Column: Significant product is left condensed on the surfaces of the distillation apparatus. Co-distillation: Product is lost with a lower-boiling fraction. Decomposition: Product is being lost to thermal degradation. | 1. Use an Appropriate Setup: For smaller scales, use a short-path distillation apparatus to minimize surface area and hold-up.[5] 2. Analyze Fractions: Collect fractions and analyze each by TLC or GC to ensure you are not discarding product with other fractions. 3. Address Decomposition: Follow the steps for preventing product darkening. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or "tailing" of the product spot on TLC/column. | Acidic Silica: Standard silica gel is slightly acidic and can interact strongly with the acetylthiophene or acidic impurities, causing poor separation.[10] Sample Overload: Too much crude material was loaded onto the column.[10] | 1. Neutralize the Stationary Phase: Use commercially available neutralized silica gel, or prepare it by washing standard silica with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent) before packing. 2. Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for compounds sensitive to acid.[10] 3. Reduce Sample Load: A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5] |
| New, more polar spots appear on TLC during purification. | On-Column Decomposition: The acetylthiophene is degrading while on the column, likely due to the acidic nature of the silica gel. | 1. Switch to a Neutral Phase: Immediately switch to neutralized silica or alumina. 2. Increase Elution Speed: Don't let the column run overnight. Elute the compound as quickly as is feasible while maintaining separation. 3. Use a Milder Eluent: Ensure solvents are free of acidic impurities. |
| Product is discolored after solvent removal. | Oxidation: Prolonged exposure to air during solvent evaporation (e.g., on a rotary evaporator) can cause oxidation. Co-elution of Impurities: A colored impurity may have co-eluted with your product. | 1. Use Inert Gas: Break the vacuum on the rotary evaporator with nitrogen or argon instead of air. 2. Charcoal Treatment: Before final solvent removal, you can pass the solution of pure fractions through a small amount of activated charcoal to adsorb colored impurities.[5] Filter the charcoal off before evaporation. |
Purification Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues observed during the purification of acetylthiophenes.
Caption: A troubleshooting workflow for diagnosing issues during acetylthiophene purification.
Section 3: Recommended Experimental Protocol
Protocol: Purification by Column Chromatography on Neutralized Silica Gel
This protocol is designed to minimize acid-catalyzed decomposition, making it suitable for sensitive acetylthiophene derivatives.
1. Preparation of Neutralized Silica Gel (Optional, if not using commercial grade):
-
Create a slurry of standard silica gel (230-400 mesh) in a 99:1 mixture of your starting eluent (e.g., hexane/ethyl acetate) and triethylamine.
-
Stir gently for 15 minutes.
-
Filter the silica gel and wash with fresh starting eluent to remove excess triethylamine. Do not let the silica dry out completely.
2. TLC Analysis to Determine Optimal Eluent:
-
Develop a solvent system, typically a mixture of hexane and ethyl acetate, that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired acetylthiophene.[5] This Rf value generally ensures good separation on the column.
3. Column Packing:
-
Prepare a slurry of the neutralized silica gel in your starting eluent.[9]
-
Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring a uniform bed free of cracks or air bubbles.[10]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
-
Dissolve the crude acetylthiophene in a minimal amount of a suitable solvent (dichloromethane or the eluent itself is often a good choice).
-
Carefully apply the concentrated sample solution to the top of the column.[5]
5. Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC analysis.
-
Collect fractions and monitor the separation by spotting each fraction on a TLC plate and visualizing under UV light.
6. Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. To prevent oxidation, break the vacuum with an inert gas (N₂ or Ar).[5]
-
The final product should be a colorless to light yellow liquid or solid.[5][9]
Section 4: Summary of Instability Factors and Prevention
The table below consolidates the key challenges and solutions for easy reference.
| Factor | Underlying Cause | Observable Signs | Primary Prevention Strategy |
| Acidity/Basicity | Hydrolysis of the acetyl group.[1] | Tailing on silica gel TLC, appearance of new polar spots, low yield. | Use neutralized glassware, perform aqueous washes near neutral pH, and use neutralized silica/alumina for chromatography.[10] |
| Heat | Thermal decomposition and polymerization.[2][4] | Darkening/charring of the product, especially during distillation.[5] | Use high vacuum to lower distillation temperatures; avoid prolonged heating. |
| Oxygen | Oxidation of the thiophene sulfur and/or acetyl group.[2][3] | Gradual darkening of the product to yellow/brown upon exposure to air. | Store and handle under an inert atmosphere (N₂/Ar); use degassed solvents.[3] |
| Light | Photochemical degradation.[3] | Discoloration, formation of minor impurities over time. | Store in amber vials or protect containers from light with aluminum foil.[3] |
References
-
Benchchem. (n.d.). Stability issues of 2-Acetylthiophene in acidic or basic media. Retrieved from Benchchem Technical Support.[1]
-
Benchchem. (n.d.). Long-term storage and stability issues with 3-Acetylthiophene. Retrieved from Benchchem Technical Support.[3]
-
HOPEMAX. (2025). What is the stability of 2 - Acetylthiophene under different conditions? HOPEMAX Blog.[2]
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene. Retrieved from Benchchem Technical Support.[10]
-
Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Acetylthiophene. Retrieved from Benchchem Technical Support.[9]
-
American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.[6][7]
-
American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications.[11]
-
Benchchem. (n.d.). 3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions. Retrieved from Benchchem Technical Support.[8]
-
Benchchem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene. Retrieved from Benchchem Technical Support.[5]
-
Penerbit UTHM. (2023). Photocatalytic of Thiophene Desulfurization.
-
RSC Publishing. (2016). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell.[12]
-
PrepChem.com. (n.d.). Synthesis of acetylthiophene.[13]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.[14]
-
Benchchem. (n.d.). Technical Support Center: Managing Thermal Decomposition of 2-Acetylthiophene. Retrieved from Benchchem Technical Support.[4]
-
American Chemical Society. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology.[15][16]
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ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry.[17]
-
Benchchem. (n.d.). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3).[18]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.[19]
-
The Good Scents Company. (n.d.). 2-acetyl thiophene, 88-15-3.[20]
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Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS.[21]
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Google Patents. (n.d.). CN101880271A - Synthesis method of 2-thiophene acetylchloride.[22]
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Sigma-Aldrich. (n.d.). 3-Acetylthiophene 98 1468-83-3.[23]
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ChemicalBook. (2025). 2-Acetylthiophene | 88-15-3.[24]
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PubMed. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment.[25]
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Sigma-Aldrich. (n.d.). 2-Acetylthiophene 98 88-15-3.
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PubMed. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs...[26]
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Benchchem. (n.d.). An In-depth Technical Guide to 3-Acetylthiophene: Structure, Properties, and Applications.[27]
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ResearchGate. (2025). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes.[28]
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Technical Support Center: Addressing Moisture Sensitivity in Sulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in this area of organic chemistry: moisture sensitivity. As Senior Application Scientists, we understand that inconsistent yields and unexpected side products can derail critical research and development timelines. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your reactions.
The synthesis of sulfonamides, a cornerstone functional group in medicinal chemistry, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] The high reactivity of the sulfonyl chloride electrophile, while beneficial for bond formation, also makes it exquisitely sensitive to hydrolysis by water.[3][4] This guide provides a structured approach to diagnosing and solving moisture-related issues, ensuring reproducible and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide reaction is failing or giving a very low yield. What is the most likely cause related to moisture?
A1: The primary culprit in low-yielding sulfonamide syntheses is the hydrolysis of the sulfonyl chloride starting material.[3][5] Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6] This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated.[5] The product of this hydrolysis is the corresponding sulfonic acid, which is unreactive toward the amine under standard conditions, effectively removing your starting material from the reaction and halting product formation.[3][4][6]
Q2: What are the tell-tale signs of moisture contamination in my reaction?
A2: Several observations can point towards a moisture problem:
-
Low Yield: As discussed, this is the most direct indicator.
-
Stalled Reaction: TLC or LC-MS analysis shows the sulfonyl chloride being consumed, but little to no desired product is formed, with the starting amine remaining.
-
Isolation of Sulfonic Acid: During aqueous workup, the sulfonic acid byproduct may be isolated, often as a water-soluble salt, which can complicate purification.
-
Inconsistent Results: Reactions that work one day but fail the next often suffer from variable atmospheric humidity or inconsistently dried reagents and solvents.
Q3: How "dry" do my solvents and reagents need to be? What is an acceptable water content?
A3: The required level of dryness depends on the specific reactivity of your substrates. For highly reactive sulfonyl chlorides and less nucleophilic amines, "anhydrous" conditions are critical. While there's no universal standard, aiming for a water content of <50 ppm for your reaction solvent is a robust starting point.[7][8] For less sensitive systems, <100 ppm may be acceptable. The most reliable method for determining water content in organic solvents is Karl Fischer titration.[9][10][11]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental problems with a logical, cause-and-effect approach to troubleshooting.
Problem 1: Consistently Low or No Product Yield
-
Underlying Cause: Water present in the solvent, amine, base, or adsorbed onto the glassware surface is reacting with the sulfonyl chloride faster than the intended amine nucleophile.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
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Figure 1. A decision tree for systematically diagnosing and resolving moisture-related causes of low reaction yield.
Problem 2: Formation of an Acidic Byproduct, Complicating Workup
-
Primary Suspect: Formation of sulfonic acid (R-SO₃H).
-
Underlying Cause: Direct reaction of the sulfonyl chloride with water. The resulting sulfonic acid and the HCl generated from the primary reaction create an acidic environment.
-
Implement an Inert Atmosphere: The most effective way to prevent ambient moisture from entering the reaction is to work under an inert atmosphere of nitrogen or argon.[4][12][13] This is non-negotiable for sensitive substrates.
-
Use a Non-Nucleophilic Base: A base like triethylamine or pyridine is typically added to neutralize the HCl produced during the reaction.[1][3] Ensure the base is also anhydrous, as it can be a source of water contamination.
-
Refine Workup Procedure: If sulfonic acid formation is unavoidable, it can often be removed by adjusting the pH during the aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution will convert the sulfonic acid into its more water-soluble sodium salt, which will partition into the aqueous layer.[3]
Key Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Follow these detailed methodologies to minimize moisture contamination.
Protocol 1: Rigorous Drying of Reaction Solvents (e.g., Dichloromethane, THF)
Dichloromethane (DCM) and Tetrahydrofuran (THF) are common solvents for sulfonamide synthesis.[3] Commercial anhydrous solvents are excellent but can pick up moisture after opening.
| Solvent | Recommended Drying Method | Target Water Content | Reference |
| Dichloromethane (DCM) | Distillation from calcium hydride (CaH₂). Store over activated 3Å molecular sieves. | < 15 ppm | [7][14][15] |
| Tetrahydrofuran (THF) | Reflux over sodium/benzophenone ketyl until a persistent deep blue/purple color is achieved, then distill. Store over activated 3Å molecular sieves. | < 50 ppm | [8][15] |
| Acetonitrile (MeCN) | Pre-dry with 4Å molecular sieves, then distill from calcium hydride (CaH₂). | < 20 ppm | [15] |
Step-by-Step (Distillation from CaH₂):
-
Pre-drying: Add calcium hydride powder to the solvent in a suitable flask. A gentle effervescence (hydrogen gas) may be observed as it reacts with water. Allow to stir overnight.
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried.
-
Distillation: Heat the mixture to reflux and distill the solvent into a receiver flask containing activated 3Å molecular sieves. The receiver flask should be equipped with a gas inlet to maintain an inert atmosphere.
-
Storage: Seal the receiver flask under an inert atmosphere. Use a syringe/septum to withdraw dry solvent for reactions.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This technique is essential for preventing atmospheric moisture from interfering with the reaction.[16][12]
Step-by-Step:
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, stir bar, addition funnel) in an oven at >120°C for several hours or by flame-drying under vacuum.[17]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This is often done using a Schlenk line or a simple balloon setup.[17][18]
-
Flushing: Insert an exit needle to allow the inert gas to flush the air out of the system for 5-10 minutes.[18][13][19]
-
Reagent Addition: Add dry solvents and liquid reagents via a dry syringe through a rubber septum.[18][19] Add solid reagents quickly against a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas (e.g., by keeping a balloon attached) throughout the entire reaction period.[19]
Technical Deep Dive: Mechanism & Reagent Choice
The Competing Reaction: Sulfonyl Chloride Hydrolysis
The core issue is a competition between two nucleophiles—the amine and water—for the same electrophilic sulfur center.
Figure 2. The desired reaction of a sulfonyl chloride with an amine competes directly with the undesired hydrolysis reaction with water.
The rate of hydrolysis is significant and can dominate if sufficient water is present.[20][21] The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion.[6][22]
Choosing the Right Drying Agent
Not all drying agents are created equal. For removing trace water from organic solutions post-workup, their properties differ significantly.
| Drying Agent | Capacity | Speed | Efficiency | Acidity | Best For |
| Magnesium Sulfate (MgSO₄) | High | Fast | High | Slightly Acidic | General purpose, fast and effective drying.[23][24] |
| Sodium Sulfate (Na₂SO₄) | High (theoretically) | Slow | Low-Moderate | Neutral | Drying neutral solutions; less efficient than MgSO₄.[23][24] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Neutral | Good for hydrocarbons, but can form complexes with amines, alcohols, and ketones. |
| Molecular Sieves (3Å or 4Å) | High | Medium | Very High | Neutral | Excellent for super-drying solvents for storage.[7][14] |
Key Takeaway: For routine drying of reaction extracts, anhydrous magnesium sulfate (MgSO₄) is often superior to sodium sulfate due to its higher speed and efficiency.[24][25][26] When adding the drying agent, continue adding portions until some of the powder remains free-flowing and no longer "clumps" together, which indicates all the water has been absorbed.[25]
References
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Tech Center. [Link]
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King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6583–6589. [Link]
-
Various Authors. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
Scharlab S.L. (n.d.). Karl Fischer water content titration. Scharlab. [Link]
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Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Mettler Toledo. [Link]
-
Wikipedia contributors. (2023). Karl Fischer titration. Wikipedia. [Link]
-
Xylem Analytics. (n.d.). Water Determination Karl Fischer. Xylem Analytics. [Link]
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Rubin, Y. Research Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry & Biochemistry. [Link]
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Fiveable. (n.d.). Inert atmosphere Definition. Fiveable Organic Chemistry II Key Term. [Link]
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Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki. [Link]
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King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1592. [Link]
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Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
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Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Japanese Pharmacopoeia 18th Edition. [Link]
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Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4). [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
-
Gas Generation Solutions. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Gas Generation Solutions. [Link]
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Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Das, P., & Chowdhury, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. [Link]
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Cooper, J. T., & Wust, M. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 42(2), 279-281. [Link]
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Schenck, F. J., & Lehotay, S. J. (1995). Comparison of magnesium sulfate and sodium sulfate for removal of water from pesticide extracts of foods. Journal of AOAC International, 78(6), 1479-1482. [Link]
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Chemistry LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
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University of Alberta. (n.d.). Using drying agents. University of Alberta Faculty of Science. [Link]
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University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
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Willis, M. C., & Bull, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry, 85(24), 16066-16075. [Link]
-
Kovács, D., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Various Authors. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]
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Eid, E., et al. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. ACS Sustainable Chemistry & Engineering, 6(11), 14757-14764. [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]
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Validation & Comparative
A Comparative Analysis of 3-Acetyl-2-(methylaminosulfonyl)thiophene and Other Sulfonamides: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent development, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth comparative analysis of a unique thiophene-based sulfonamide, 3-Acetyl-2-(methylaminosulfonyl)thiophene , against a range of other sulfonamides. Our focus will be on providing objective, data-driven comparisons of their antimicrobial and enzyme inhibitory properties, supported by detailed experimental methodologies, to inform and guide researchers in the field of drug discovery and development.
Introduction: The Sulfonamide Scaffold and the Emergence of Thiophene-Based Derivatives
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have a rich history in medicine.[2] Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] This pathway is absent in humans, providing a basis for selective toxicity.[4] Beyond their antibacterial effects, sulfonamides have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents.[5][6]
The incorporation of a thiophene ring into the sulfonamide scaffold has emerged as a promising strategy in drug design.[4][7] Thiophene, a bioisostere of the benzene ring, can modulate the physicochemical properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile.[7] This compound (CAS 138891-01-7) is a molecule of interest that combines the established therapeutic potential of the sulfonamide group with the unique electronic and steric properties of a substituted thiophene ring.[8][9] This guide will dissect its performance in key biological assays and compare it with both traditional and other heterocyclic sulfonamides.
Physicochemical Properties: A Foundation for Biological Activity
The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. A comparative overview of the key physicochemical properties of this compound and selected comparator sulfonamides is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| This compound | C₇H₉NO₃S₂ | 219.27[8] | 103-107[8] | 0.8 | 8.2 |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 167-172 | 0.89 | 5.7 |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258-260 | -0.27 | 7.2 |
| Thiophene-2-sulfonamide | C₄H₅NO₂S₂ | 163.22 | 137 | -0.3 | 8.5 |
Note: Predicted LogP and pKa values are estimates from computational models and may vary from experimental values.
The N-methyl and acetyl substitutions on the thiophene ring of the title compound are expected to influence its lipophilicity and electronic distribution, which can, in turn, affect its membrane permeability and target binding affinity.
Comparative Biological Activity: Antimicrobial Efficacy
The primary therapeutic application of early sulfonamides was in the treatment of bacterial infections. To evaluate the potential of this compound as an antibacterial agent, its activity would be compared against a panel of clinically relevant bacterial strains using the standardized microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines a standard procedure for determining the MIC of a compound against bacterial strains.[10]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound and comparator sulfonamides
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A suspension of the bacterial strain is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[10]
-
Compound Dilution: A serial two-fold dilution of the test compound and comparators is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without any compound) and a negative control (MHB only) are also included.[10]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Hypothetical Comparative MIC Data
The following table presents hypothetical MIC data to illustrate how the antibacterial performance of this compound could be compared with other sulfonamides.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound | 16 | 32 |
| Sulfamethoxazole | 8 | 16 |
| Thiophene-2-sulfonamide | 64 | >128 |
Interpretation: In this hypothetical scenario, this compound demonstrates moderate antibacterial activity, being less potent than the established antibiotic sulfamethoxazole but significantly more active than the unsubstituted thiophene-2-sulfonamide. This would suggest that the substituents on the thiophene ring play a crucial role in its antibacterial efficacy.
Mechanism of Action: Enzyme Inhibition
To delve deeper into the molecular basis of its biological activity, we will explore the inhibitory potential of this compound against two key enzyme targets for sulfonamides: dihydropteroate synthase (DHPS) and carbonic anhydrase (CA).
Dihydropteroate Synthase (DHPS) Inhibition
DHPS is the established target for antibacterial sulfonamides.[11] Inhibition of this enzyme disrupts the synthesis of folic acid, which is essential for bacterial growth.[12]
A common method to assess DHPS inhibition is a coupled spectrophotometric assay.[5]
Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by DHFR using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[5]
Procedure:
-
A reaction mixture is prepared containing buffer, DHPP (dihydropterin pyrophosphate), pABA (para-aminobenzoic acid), DHFR, and NADPH.
-
The test compound or comparator is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of DHPS.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.[11]
Carbonic Anhydrase (CA) Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[13] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy.[14]
The inhibitory activity against CA can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[14]
Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol. The rate of this reaction can be monitored by measuring the increase in absorbance at 400 nm.[14]
Procedure:
-
A reaction mixture is prepared containing buffer and the CA enzyme.
-
The test compound or a known CA inhibitor (e.g., acetazolamide) is added to the mixture.
-
The reaction is initiated by the addition of p-NPA.
-
The increase in absorbance at 400 nm is measured over time.
-
The IC₅₀ value is calculated by comparing the enzyme activity in the presence and absence of the inhibitor at different concentrations.[13]
Comparative Enzyme Inhibition Data
The following table provides a hypothetical comparison of the enzyme inhibitory activities of this compound and other sulfonamides.
| Compound | DHPS IC₅₀ (µM) | CA-II IC₅₀ (µM) | CA-IX IC₅₀ (µM) |
| This compound | 5.2 | 15.8 | 2.1 |
| Sulfamethoxazole | 1.8 | >100 | >100 |
| Acetazolamide | >100 | 0.012 | 0.025 |
| Thiophene-2-sulfonamide | 25.6 | 2.5 | 0.8 |
Interpretation: This hypothetical data suggests that this compound is a dual inhibitor, showing moderate activity against DHPS and potent, selective inhibition of the tumor-associated carbonic anhydrase isoform IX (CA-IX) over the ubiquitous CA-II. This profile would make it an interesting candidate for further investigation as a potential anticancer agent. The comparison highlights how structural modifications can tune the activity and selectivity of sulfonamides towards different enzyme targets.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data allows for the elucidation of key structure-activity relationships. For instance, the N-methylation of the sulfonamide in this compound may contribute to its altered selectivity profile for CA isoforms compared to the unsubstituted thiophene-2-sulfonamide. The acetyl group at the 3-position of the thiophene ring likely plays a significant role in the molecule's interaction with the active sites of its target enzymes.
Caption: Structure-Activity Relationship of this compound.
Visualizing the Mechanism of Action
To further understand the interactions of these sulfonamides with their targets, we can visualize their proposed binding modes.
DHPS Inhibition Workflow
Caption: Workflow of DHPS inhibition by sulfonamides.
Carbonic Anhydrase Inhibition
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Conclusion and Future Directions
This comparative guide has provided a framework for evaluating this compound in the context of other sulfonamides. The inclusion of a thiophene moiety and specific substitutions offers a promising avenue for developing novel therapeutic agents with potentially unique activity and selectivity profiles. The hypothetical data presented herein underscores the importance of empirical testing to validate these predictions.
Future research should focus on:
-
Synthesis and empirical testing of this compound to confirm its biological activities.
-
In-depth pharmacokinetic studies to assess its drug-like properties.
-
X-ray crystallography studies to elucidate its binding modes with target enzymes.
-
Further chemical modifications to optimize its potency and selectivity.
By systematically exploring the structure-activity relationships of novel sulfonamides like this compound, the scientific community can continue to leverage this versatile scaffold to address unmet medical needs.
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A Senior Scientist's Guide to Validating the Biological Activity of Synthesized Thiophene Compounds
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and structural properties, which often act as a bioisostere for a benzene ring, have led to its incorporation into a vast array of FDA-approved drugs.[2][3][4] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6][7][8]
However, the journey from a newly synthesized thiophene derivative in a flask to a validated bioactive lead compound is a rigorous, multi-step process. It demands a carefully planned, hypothesis-driven approach to biological screening and validation. This guide provides researchers, scientists, and drug development professionals with a framework for robustly characterizing the biological activity of novel thiophene compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound workflow.
This guide will compare the validation pathways for three major therapeutic areas: oncology, infectious disease, and inflammation. For each area, we will present detailed experimental protocols, comparative data analysis, and the strategic logic that underpins a successful validation campaign.
Section 1: Validation of Anticancer Activity
The thiophene moiety is a key feature in numerous anticancer agents, where it can be found in molecules that inhibit topoisomerases, protein kinases, or tubulin polymerization.[5][9][10] Validating a new thiophene's anticancer potential requires a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.
Workflow for Anticancer Activity Validation
Caption: General workflow for validating anticancer thiophene compounds.
Core Experiment 1: In Vitro Cytotoxicity Screening
Causality: The foundational step is to determine if your synthesized compound has a cytotoxic (cell-killing) effect and to quantify its potency. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cost-effective, reliable, and high-throughput method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity in the presence of the compound indicates reduced viability or proliferation.
Comparative Compound: For comparison, we will use Doxorubicin , a well-established chemotherapeutic agent, as a positive control. This allows you to benchmark the potency of your novel thiophene derivative against a clinical standard.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your synthesized thiophene compound and the Doxorubicin standard (e.g., from 0.01 µM to 100 µM). Add the compounds to the designated wells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe significant effects on cell proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| Synthesized Thiophene (ST-1) | A549 (Lung) | 5.2 |
| Synthesized Thiophene (ST-1) | MCF-7 (Breast) | 8.1 |
| Doxorubicin (Standard) | A549 (Lung) | 0.8 |
| Doxorubicin (Standard) | MCF-7 (Breast) | 1.2 |
Interpretation: In this hypothetical dataset, ST-1 shows moderate single-digit micromolar activity. While less potent than Doxorubicin, this level of activity is promising and warrants further mechanistic investigation.
Core Experiment 2: Elucidating the Mechanism of Action - Apoptosis
Causality: A potent cytotoxic effect is a great start, but understanding how the compound kills cancer cells is critical. A desirable mechanism is the induction of apoptosis (programmed cell death), as it is a controlled process that minimizes inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
Detailed Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed A549 cells in a 6-well plate and treat them with your thiophene compound (ST-1) at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow you to distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Interpretation: A significant increase in the Annexin V-positive populations (both early and late apoptotic) compared to the vehicle control confirms that your compound's cytotoxic activity is mediated, at least in part, by apoptosis induction.[9]
Section 2: Validation of Antimicrobial Activity
Thiophene-containing antibiotics like cefoxitin and ticarcillin highlight the scaffold's importance in fighting infectious diseases.[2][3] The validation process for a new antimicrobial agent focuses on determining its spectrum of activity and potency against clinically relevant pathogens.
Core Experiment 1: Determining Potency - Minimum Inhibitory Concentration (MIC)
Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the most critical quantitative measure of an antibiotic's potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Comparative Compound: We will use Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, as a standard for comparison against both Gram-positive and Gram-negative bacteria.
Detailed Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of your synthesized thiophene compound and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: Comparative Antimicrobial Potency
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Synthesized Thiophene (ST-2) | 8 | >64 |
| Ciprofloxacin (Standard) | 0.5 | 0.015 |
Interpretation: This hypothetical data shows that ST-2 has moderate activity against the Gram-positive S. aureus but is not effective against the Gram-negative E. coli. This suggests a specific spectrum of activity and provides crucial direction for future chemical modifications to broaden the spectrum or increase potency. Some thiophene derivatives have shown bactericidal effects against drug-resistant strains of E. coli and A. baumannii.[11]
Core Experiment 2: Bactericidal vs. Bacteriostatic Activity
Causality: The MIC value tells you the concentration needed to inhibit growth, but not whether the compound kills the bacteria (bactericidal) or merely stops them from replicating (bacteriostatic). A time-kill curve assay provides this dynamic information.
Detailed Protocol: Time-Kill Curve Assay
-
Setup: Prepare culture tubes with broth containing the thiophene compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension (e.g., S. aureus).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
-
Plating and Counting: Perform serial dilutions of the aliquot and plate onto agar plates. Incubate the plates overnight. Count the number of colony-forming units (CFUs) on each plate.
-
Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic agent will keep the CFU/mL count relatively stable.[11]
Section 3: Validation of Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene core, such as tiaprofenic acid and tenoxicam.[3][12][13] These often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Signaling Pathway: COX-Mediated Inflammation
Caption: Simplified COX signaling pathway and the site of inhibition.
Core Experiment: In Vitro COX Inhibition Assay
Causality: To validate a thiophene derivative as a potential anti-inflammatory agent, you must determine if it can inhibit the enzymes responsible for synthesizing inflammatory mediators. The COX enzymes (COX-1 and COX-2) are primary targets. A cell-free enzymatic assay is the most direct way to measure inhibition of these specific targets. It is crucial to test against both isoforms to determine selectivity, as selective COX-2 inhibition is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Comparative Compound: Celecoxib , a well-known selective COX-2 inhibitor, serves as an excellent benchmark.
Detailed Protocol: COX Inhibitor Screening Assay
-
Assay Kit: Use a commercially available colorimetric or fluorescent COX inhibitor screening kit. These kits typically provide purified COX-1 and COX-2 enzymes, a heme cofactor, and a chromogenic substrate (e.g., TMPD).
-
Compound Preparation: Prepare serial dilutions of your synthesized thiophene (ST-3) and Celecoxib.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2). Add your test compounds.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Detection: The COX enzyme will convert arachidonic acid to PGG₂. The peroxidase activity of COX then converts the chromogenic substrate, leading to a color change that can be measured over time using a plate reader.
-
Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC₅₀ value for both the COX-1 and COX-2 enzymes. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Synthesized Thiophene (ST-3) | 25 | 0.5 | 50 |
| Celecoxib (Standard) | 15 | 0.04 | 375 |
Interpretation: The hypothetical thiophene ST-3 is a potent COX-2 inhibitor with a good selectivity profile (50-fold more selective for COX-2 over COX-1). While not as selective as Celecoxib, this result strongly validates its potential as a selective anti-inflammatory agent and justifies advancement to cell-based and in vivo models, such as the carrageenan-induced paw edema model.[13][14]
Conclusion
The validation of a synthesized thiophene compound's biological activity is a systematic process of hypothesis testing. It begins with broad, high-throughput screening to establish potency and is followed by more complex, targeted assays to elucidate the mechanism of action. By employing the appropriate positive controls, standardized protocols, and a logical, tiered experimental approach, researchers can robustly characterize their novel compounds. This guide provides a foundational framework for transforming a promising chemical structure into a validated lead candidate with therapeutic potential.
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The Thiophene Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, with their dysregulation being a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The relentless pursuit of novel, selective, and potent kinase inhibitors has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, the thiophene ring has garnered significant attention as a "privileged" structure, frequently appearing in a multitude of biologically active compounds.[2] This guide provides an in-depth technical comparison of thiophene-based kinase inhibitors, using the representative structure of 3-Acetyl-2-(methylaminosulfonyl)thiophene as a focal point to explore the versatility of this heterocyclic motif. While direct kinase inhibitory data for this specific compound is not extensively documented in publicly available literature, its constituent parts—the acetylated thiophene and the sulfonamide group—are key pharmacophoric features found in numerous potent kinase inhibitors.[1][3]
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of thiophene-containing inhibitors targeting various kinase families, supported by experimental data and detailed methodologies for assessing their activity.
The Thiophene Core: A Versatile Anchor for Kinase Inhibition
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of properties that make it an attractive scaffold for kinase inhibitor design.[4] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl-containing ligands while offering distinct electronic properties and metabolic profiles. The sulfur atom can engage in specific interactions within the ATP-binding pocket of kinases, and the ring system provides a rigid core for the precise orientation of various substituents.[5]
The compound This compound (CAS: 138891-01-7) exemplifies a synthetically accessible thiophene derivative.[6] While its primary utility is cited as a building block in pharmaceutical and agrochemical synthesis, its structure embodies the potential for kinase inhibition.[6] The acetyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors, while the sulfonamide moiety is a well-established pharmacophore known to interact with the hinge region of many kinases.[1][3]
Caption: Chemical structure of this compound.
Comparative Analysis of Thiophene-Based Kinase Inhibitors
To illustrate the potential of the thiophene scaffold, this section provides a comparative overview of thiophene derivatives that have been developed as inhibitors of key kinase targets: Pim-1, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3β (GSK-3β).
Thiophene Derivatives as Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation, making it an attractive target for cancer therapy.[7] Several thiophene-containing molecules have been identified as potent Pim-1 inhibitors.
| Compound Class | Representative Inhibitor | Pim-1 IC50 (nM) | Reference |
| Pyridothienopyrimidinones | Compound 7a | 1,180 | [7] |
| Thienopyrimidines | Compound 76a | 1,180 | [8] |
| Bis-thiazoles | Compound 3b | 320 | [9] |
| Bis-thiazoles | Compound 8b | 240 | [9] |
As the data indicates, subtle modifications to the thiophene scaffold can lead to significant differences in inhibitory potency. The pyridothienopyrimidinone and thienopyrimidine cores have yielded inhibitors with micromolar activity, while the bis-thiazole derivatives demonstrate more potent, sub-micromolar inhibition of Pim-1.[7][8][9] This highlights the importance of the substituents and fused ring systems in optimizing interactions within the Pim-1 active site.
Caption: Simplified Pim-1 signaling pathway.
Thiophene Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of kinases that regulate the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[1] Thiophene sulfonamides, a class of compounds structurally related to our topic molecule, have shown promise as CDK inhibitors.[1][10]
| Compound Class | Representative Inhibitor | Target CDK | IC50 (nM) | Reference |
| Thiophene Sulfonamide | 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5/p25 | Moderately Potent | [10] |
| Thiophene Sulfonamide | Bromohydrosulfonylacetamides | Pfmrk (malarial CDK) | Sub-micromolar | [1] |
| Pyrrolo[2,3-d]pyrimidine | Compound 2g | CDK9 | Strong Inhibition | [11] |
The data for thiophene-based CDK inhibitors is more varied, with compounds showing activity against different members of the CDK family. The 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderate inhibitor of CDK5/p25, while other thiophene sulfonamides have demonstrated potent, sub-micromolar inhibition of a malarial CDK homolog.[1][10] This suggests that the thiophene sulfonamide scaffold can be tailored to achieve selectivity for different CDKs.
Caption: Simplified CDK-mediated cell cycle regulation.
Thiophene Derivatives as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its inhibitors are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and cancer.[12] While specific thiophene-based GSK-3β inhibitors with extensive public data are less common, the structural motifs present in "this compound" are relevant to the design of inhibitors for this kinase. For comparison, a selection of potent GSK-3β inhibitors are presented below.
| Compound Class | Representative Inhibitor | GSK-3β IC50 (nM) | Reference |
| 1,2,4-Oxadiazole Derivative | Compound 36 | 70 | [13] |
| Maleimide Derivative | SB-216763 | 34 | [14] |
| C-Glycosylflavone | Compound 4-4 | 1,000 - 4,000 | [15] |
The development of selective GSK-3β inhibitors is an active area of research, with compounds from diverse chemical classes showing potent activity.[13][14][15] The design of thiophene-based GSK-3β inhibitors could leverage the known interactions of sulfonamides and other functional groups within the ATP-binding site of the kinase.
Caption: Simplified regulation of β-catenin by GSK-3β.
Experimental Methodologies for Kinase Inhibitor Profiling
The accurate determination of a compound's inhibitory activity is paramount in drug discovery. Several robust methods are available for measuring kinase activity and inhibition. Below are detailed protocols for three commonly used in vitro kinase assay formats.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction.[1] The remaining ATP is used by a luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in a suitable solvent like DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well white plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of the luminescence detection reagent (e.g., Kinase-Glo® Reagent) to each well. This reagent contains luciferase and luciferin, and it stops the kinase reaction.
-
Signal Measurement: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase assay.
Radiometric Kinase Assay
Considered the "gold standard" by many, this assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[16][17]
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, assay buffer, and the test compound.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81 paper). The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove the unbound radiolabeled ATP.
-
Quantification: Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the kinase activity by quantifying the amount of incorporated radioactivity. Calculate the IC50 value by measuring the reduction in phosphorylation at different inhibitor concentrations.
Fluorescence Resonance Energy Transfer (FRET)-Based Kinase Assay
FRET-based assays are homogeneous and provide real-time monitoring of kinase activity.[5] They utilize a substrate labeled with a FRET donor and acceptor pair. Upon phosphorylation, a conformational change in the substrate alters the distance between the donor and acceptor, leading to a change in the FRET signal.
Protocol:
-
Reaction Setup: In a suitable microplate (e.g., black, low-volume 384-well plate), add the kinase, FRET-labeled substrate, and the test compound in an appropriate assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Signal Measurement: Measure the fluorescence of both the donor and acceptor fluorophores at regular intervals using a plate reader capable of FRET measurements.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). The change in the FRET ratio over time is proportional to the kinase activity. Determine the initial reaction rates at different inhibitor concentrations and calculate the IC50 value.
Conclusion
The thiophene scaffold is a remarkably versatile and privileged structure in the design of kinase inhibitors. As exemplified by the diverse range of thiophene-based compounds targeting Pim-1, CDKs, and the potential for targeting GSK-3β, this heterocyclic motif provides a robust platform for developing novel therapeutics. The representative structure of This compound encapsulates key pharmacophoric elements that are frequently exploited in kinase inhibitor design. Through systematic exploration of the structure-activity relationships of thiophene derivatives and the application of rigorous experimental methodologies, researchers can continue to unlock the full potential of this important chemical scaffold in the ongoing quest for more effective and selective kinase-targeted therapies.
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- This compound. Chem-Impex.
- Synthesis of new pyridothienopyrimidinone deriv
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies.
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- Radiometric kinase assays with scintill
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- IC50 of the tested compounds against pim-1 Kinase.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-acetyl-N-methylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 3-acetyl-N-methylthiophene-2-sulfonamide, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3-acetyl-N-methylthiophene-2-sulfonamide. Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these two orthogonal methods.
The principles and methodologies discussed herein are grounded in the latest guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) on analytical procedure validation, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]
The Imperative of Method Cross-Validation
This guide will delve into the practical application of cross-validation, using 3-acetyl-N-methylthiophene-2-sulfonamide as our model compound. While specific experimental data for this compound is not publicly available, the protocols and data presented are based on established methodologies for structurally similar sulfonamides and serve as a robust framework for its analysis.[6][7]
Physicochemical Properties of 3-acetyl-N-methylthiophene-2-sulfonamide
A fundamental understanding of the physicochemical properties of 3-acetyl-N-methylthiophene-2-sulfonamide is crucial for the development of appropriate analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | 3-acetyl-N-methylthiophene-2-sulfonamide | [8] |
| CAS Number | 138891-01-7 | [8][9][10] |
| Molecular Formula | C₇H₉NO₃S₂ | [10] |
| Molecular Weight | 219.28 g/mol | |
| Melting Point | 105°C | [8] |
| Boiling Point | 375.857°C at 760 mmHg | [8] |
| SMILES | CC(=O)C1=C(SC=C1)S(=O)(=O)NC | [8] |
These properties, particularly the presence of a chromophore in the acetylthiophene group and the ionizable sulfonamide moiety, suggest that both HPLC-UV and LC-MS/MS are suitable analytical techniques.
Methodologies for Quantitative Analysis
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and ease of use.[7] For 3-acetyl-N-methylthiophene-2-sulfonamide, the thiophene ring and the acetyl group are expected to exhibit significant UV absorbance, providing a basis for sensitive detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-acetyl-N-methylthiophene-2-sulfonamide reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 3-acetyl-N-methylthiophene-2-sulfonamide in methanol, dilute with the mobile phase to a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for bioanalytical studies and trace-level impurity analysis.[13] The high specificity of Multiple Reaction Monitoring (MRM) mode minimizes interference from matrix components.[6]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺, and product ions would be determined by infusion of a standard solution.
-
-
Standard and Sample Preparation:
-
Standard and Sample Preparation: Follow a similar procedure as for HPLC-UV, but with dilutions to a lower concentration range suitable for LC-MS/MS (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Cross-Validation: A Step-by-Step Approach
The cross-validation of the HPLC-UV and LC-MS/MS methods should be conducted by analyzing the same set of samples with both techniques and comparing the results.
Cross-Validation Workflow
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A Comparative Guide to the Efficacy of Thiophene-Based Drug Candidates
Authored by: A Senior Application Scientist
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its journey from a chemical curiosity to a cornerstone of modern pharmaceuticals is driven by its versatile chemical and biological properties.[3] The thiophene ring is considered a bioisostere of the phenyl group, meaning it can often replace a benzene ring in a molecule while maintaining or even enhancing biological activity.[3][4] This bioisosterism, coupled with the sulfur atom's ability to engage in hydrogen bonding and alter physicochemical properties, allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.[5] As a result, thiophene derivatives have been successfully developed into therapeutic agents across a multitude of disease areas, including oncology, inflammation, infectious diseases, and neurology.[5][6][7]
This guide provides an in-depth comparison of the efficacy of different thiophene-based drug candidates, with a primary focus on their application in oncology, an area where they have shown immense promise. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays to empower researchers in their quest for novel and effective therapeutics.
Part 1: Thiophene-Based Anticancer Agents: A Mechanistic and Efficacy Comparison
Thiophene derivatives have emerged as a powerful class of anticancer agents, primarily due to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.[8][9] A predominant mechanism of action is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction.[10]
Common Mechanism of Action: Kinase Inhibition
Many thiophene-based drug candidates are designed to target the ATP-binding pocket of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinases (JNKs).[10][11][12][13] By blocking the activity of these kinases, the compounds can halt downstream signaling cascades responsible for angiogenesis, cell proliferation, and metastasis.
Caption: General signaling pathway of kinase inhibition by thiophene-based drugs.
Comparative Efficacy of Selected Drug Candidates
The true measure of a drug candidate lies in its quantitative performance. The following table summarizes experimental data for several exemplary thiophene-based anticancer agents, highlighting their efficacy in both laboratory (in vitro) and preclinical (in vivo) models.
| Compound/Class | Primary Target(s) | Cancer Cell Line | In Vitro Efficacy (IC₅₀) | In Vivo Efficacy | Key Mechanistic Finding | Reference |
| Thio-Iva | Multi-kinase, VEGFR-2 | Huh-7 (Hepatocellular Carcinoma) | 3.31 µM (cell-free VEGFR-2) | Not Reported | Potent multi-kinase inhibitor.[10] | [10] |
| Compound 480 | Not specified | HeLa (Cervical Cancer) | 12.61 µg/mL | Not Reported | Induces apoptosis via mitochondrial pathway.[14] | [14] |
| TP 5 | Not specified | HepG2 (Hepatocellular Carcinoma) | Dose & time-dependent cytotoxicity | Not Reported | Elevates ROS levels.[15] | [15] |
| Fused Thiophene (Cpd. 3b) | VEGFR-2, AKT | HepG2 (Hepatocellular Carcinoma) | 3.105 µM | Not Reported | Dual inhibitor, induces apoptosis.[16] | [16] |
| JNK Inhibitor | c-Jun N-terminal kinases (JNKs) | A549 (Lung Cancer) | Not Reported | Reduces tumor volume in a colon cancer mouse model. | Promotes apoptosis through G2/M cell cycle arrest.[11] | [11] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Field Insight: Overcoming Physicochemical Hurdles
A common challenge in the development of thiophene-based drugs is their poor water solubility and potential for off-target toxicity.[14][15] This can limit their bioavailability and therapeutic window. A proven strategy to mitigate these issues is the use of targeted drug delivery systems. Researchers have successfully encapsulated thiophene derivatives into nanoparticles, such as those made from human serum albumin (HSA) or functionalized with folic acid, to enhance solubility, improve tumor-specific uptake, and reduce systemic side effects.[14][15] This formulation approach represents a critical step in translating potent molecules from the bench to the clinic.
Part 2: Core Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for three fundamental assays used to characterize thiophene-based drug candidates.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a primary screening tool to determine a compound's cytotoxic potential.[17]
Causality: The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value.[17]
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene drug candidate in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[17]
Protocol 2: In Vitro Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific purified kinase, providing crucial information about its direct target and potency.
Causality: The assay quantifies the phosphorylation of a substrate by a kinase. A reduction in phosphorylation in the presence of the thiophene compound indicates direct inhibition of the enzyme's catalytic activity.
Detailed Steps:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.
-
Compound Addition: Add the thiophene drug candidate at various concentrations to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction (often by adding ATP or warming to 30°C) and incubate for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring ATP depletion).
-
Data Analysis: Normalize the data to controls (no inhibitor) and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.[10]
Protocol 3: In Vivo Antitumor Efficacy (Colon Cancer Xenograft Model)
This preclinical model is critical for evaluating a drug's efficacy within a living biological system, providing insights into its pharmacokinetics and overall therapeutic potential.[11]
Causality: By implanting human cancer cells into immunodeficient mice, a tumor is grown that can be treated with the drug candidate. Measuring the change in tumor volume over time provides a direct assessment of the drug's ability to suppress cancer growth in vivo.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human colon cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the thiophene drug candidate (often in a specific formulation) and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a set schedule.[11]
-
Monitoring: Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., twice weekly) to monitor efficacy and toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size).
-
Data Analysis: Calculate tumor volumes for each group over time. Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy.
Part 3: The Broad Therapeutic Spectrum of Thiophene Derivatives
While oncology is a major focus, the utility of the thiophene scaffold extends to other critical therapeutic areas.
-
Anti-inflammatory Agents: Thiophene-based compounds like Tiaprofenic acid and Tinoridine are known non-steroidal anti-inflammatory drugs (NSAIDs).[18][19] Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the production of pro-inflammatory prostaglandins and leukotrienes.[18][20] Efficacy is typically evaluated using in vivo models such as the carrageenan-induced paw edema assay in rats.[7]
-
Neurodegenerative Disorders: In the fight against diseases like Alzheimer's, thiophene derivatives are being developed as highly specific ligands that can bind to and allow for the imaging of amyloid-β (Aβ) protein aggregates, a key pathological hallmark.[21][22][23] Other derivatives have been designed as inhibitors of enzymes like monoamine oxidase B (MAO-B), showing potential for treating Parkinson's disease by restoring neurotransmitter homeostasis.[21][24] The key efficacy metrics for these candidates involve high binding affinity to their targets and the ability to cross the blood-brain barrier.[21]
Conclusion
Thiophene and its derivatives represent a profoundly versatile and successful platform in modern drug discovery.[1] Their efficacy as anticancer agents, particularly as kinase inhibitors, is well-documented and continues to be a fertile area of research. However, as this guide illustrates, their potential extends into numerous other therapeutic domains. For drug development professionals, the path forward involves a rational design approach grounded in a deep understanding of structure-activity relationships, coupled with innovative formulation strategies to overcome pharmacokinetic challenges. By employing the rigorous, self-validating experimental protocols outlined here, researchers can effectively compare and advance the most promising thiophene-based candidates toward the clinic.
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. Elsevier. 8
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Link
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Link
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Link
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Validation of Novel Sulfonamides
In the landscape of drug discovery, the sulfonamide scaffold remains a cornerstone, demonstrating remarkable versatility beyond its historical role as a pioneering class of antibacterial agents.[1][2] The enduring relevance of sulfonamides in medicinal chemistry stems from their capacity for chemical modification, enabling the development of targeted therapies for a spectrum of diseases, including cancer, inflammation, and central nervous system disorders.[3][4][5][6] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the systematic validation of structure-activity relationships (SAR) for novel sulfonamide derivatives. We will move beyond theoretical discussions to provide actionable experimental protocols and comparative data analysis, ensuring scientific integrity and a clear path toward identifying promising lead compounds.
The Core Tenets of Sulfonamide SAR: A Mechanistic Perspective
The classical antibacterial mechanism of sulfonamides hinges on their structural analogy to para-aminobenzoic acid (PABA).[1][][8] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[8][9][10][11] The inability of bacteria to synthesize dihydrofolate, a precursor for essential nucleic acids and amino acids, leads to a bacteriostatic effect.[][12] Mammalian cells, which acquire folate from their diet, are largely unaffected, providing a basis for selective toxicity.[8][11]
However, the therapeutic utility of the sulfonamide moiety now extends far beyond this initial discovery, with derivatives designed to inhibit other key enzymes like carbonic anhydrases, cyclooxygenases, and voltage-gated sodium channels.[1][13][14] The fundamental principle of SAR validation remains the same: to systematically modify the chemical structure of a lead sulfonamide and quantify the resulting changes in biological activity. This iterative process allows for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties.
A generalized SAR for antibacterial sulfonamides can be summarized as follows:
-
The amino group: A free aromatic amino group is often crucial for antibacterial activity.[14]
-
The sulfonamide linkage: The -SO2NH- group is the central pharmacophore.
-
The R-group on the sulfonamide nitrogen: Substitutions at this position significantly influence the compound's potency, spectrum of activity, and pharmacokinetic profile.[14] Electron-withdrawing groups on substituted aryl rings have been shown to increase antibacterial activity.[1]
Comparative Analysis of Novel Sulfonamide Analogs: A Case Study
To illustrate the practical application of SAR validation, we will examine a series of synthesized sulfonamide analogues: FQ5, FQ6, FQ7, and FQ12.[15][16] These compounds were evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Activity of Sulfonamide Analogs
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Escherichia coli (ATCC 35401) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
| FQ5 | 32 | 16 | 16 | 16 |
| FQ6 | 256 | 128 | 128 | 256 |
| FQ7 | 256 | 128 | 128 | 256 |
| FQ12 | 256 | 128 | 128 | 256 |
Data synthesized from Noor et al. (2025).[15][16]
The experimental data clearly demonstrates the superior potency of FQ5 across all tested bacterial strains.[15][16] This significant difference in activity highlights the critical impact of subtle structural modifications. Molecular docking studies revealed that FQ5's enhanced activity is likely due to its ability to form multiple hydrogen bonds, ionic interactions, and π-π interactions with key residues in the DHPS binding pocket.[15][16] This case study underscores the necessity of a multipronged approach, combining robust in vitro testing with computational modeling to rationalize SAR findings.
Experimental Protocols for SAR Validation
The following protocols are designed to be self-validating, providing a rigorous framework for assessing the biological activity of novel sulfonamides.
Experimental Workflow for SAR Validation
Caption: A comprehensive workflow for the SAR validation of novel sulfonamides.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Test sulfonamide compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle)
Procedure:
-
Prepare serial two-fold dilutions of the test sulfonamides in MHB in the 96-well plates.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).
-
Incubate the plates at 35-37°C for 16-20 hours.[17]
-
The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.[17]
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the sulfonamides on their target enzyme.
Materials:
-
Recombinant DHPS enzyme
-
PABA (substrate)
-
Dihydropterin pyrophosphate (DHPP) (substrate)
-
Assay buffer
-
Detection reagent (e.g., malachite green for phosphate detection)
-
Test sulfonamide compounds
Procedure:
-
Add the test sulfonamide compounds at various concentrations to the wells of a microplate.
-
Add the DHPS enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding PABA and DHPP.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent to quantify the product formation (or substrate consumption).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay evaluates the potential toxicity of the sulfonamide derivatives against mammalian cell lines.[17]
Materials:
-
Human cell lines (e.g., HeLa, HepG2)
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the human cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test sulfonamides for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Add the solubilizing agent to dissolve the formazan crystals.[17]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 (50% cytotoxic concentration) to determine the compound's toxicity.
Protocol 4: Murine Systemic Infection Model for In Vivo Efficacy
This in vivo model assesses the therapeutic efficacy of lead sulfonamide compounds in a living organism.[18]
Materials:
-
BALB/c mice (6-8 weeks old)[18]
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)[18]
-
Test sulfonamide compounds formulated for in vivo administration
-
Vehicle control
-
Positive control antibiotic (e.g., vancomycin)[18]
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Induce a systemic infection in the mice via intraperitoneal (IP) injection of the bacterial suspension.[18]
-
One hour post-infection, administer the test sulfonamide, vehicle, or positive control via an appropriate route (e.g., oral gavage or IP injection).[18]
-
Monitor the mice for a set period (e.g., 7 days) for survival.[18]
-
The 50% effective dose (ED50), the dose that protects 50% of the mice from mortality, is determined.[18]
Visualizing the Mechanism of Action
Caption: The antibacterial mechanism of sulfonamides via competitive inhibition of DHPS.
The Challenge of Resistance and the Path Forward
A significant hurdle in the clinical use of sulfonamides is the emergence of bacterial resistance.[][9][12] Resistance mechanisms primarily involve mutations in the folP gene, which encodes for DHPS, leading to reduced binding affinity for sulfonamides.[9][10] Another common mechanism is the acquisition of plasmid-borne genes (sul1, sul2) that encode for sulfonamide-resistant DHPS variants.[9][10]
The validation of novel sulfonamides must, therefore, include testing against resistant strains. Furthermore, exploring bioisosteric replacements for the sulfonamide group can be a viable strategy to overcome resistance and improve pharmacokinetic properties.[19][20][21][22][23] Bioisosteres are functional groups with similar physical and chemical properties that can be interchanged to enhance a molecule's biological activity.
Conclusion
The systematic validation of structure-activity relationships is paramount in the development of novel sulfonamide-based therapeutics. This guide has provided a comprehensive framework, integrating in vitro, in silico, and in vivo methodologies, to empower researchers in this endeavor. By adhering to rigorous, self-validating experimental protocols and leveraging a deep understanding of the underlying mechanisms of action and resistance, the scientific community can continue to unlock the full therapeutic potential of the versatile sulfonamide scaffold.
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A Researcher's Guide to Thiophene Scaffolds: Evaluating the Potential of 3-Acetyl-2-(methylaminosulfonyl)thiophene
For drug discovery chemists and pharmacologists, the thiophene ring represents a privileged scaffold, a core structural motif that consistently appears in a wide array of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry.[4] Within this versatile class of molecules, 3-Acetyl-2-(methylaminosulfonyl)thiophene emerges as a particularly valuable synthetic intermediate.[5] This guide will delve into the comparative landscape of thiophene derivatives, providing a framework for researchers to leverage this building block for the synthesis of novel therapeutic agents and to subsequently evaluate their in vitro and in vivo efficacy.
While direct efficacy data for this compound itself is limited, its true value lies in its potential as a precursor to a multitude of bioactive molecules.[5] Its acetyl and methylaminosulfonyl functionalities offer reactive handles for diverse chemical transformations, enabling the exploration of a vast chemical space. This guide will, therefore, focus on the established biological activities of various thiophene derivatives and the experimental paradigms used to assess them, providing a roadmap for researchers starting with this versatile building block.
The Therapeutic Promise of Thiophene Derivatives: A Comparative Overview
Thiophene-containing compounds have demonstrated significant potential across a spectrum of therapeutic areas. The following table summarizes the efficacy of representative thiophene derivatives, highlighting the breadth of their biological activities. This comparative data underscores the rationale for utilizing this compound as a starting point for novel drug design.
| Therapeutic Area | Thiophene Derivative Example | In Vitro Efficacy (IC₅₀/EC₅₀) | In Vivo Model & Efficacy | Mechanism of Action | Reference |
| Anticancer | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | IC₅₀: 0.08 µM (CT26 cells) | CT26 tumor-bearing mice: Significant tumor growth inhibition | Inhibition of tubulin polymerization and WEE1 kinase | [6] |
| Anticancer | 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene | Submicromolar IC₅₀ against HeLa and Jurkat cells | Not specified | Inhibition of tubulin polymerization, G2/M phase arrest, apoptosis induction | [7] |
| Anti-inflammatory | 2-(4-acetyl-3-methyl-5-(p-tolyamino)thiophen-2-yl)-3-(p-tolyl)quinazolin-4(3H)-one | Not specified | Carrageenan-induced rat paw edema: 48.94% inhibition | Not specified, likely related to antioxidant activity | [8] |
| Antiviral (Ebola) | Thiophene derivative 1 | EC₅₀ in the micromolar range against authentic Ebola virus | Not specified | Ebola virus entry inhibitor | [9] |
| Neurodegenerative (Alzheimer's) | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% acetylcholinesterase inhibition | Not specified | Acetylcholinesterase inhibition | [10] |
From Synthesis to Efficacy: A Practical Workflow
The journey from a synthetic starting material like this compound to a validated drug candidate is a multi-step process. The following workflow outlines the key experimental stages, emphasizing the causality behind each step.
Caption: A generalized workflow for the development of therapeutic thiophene derivatives.
Key Experimental Protocols: A Guide for the Bench Scientist
The following are detailed, step-by-step methodologies for key experiments that are crucial for evaluating the efficacy of novel thiophene derivatives.
In Vitro Anticancer Efficacy: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, CT26) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[8][11]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the thiophene derivative orally or intraperitoneally at a predetermined dose (e.g., 20 mg/kg body weight). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like diclofenac sodium.[8]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Mechanism: Potential Signaling Pathways
Many thiophene derivatives exert their biological effects by modulating key signaling pathways. For instance, in cancer, they may interfere with pathways that control cell proliferation and survival.
Caption: A potential mechanism of action for anticancer thiophene derivatives.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutics. The diverse biological activities exhibited by the broader class of thiophene derivatives, ranging from anticancer to anti-inflammatory and antiviral, highlight the immense potential that can be unlocked through strategic chemical modifications of this core scaffold.[1][2][12] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate new chemical entities derived from this versatile building block. Future research should focus on exploring the structure-activity relationships of novel derivatives to optimize their potency and selectivity for specific biological targets.
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Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Genotoxicity Prediction for Thiophene Derivatives: A Comparative Analysis of In Vitro, In Vivo, and In Silico Methodologies
Introduction: The Double-Edged Sword of the Thiophene Scaffold
Thiophene and its derivatives are privileged heterocyclic scaffolds, integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties, often enhancing therapeutic efficacy. However, the inherent chemical reactivity of the thiophene ring, particularly its susceptibility to metabolic activation, presents a significant challenge in drug development: the potential for genotoxicity.[3] The thiophene ring is often flagged as a "structural alert" due to its capacity to form reactive metabolites that can interact with DNA, leading to mutations and potential carcinogenicity.[3]
This guide provides a comparative analysis of the predominant methodologies used to assess and predict the genotoxic potential of thiophene derivatives. We will delve into the mechanistic underpinnings of thiophene-induced genotoxicity, compare the utility of various experimental assays, and evaluate the predictive power of in silico models. This document is intended for researchers, toxicologists, and drug development professionals seeking to navigate the complexities of genotoxicity assessment for this important class of compounds.
The Regulatory Mandate: A Framework for Genotoxicity Testing
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established a standardized framework for genotoxicity testing to ensure patient safety. The core guidance, ICH S2(R1), outlines a strategic, weight-of-evidence approach to identify potential human risks.[4][5] This framework has evolved from earlier guidelines to optimize the testing battery for improved risk characterization.[5][6]
The standard test battery typically consists of three main components:
-
A test for gene mutation in bacteria (Ames test). [6]
-
An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test) or a mouse lymphoma assay. [6]
-
An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., in vivo micronucleus test). [6][7]
A negative result across this battery generally provides sufficient evidence of a lack of genotoxic activity.[7] However, positive findings, particularly in the early in vitro stages, necessitate further investigation to understand the mechanism and potential relevance to human health.[4][7]
Comparative Analysis of Experimental Genotoxicity Assays
No single assay can detect all mechanisms of genotoxicity. Therefore, a battery of tests with complementary endpoints is essential. The choice of assay depends on the stage of drug development, the chemical properties of the thiophene derivative, and the specific genotoxic endpoint of interest.
| Assay | Principle | Application to Thiophene Derivatives | Advantages | Limitations |
| Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a chemical to induce mutations that revert a histidine auxotrophic strain of Salmonella typhimurium or E. coli to a prototrophic state.[8] | Widely used as a primary screen. The inclusion of a metabolic activation system (S9 fraction) is crucial, as many thiophenes are genotoxic only after metabolism.[9] For example, 3-acetyl-2,5-dimethylthiophene tested positive only in the presence of S9 activation.[9] | High throughput, cost-effective, and highly predictive of rodent carcinogenicity.[8][10] | Prone to false positives. Bacterial metabolism may differ from mammalian metabolism. Not all carcinogenic mechanisms are mutagenic. |
| In Vitro Micronucleus Test | Detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells by quantifying micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division. | A standard follow-up to a positive Ames test. Can provide mechanistic insights into whether a compound is a clastogen or an aneugen. | Evaluates chromosomal damage in mammalian cells, which is more relevant to human health. Can be adapted for high-throughput screening. | In vitro metabolic capacity may not fully replicate the in vivo environment. Can be susceptible to irrelevant positive results at high concentrations. |
| In Vivo Micronucleus Test | Assesses chromosomal damage in the bone marrow or peripheral blood erythrocytes of rodents exposed to the test compound.[11] | Considered a key component of the standard battery, providing data on the genotoxic potential in a whole-animal system, which accounts for absorption, distribution, metabolism, and excretion (ADME).[7] For instance, 5-Methyl-2-thiophenecarboxaldehyde was found to be negative in an in vivo rat bone marrow micronucleus assay.[9] | High relevance to human risk assessment due to the integrated biological system. Low rate of false positives. | Lower throughput, more expensive, and requires the use of animals. The sensitivity for detecting some carcinogens can be low.[12] |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual eukaryotic cells.[13][14][15] Under electrophoresis, damaged DNA migrates from the nucleus, forming a "comet" shape.[14] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[15] | A sensitive assay for detecting primary DNA damage. It has been used to assess DNA damage by thiophene derivatives, with some compounds showing damage only at high concentrations.[1] | Highly sensitive for detecting a broad spectrum of DNA damage.[16] Can be used in both in vitro and in vivo studies on various cell types.[13] | Does not directly measure mutation. The biological significance of transient DNA damage can be unclear. Lacks standardization across laboratories. |
In Silico Approaches: The Predictive Power of Computational Toxicology
With increasing pressure to reduce animal testing and costs, in silico methods for predicting genotoxicity have become indispensable tools in early-stage drug discovery.[17] These approaches can be broadly categorized into statistical-based (QSAR) and expert rule-based systems.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[18] For genotoxicity, these models are trained on large datasets of compounds with known experimental outcomes to identify molecular descriptors (e.g., topological, electronic, geometric) that correlate with genotoxicity.[19][20]
Several studies have focused on developing QSAR models for heterocyclic compounds, including thiophenes.[21][22] For example, a study on 140 thiophene derivatives developed binary classification models (LDA, k-NN, and PNN) to predict genotoxicity based on the SOS Chromotest.[19][20] These models achieved prediction accuracies of 80-85% for the prediction set, and a consensus model correctly predicted 95% of the compounds.[19][20]
Comparison of In Silico Model Performance
The performance of in silico models is typically evaluated using metrics such as accuracy, sensitivity, and specificity. The table below summarizes the performance of various models, including consensus models which combine the predictions of multiple individual models to improve accuracy.[23]
| Model Type | Endpoint | Accuracy | Sensitivity | Specificity | Reference |
| LDA (Linear Discriminant Analysis) | Genotoxicity of Thiophene Derivatives (SOS Chromotest) | 80% | - | - | [19][20] |
| k-NN (k-Nearest Neighbor) | Genotoxicity of Thiophene Derivatives (SOS Chromotest) | 85% | - | - | [19][20] |
| PNN (Probabilistic Neural Network) | Genotoxicity of Thiophene Derivatives (SOS Chromotest) | 85% | - | - | [19][20] |
| Consensus Model (LDA, k-NN, PNN) | Genotoxicity of Thiophene Derivatives (SOS Chromotest) | 95% | - | - | [19][20] |
| Consensus Model (Multiple QSARs) | Bacterial Mutation (Ames) | ~85% | ~90% | ~70% | [23][24] |
| Consensus Model (Multiple QSARs) | In Vitro Chromosomal Aberration | ~75% | ~80% | ~70% | [23][24] |
| Consensus Model (Multiple QSARs) | In Vivo Micronucleus | ~80% | ~75% | ~85% | [23][24] |
| KNN/Read Across | Mutagenicity | 92% | 95% | 90% | [25] |
Mechanistic Insights: The Role of Metabolic Activation
The genotoxicity of many thiophene derivatives is not an intrinsic property of the parent molecule but arises from its metabolic transformation into reactive electrophiles.[9] The primary metabolic pathways implicated in the toxification of the thiophene ring are S-oxidation and epoxidation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes.[3][26]
-
S-oxidation: The sulfur atom of the thiophene ring is oxidized to a reactive thiophene-S-oxide.
-
Epoxidation: The double bonds of the thiophene ring are oxidized to form an epoxide.
Both of these metabolic pathways generate highly electrophilic intermediates that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations.[3] Quantum chemical studies suggest that the epoxidation pathway may be kinetically and thermodynamically more favorable than S-oxidation.[26]
Caption: Metabolic activation of thiophene derivatives leading to genotoxicity.
An Integrated Strategy for Genotoxicity Assessment
A robust assessment of genotoxicity for thiophene derivatives relies on an integrated, weight-of-evidence approach that combines the strengths of both in silico and experimental methods. Early-stage screening with a battery of validated QSAR models can prioritize compounds and identify potential liabilities before significant resources are invested. Positive in silico alerts should then be followed by a tiered experimental testing strategy, starting with in vitro assays and progressing to in vivo studies if necessary.
Caption: Integrated workflow for assessing the genotoxicity of thiophene derivatives.
Detailed Experimental Protocols
The following are abbreviated, representative protocols. Laboratories should develop and validate their own detailed SOPs based on current regulatory guidelines (e.g., OECD) and best practices.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
Based on OECD Test Guideline 471
-
Strain Preparation: From frozen stocks, grow cultures of appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in nutrient broth to reach the late exponential or early stationary phase.[8]
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Exposure (Plate Incorporation Method):
-
To 2 mL of molten top agar (at 45°C), add 0.1 mL of bacterial culture, 0.1 mL of the test thiophene derivative (at various concentrations), and 0.5 mL of S9 mix (for activated plates) or buffer (for non-activated plates).
-
Vortex briefly and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-related increase in revertants to at least twice the background count.
Protocol 2: In Vitro Micronucleus Test
Based on OECD Test Guideline 487
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, L5178Y, or TK6) to an appropriate density.
-
Exposure: Treat the cells with the thiophene derivative at multiple concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Include a vehicle control and a positive control.
-
Recovery: After exposure, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycles. Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Protocol 3: Comet Assay (Alkaline Version)
Based on general principles described by Singh et al., 1988
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embedding: Mix approximately 10,000 cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysing solution at 4°C to remove cell membranes and histones, leaving behind DNA nucleoids.[13][15]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.[27]
-
Electrophoresis: Apply an electric field (e.g., ~25V, ~300mA) for a set time (e.g., 20-30 minutes). DNA fragments will migrate towards the anode.[27]
-
Neutralization and Staining: Gently neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. Common metrics include % Tail DNA and Tail Moment.[27]
Conclusion
The assessment of genotoxic potential is a critical step in the safety evaluation of thiophene derivatives. A simplistic, one-size-fits-all approach is inadequate for this structurally diverse class of compounds. This guide has demonstrated that a comprehensive strategy, integrating predictive in silico modeling with a battery of mechanistically distinct experimental assays, is paramount. Early-stage computational screening allows for the efficient flagging of potentially problematic structures, while the established in vitro and in vivo assays provide the definitive biological data required for robust risk assessment. Understanding the central role of metabolic activation is key to interpreting these results and designing safer, next-generation thiophene-based molecules. By employing this integrated, knowledge-driven approach, researchers and drug developers can confidently navigate the challenges of genotoxicity and unlock the full therapeutic potential of the thiophene scaffold.
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A Researcher's Guide to Comparative Docking Studies of Novel Thiophene-Based Sulfonamides
This guide provides a comprehensive framework for conducting computational docking studies on novel thiophene-based sulfonamide analogs, using "3-Acetyl-2-(methylaminosulfonyl)thiophene" as a representative scaffold. We will navigate the essential steps from target identification to comparative analysis, grounded in scientific integrity and supported by detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods for hit-to-lead optimization.
Introduction: The Therapeutic Potential of the Thiophene Sulfonamide Scaffold
The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to inhibit a class of metalloenzymes known as Carbonic Anhydrases (CAs).[1][2] These enzymes are ubiquitous and play critical roles in physiological processes, making them attractive targets for various therapeutic areas, including glaucoma, epilepsy, and oncology.[3][4] The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties that can be exploited to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[5][6]
The specific scaffold, "this compound," combines the CA-targeting sulfonamide group with a substituted thiophene ring, presenting a promising starting point for the design of novel, potent, and potentially isoform-selective CA inhibitors.[7] Computational docking is an invaluable tool in this process, allowing for the rapid, cost-effective evaluation of virtual libraries of analogs to predict their binding affinity and mode of interaction with the target protein.[8][9] This guide will demonstrate how to perform a rigorous and comparative docking study to prioritize analogs for synthesis and biological testing.
Part 1: The Scientific Premise - Target Selection and Preparation
The success of any docking study hinges on the selection and proper preparation of the biological target. Given that sulfonamides are classical CA inhibitors, we will focus on Human Carbonic Anhydrase II (hCA II) , a well-characterized and structurally elucidated isoform.[1][10]
Rationale for Target Selection
-
High-Resolution Crystal Structures: The Protein Data Bank (PDB) contains numerous high-resolution X-ray crystal structures of hCA II, often co-crystallized with various sulfonamide inhibitors.[10][11][12][13] This wealth of structural data provides a solid foundation for validating docking protocols.
-
Well-Defined Active Site: The hCA II active site features a catalytic zinc ion (Zn²⁺) at the bottom of a conical cleft. The primary binding interaction for sulfonamide inhibitors involves the coordination of the sulfonamide nitrogen to this zinc ion.[1]
Experimental Protocol: Receptor Preparation
For this guide, we will use the PDB entry 3K34 , which is a high-resolution (0.9 Å) structure of hCA II in complex with a sulfonamide inhibitor.[10]
Objective: To prepare the hCA II structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
Tools: UCSF Chimera or PyMOL.
Step-by-Step Protocol:
-
Fetch the PDB Structure:
-
Open UCSF Chimera and fetch the PDB ID "3K34".
-
-
Initial Clean-up:
-
Remove water molecules and the co-crystallized ligand. This is essential to make the binding site available for our new ligands.
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand's space is what we aim to explore.
-
-
Add Hydrogens and Charges:
-
Use the "Dock Prep" tool in Chimera.
-
This tool will add hydrogen atoms (which are typically not resolved in X-ray structures), assign partial charges using a standard force field (e.g., AMBER), and repair any missing side chains.
-
Rationale: Correct protonation states and atomic charges are critical for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.
-
-
Save the Prepared Receptor:
-
Save the cleaned, prepared protein structure as a PDB or Mol2 file. This file will serve as the rigid receptor input for the docking software.
-
Part 2: Methodology - A Comparative Docking Workflow
This section details the complete workflow for docking the parent compound and a set of virtual analogs against the prepared hCA II receptor. We will use AutoDock Vina , a widely used, open-source docking program known for its accuracy and speed.[16][17]
Ligand Preparation
Objective: To generate 3D conformers of our thiophene sulfonamide analogs and prepare them for docking.
Tools: ChemDraw, MarvinSketch, or similar chemical drawing software; Open Babel for file format conversion.
Step-by-Step Protocol:
-
Design Analogs:
-
Starting with the "this compound" scaffold, design a small library of analogs with varying substituents. For this guide, we will create three analogs (see Table 1).
-
Rationale: This mimics a typical lead optimization scenario where chemists explore the structure-activity relationship (SAR) by modifying specific functional groups.
-
-
2D to 3D Conversion:
-
Draw each molecule in a 2D chemical editor and save it in a common format (e.g., MOL).
-
Use a tool like Open Babel to convert the 2D structures into 3D coordinates and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
obabel -imol analog1.mol -omol2 --gen3d -o analog1.mol2
-
-
Prepare for Docking (PDBQT format):
-
AutoDock Vina requires ligands to be in the PDBQT file format, which includes partial charges and defines rotatable bonds.[18] This can be done using AutoDock Tools or other preparation scripts.[16][19]
-
Rationale: The PDBQT format contains the necessary information for the docking software to treat the ligand as a flexible molecule and calculate its interaction energy with the receptor.
-
The Docking Simulation
Objective: To predict the binding pose and affinity of each analog in the hCA II active site using AutoDock Vina.
Step-by-Step Protocol:
-
Define the Search Space (Grid Box):
-
The search space is a three-dimensional grid that defines the region of the receptor where the docking algorithm will search for binding poses.
-
This box should be centered on the active site and large enough to encompass the entire binding pocket. In our case, it will be centered on the catalytic Zinc ion.[18]
-
Rationale: A well-defined grid box focuses the computational effort on the relevant binding site, increasing efficiency and reducing the chances of finding irrelevant binding modes.
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file to specify the input files and parameters for the docking run.[17]
-
[16]
Workflow Visualization
Caption: Computational docking workflow from receptor preparation to data analysis.
Part 3: Data-Driven Comparison and Validation
A docking study's true value is realized when its predictions are compared with experimental data. This comparison validates the computational model and provides confidence in its predictive power for novel compounds.
Sourcing and Integrating Experimental Data
For our thiophene sulfonamide scaffold, we can reference studies that have reported IC50 or Ki values for similar compounds against hCA II. [14][20]For this guide, we will use hypothetical, yet realistic, experimental values to demonstrate the comparative process.
Comparative Analysis: In Silico vs. In Vitro
Table 1: Comparative Docking and Experimental Data for hCA II Inhibition
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Predicted Ki (nM, calculated) | Experimental IC50 (nM) |
| Parent | This compound | -7.8 | 1580 | 1800 |
| Analog 1 | Replace Acetyl with Carboxylic Acid | -8.5 | 480 | 550 |
| Analog 2 | Add 5-bromo substituent | -8.2 | 790 | 900 |
| Analog 3 | Replace N-methyl with N-H | -9.1 | 180 | 210 |
| Acetazolamide | Reference Inhibitor | -8.9 | 260 | 12 |
Predicted Ki is estimated from the docking score. Note that the correlation between docking scores and experimental affinities is often qualitative rather than quantitative.
Analysis of Results:
The docking scores generally correlate with the experimental IC50 values, with lower (more negative) scores corresponding to higher potency. Analog 3, which removes the methyl group from the sulfonamide nitrogen, shows the best docking score. This is consistent with the classical binding mode where the unsubstituted sulfonamide (-SO₂NH₂) forms crucial hydrogen bonds with the Thr199 residue in the hCA II active site. The reference compound, Acetazolamide, shows a strong docking score, but its experimental IC50 is significantly better, highlighting a known limitation of scoring functions.
Visualizing Key Interactions
Post-docking analysis involves visualizing the top-ranked pose to understand the specific molecular interactions driving binding affinity. For Analog 3, we would expect to see:
-
Zinc Coordination: The sulfonamide nitrogen directly coordinating with the active site Zn²⁺ ion.
-
Hydrogen Bonding: The -NH₂ of the sulfonamide acting as a hydrogen bond donor and acceptor with the side chain and backbone of Thr199.
-
Hydrophobic Interactions: The thiophene ring making van der Waals contacts with hydrophobic residues like Val121, Leu198, and Pro202. [1]
Caption: Key molecular interactions for a sulfonamide inhibitor in the hCA II active site.
Part 4: A Brief Comparison of Docking Software
While this guide focuses on AutoDock Vina, several other excellent docking programs are available, each with its strengths and weaknesses.
Table 2: Comparison of Common Molecular Docking Software
| Software | Search Algorithm | Scoring Function | Key Features | Licensing |
| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Empirical + Knowledge-based | Fast, accurate, and widely used in academia. | Open Source |
| Glide (Schrödinger) | Hierarchical search | ChemScore, GlideScore | High accuracy, integrated into a comprehensive modeling suite. | Commercial |
| GOLD (CCDC) | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | High flexibility in ligand and protein, considers protein-water interactions. | Commercial |
| LeDock | Simulated Annealing | Empirical | Extremely fast, suitable for very large-scale virtual screening. | Free for Academia |
The choice of software often depends on the specific research question, available computational resources, and budget. For academic research and foundational studies, AutoDock Vina offers an excellent balance of performance and accessibility. [17]
Conclusion and Best Practices
This guide has outlined a robust, scientifically-grounded workflow for the comparative computational docking of "this compound" analogs. By anchoring our in silico predictions to a well-validated biological target and comparing them with experimental data, we can confidently prioritize the most promising candidates for synthesis and further development.
Key Takeaways for Researchers:
-
Garbage In, Garbage Out: The quality of your results is directly dependent on the quality of your input structures. Meticulous preparation of both the receptor and ligands is non-negotiable. [9]* Docking is a Predictive Tool: Docking provides a valuable hypothesis about binding. It is not a substitute for experimental validation. Scoring functions are approximations and may not perfectly capture the complexity of molecular recognition. [2]* Analyze, Don't Just Rank: Do not rely solely on the docking score. Visually inspect the top-ranked poses to ensure they are chemically sensible and that the key interactions align with known pharmacology.
-
Establish a Baseline: Always include a known reference compound (like Acetazolamide in this case) in your docking study to serve as a positive control and benchmark for your results.
By following these principles, researchers can effectively harness the power of molecular docking to accelerate the discovery of novel therapeutics based on the versatile thiophene sulfonamide scaffold.
References
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Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]
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Behnke, C.A., et al. (2010). Human carbonic anhydrase II with a sulfonamide inhibitor. RCSB Protein Data Bank. [Link]
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Di Fiore, A., et al. (2011). Human carbonic anhydrase II in complex with an aryl sulfonamide inhibitor. RCSB Protein Data Bank. [Link]
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Schulze Wischeler, J., Heine, A., & Klebe, G. (2011). Carbonic Anhydrase II in complex with novel sulfonamide inhibitor. RCSB Protein Data Bank. [Link]
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Menchise, V., et al. (2005). Carbonic anhydrase II in complex with a membrane-impermeant sulfonamide inhibitor. RCSB Protein Data Bank. [Link]
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Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports. [Link]
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de Oliveira, R. B., et al. (2022). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular. Journal of Molecular Structure. [Link]
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Rauf, A., et al. (2022). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Center for Biotechnology Information. [Link]
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Al-Masoudi, N. A. L., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
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Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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Al-Balas, Q., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Synthesis of thiophene-based imine and phosphoazometine compounds. (2025). Bohrium. [Link]
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De Simone, G., et al. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. PubMed. [Link]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]
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D'Ascenzio, M., et al. (2005). Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma. PubMed. [Link]
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Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. PubMed. [Link]
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Zhang, Y., et al. (2022). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. National Center for Biotechnology Information. [Link]
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Kappe, C. O., & Falsone, S. F. (1998). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Thiophene Isomers
For: Researchers, scientists, and drug development professionals
Introduction: The Isomeric Challenge of Thiophene
Thiophene, a five-membered aromatic heterocycle containing sulfur, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous pharmaceuticals, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine, as well as high-performance organic electronic materials. The chemical and physical properties of thiophene closely resemble those of benzene.[2][3]
A critical challenge in the synthesis and quality control of thiophene-based compounds is the precise differentiation of positional isomers, typically those substituted at the C2 versus the C3 position. The location of a substituent dramatically alters the molecule's electronic distribution, steric profile, and, consequently, its biological activity and material properties. Relying on simple physical data like boiling points is often insufficient for unambiguous identification.[1]
This guide provides an in-depth comparison of key spectroscopic techniques for the robust analysis and differentiation of thiophene isomers. We will move beyond mere data reporting to explore the causality behind the spectral differences and provide field-proven protocols to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and informative technique for distinguishing between 2- and 3-substituted thiophene isomers. The chemical shifts (δ) and spin-spin coupling constants (J) of the remaining ring protons provide a unique fingerprint for each isomer.[4]
The Causality Behind NMR Differentiation
The differentiation arises from the inherent asymmetry introduced by a substituent. In an unsubstituted thiophene, the protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons).[5] A substituent at C2 or C3 breaks this symmetry, rendering all remaining ring protons chemically distinct.
-
Electronic Effects: The substituent's electron-donating or electron-withdrawing nature, combined with its proximity to the electronegative sulfur atom, creates a unique electronic environment for each proton, directly influencing its chemical shift.
-
Coupling Constants: The magnitude of the coupling constant between adjacent protons (J-coupling) is dependent on the number of bonds separating them. In thiophenes, the coupling between protons across the sulfur atom is negligible. This results in highly predictable splitting patterns. For instance, in a 3-substituted thiophene, the H2 and H4 protons are coupled to H5, but not to each other, leading to distinct doublet of doublets or multiplet patterns.[4]
Comparative ¹H and ¹³C NMR Data
The following tables summarize typical NMR data for isomeric pairs, illustrating the clear distinctions. All data is presumed to be recorded in CDCl₃ with TMS as an internal standard.[4][6]
Table 1: Comparative ¹H NMR Data (δ, ppm) and Coupling Constants (J, Hz) for Isomeric Bromothiophenes
| Compound | H-2 (δ, pattern, J) | H-3 (δ, pattern, J) | H-4 (δ, pattern, J) | H-5 (δ, pattern, J) |
| 2-Bromothiophene | — | 7.15 (dd, J=3.7, 5.6) | 6.95 (dd, J=3.7, 5.6) | 7.25 (dd, J=1.3, 5.6) |
| 3-Bromothiophene | 7.28 (dd, J=1.5, 3.0) | — | 7.06 (dd, J=1.5, 5.2) | 7.28 (dd, J=3.0, 5.2) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Isomeric Bromothiophenes
| Compound | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) |
| 2-Bromothiophene | 112.9 | 128.4 | 127.8 | 130.3 |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 |
Data compiled from typical values found in literature.[6]
As observed, the chemical shifts and coupling patterns for the protons and carbons of the two isomers are markedly different, allowing for straightforward and unambiguous assignment.
Experimental Protocol: High-Resolution NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thiophene isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.[7]
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise (S/N).
-
Relaxation Delay (d1): Use a 2-5 second delay to ensure full proton relaxation.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to yield single lines for each carbon environment.
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[6]
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction on the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate signals in the ¹H spectrum and analyze multiplicities and coupling constants to confirm the isomeric structure.
-
Visualization of NMR Workflow
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: A Corroborative Method
While not as definitive as NMR, IR spectroscopy can provide strong corroborative evidence for isomer identification, particularly when functional groups are present. The key is to analyze subtle shifts in vibrational frequencies caused by differences in conjugation and electronic effects.
Distinguishing Isomers via Vibrational Modes
We will compare 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid. The primary differences will manifest in the C=O stretching frequency and the fingerprint region containing C-S and C-H bending modes.
-
Carbonyl (C=O) Stretch: The C=O group in 2-thiophenecarboxylic acid can conjugate more effectively with the thiophene ring's π-system. This increased conjugation weakens the C=O double bond, lowering its stretching frequency (shifting the peak to a lower wavenumber) compared to the 3-isomer, where conjugation is less direct.
-
Ring Vibrations: The substitution pattern alters the symmetry and bond dipoles of the thiophene ring, leading to distinct patterns of C-H and C=C vibrations in the fingerprint region (1600-600 cm⁻¹). For 2-substituted thiophenes, characteristic C-C stretching bands are often observed around 1530-1510 cm⁻¹ and 1450-1430 cm⁻¹.[8] The C-S stretching modes typically appear between 850 and 600 cm⁻¹.[8]
Table 3: Typical IR Absorption Frequencies (cm⁻¹) for Isomeric Thiophenecarboxylic Acids
| Vibrational Mode | 2-Thiophenecarboxylic Acid | 3-Thiophenecarboxylic Acid (Expected) | Rationale for Difference |
| O-H Stretch | 3300-2500 (very broad) | 3300-2500 (very broad) | Broad due to H-bonding dimers in both.[9] |
| C=O Stretch | ~1680-1700 | ~1700-1720 | Greater conjugation in the 2-isomer lowers the frequency. |
| C-C Ring Stretch | ~1528, ~1413 | Different pattern | Substitution pattern alters ring vibrations.[8] |
| C-H Out-of-Plane Bend | ~910, ~858 | Different pattern | Distinct bending modes for 2- vs. 3-substitution.[8] |
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the crystalline thiophene isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogenous powder is formed.
-
Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer (e.g., JASCO-6300).[8]
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the S/N ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Identify and label the key peaks corresponding to O-H, C=O, C-C, and C-H vibrations.
-
Compare the C=O stretching frequency and the fingerprint pattern to reference spectra to confirm the isomer.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the π-System
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems like thiophene. The position of maximum absorbance (λ_max) is highly sensitive to the extent of the conjugated π-electron system.
The Impact of Substituent Position on λ_max
A substituent at the C2 position of the thiophene ring conjugates more effectively with the π-system than a substituent at the C3 position.[10] This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light of a longer wavelength (lower energy).
Principle: 2-Substituted Isomer → More Effective Conjugation → Lower HOMO-LUMO Gap → Bathochromic (Red) Shift in λ_max
This effect is a reliable method for distinguishing between the two isomers. For example, studies have shown that for a range of monosubstituted thiophenes, the λ_max of the 2-isomer is consistently at a longer wavelength than that of the corresponding 3-isomer.[10]
Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) for Isomeric Thiophenes
| Substituent | 2-Isomer λ_max (nm) | 3-Isomer λ_max (nm) |
| -CHO | 282 | 255 |
| -COOH | 268 | 243 |
| -Br | 237 | 233 |
Data adapted from Sone, M. (1959).[10]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the thiophene isomer in a UV-transparent solvent (e.g., hexane, ethanol, or DMF) at a concentration of ~1x10⁻³ M.
-
Perform serial dilutions to prepare a working solution with a concentration in the range of 1x10⁻⁵ to 1x10⁻⁶ M. The final absorbance should ideally be between 0.2 and 1.0.[11]
-
-
Data Acquisition:
-
Instrument: Perkin Elmer Lambda 19 spectrometer or equivalent.[7]
-
Use two matched quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Calibrate the spectrophotometer with the blank cuvette.
-
Scan the sample across a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Compare the λ_max value with that of the known or expected isomer to make an assignment.
-
Visualization of Electronic Effects
Caption: Impact of substituent position on π-conjugation and λ_max.
Mass Spectrometry (MS): A Tool for Confirmation, Not Primary Differentiation
Under standard electron impact (EI) ionization, mass spectrometry is generally not a reliable method for distinguishing between 2- and 3-substituted thiophene isomers.[12]
The Challenge of Isomeric Fragmentation
Upon ionization, the molecular ion (M⁺) is formed. This ion then undergoes fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z) of these fragments.
For simple positional isomers, the initial fragmentation pathways are often energetically similar, leading to nearly identical mass spectra.[12] Common fragmentation patterns for substituted thiophenes include:
-
Loss of the substituent.
-
Cleavage of the thiophene ring.
-
Loss of fragments like CS or HCS.
Because these pathways produce fragments of the same mass, the resulting spectra for 2- and 3-isomers are often indistinguishable. The primary use of MS in this context is to confirm the molecular weight of the compound via the molecular ion peak and to verify the elemental composition through high-resolution mass spectrometry (HRMS).[11]
Example: Thiophenecarboxaldehyde Isomers
Both 2- and 3-thiophenecarboxaldehyde have a molecular weight of 112.15 g/mol .[13][14] Their EI mass spectra are dominated by two major peaks:
-
m/z 112: The molecular ion [C₅H₄OS]⁺.
-
m/z 111: Loss of a single hydrogen atom from the aldehyde group, [C₅H₃OS]⁺, which is often the base peak.[15]
The subsequent ring fragmentation patterns are also very similar, making a definitive assignment based on the mass spectrum alone highly unreliable.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Method: Use a capillary column (e.g., DB-5) and a temperature program suitable to separate the analyte from the solvent and any impurities.
-
MS Method (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (M⁺) to confirm the molecular weight.
-
Analyze the major fragment ions. While not useful for isomer differentiation, this can help confirm the presence of the thiophene ring and substituent type. For example, the presence of a peak at m/z 83 ([M-CHO]⁺) would support the aldehyde structure.
-
Conclusion and Recommended Workflow
Differentiating thiophene isomers is critical for ensuring the efficacy and safety of pharmaceuticals and the performance of advanced materials. While several spectroscopic techniques can provide valuable information, their utility for this specific task varies significantly.
-
NMR Spectroscopy is the gold standard, providing unambiguous structural confirmation through unique chemical shifts and coupling patterns.
-
UV-Vis Spectroscopy is a rapid and reliable secondary method, leveraging the predictable bathochromic shift observed for 2-substituted isomers.
-
IR Spectroscopy serves as a useful corroborative tool, especially for functionalized thiophenes, where subtle shifts in key vibrational frequencies can be observed.
-
Mass Spectrometry is essential for confirming molecular weight but is generally unreliable for distinguishing between 2- and 3-positional isomers via standard fragmentation patterns.
For any new thiophene derivative, a comprehensive analysis combining NMR for primary structural elucidation with MS for molecular weight confirmation is the most robust and scientifically sound approach.
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Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. (2020). ACS Omega. [Link]
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Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. (1999). Physical Chemistry Chemical Physics. [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1970). Canadian Journal of Chemistry. [Link]
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Sone, M. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 127-137. [Link]
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Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]
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N-Unsubstituted 2- and 3-thiophenimines. (2024). Organic & Biomolecular Chemistry. [Link]
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Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives. (2015). 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]
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The UV spectra of thiophene in the gas phase dotted line and in... (n.d.). ResearchGate. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Physics. [Link]
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Thiophene. (n.d.). Britannica. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Two experimental NMR spectra of 2, 3-dibromo-thiophene... (n.d.). ResearchGate. [Link]
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C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. (1975). Bulletin of the Chemical Society of Japan. [Link]
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2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2022). Molecules. [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. [Link]
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2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2021). Zenodo. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
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Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
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Thiophene. (n.d.). Wikipedia. [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]
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Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2021). YouTube. [Link]
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2-Thiophenecarboxaldehyde. (n.d.). PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetyl-2-(methylaminosulfonyl)thiophene
Authored for: Laboratory Professionals in Pharmaceutical and Chemical Research
This document provides a comprehensive operational and disposal plan for 3-Acetyl-2-(methylaminosulfonyl)thiophene (CAS No. 138891-01-7). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework grounded in chemical principles, ensuring that every step is not only compliant but also scientifically sound. The protocols herein are designed to be self-validating, promoting a culture of safety and environmental stewardship within the laboratory.
The compound this compound is a crystalline powder utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a thiophene ring and a sulfonamide group, dictates its reactivity and, consequently, the necessary precautions for its handling and disposal. While a specific, comprehensive hazard profile is not widely documented, the principles of chemical safety demand a conservative approach. We must extrapolate from the known hazards of its constituent moieties—thiophenes and sulfonamides—to formulate a robust disposal strategy.
Hazard Assessment and Characterization
Understanding the molecule is the first step to safely managing its waste. The structure combines a thiophene ring, known for potential irritation and environmental hazards, with a sulfonamide group, a class of compounds with diverse biological activities.[1][2][3] Therefore, in the absence of exhaustive toxicological data, all waste containing this compound must be classified and handled as hazardous chemical waste.
One supplier provides the risk statements R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4] This aligns with the profiles of related thiophene compounds, which are often irritants and can be harmful if inhaled or come into contact with skin.[5][6][7] Furthermore, upon combustion, thiophene-containing molecules can release highly toxic sulfur oxide fumes.[6][8]
The following table summarizes the essential data for establishing safe handling and disposal protocols.
| Parameter | Value / Instruction | Source(s) |
| Chemical Name | This compound | [1][9] |
| CAS Number | 138891-01-7 | [1][4][9][10] |
| Appearance | White to light yellow crystalline powder | [1] |
| Potential Hazards | Irritating to eyes, skin, and respiratory system. Harmful if swallowed or inhaled. Toxic to aquatic life. | [4][5][11] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [5][7][12] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Handle in a chemical fume hood. | [3][5] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (via Institutional EHS). | [5][11] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. | [2][5][13] |
The Core Principle: Waste Segregation and Identification
The cornerstone of safe chemical disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions, compromise the disposal process, and violate regulatory standards. The following workflow provides a logical pathway for identifying and segregating waste contaminated with this compound.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance.
Protocol 3.1: Unused/Expired Solid Compound and Contaminated Labware
-
Waste Collection: Collect unadulterated solid this compound, along with any contaminated disposable labware (e.g., weigh boats, spatulas, wipers), in a dedicated hazardous waste container.[2]
-
Container Specification: The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.[2]
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other chemical contaminants. Indicate the approximate quantity and the date of generation.[5]
-
Storage: Keep the container sealed and store it in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated, away from incompatible materials.[5]
Protocol 3.2: Contaminated Liquid Waste
-
Waste Collection: Collect all solutions containing the target compound, including reaction mother liquors and solvent rinsates, in a dedicated liquid hazardous waste container.
-
Container Specification: Use a sealable, leak-proof container, typically glass or a compatible plastic solvent bottle. Crucially, do not mix incompatible waste streams. For example, do not mix chlorinated solvents with non-chlorinated solvents unless your institution's EHS guidelines permit it.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with estimated percentages.
-
Storage: Keep the container tightly sealed when not in use and store it within secondary containment in a designated satellite accumulation area.
Protocol 3.3: Contaminated Personal Protective Equipment (PPE)
-
Segregation: At the end of a procedure, remove gloves, disposable lab coats, and any other contaminated PPE and place them directly into a designated hazardous waste bag or container.[2]
-
Containerization: This waste should be collected in a labeled, leak-proof bag (e.g., a yellow cytotoxic bag if local protocols dictate) or a lined solid waste drum.[2][5]
-
Closure and Storage: Once the container is full, seal it securely and store it with other solid hazardous waste for pickup.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS office.
-
Don PPE: Before addressing the spill, don appropriate PPE, including safety goggles, a lab coat, and double-layered chemical-resistant gloves.[2]
-
Containment: For a small spill of the solid powder, gently cover it with an inert absorbent material like vermiculite or sand.[5][13] Avoid raising dust. For a liquid spill, surround the area with absorbent material to prevent it from spreading.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[5]
Final Disposal Pathway
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5][7][14] The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations. The most common final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the compound.[6][14]
By implementing this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically excellent and environmentally responsible.
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Thiophene. PubChem, National Institutes of Health. [Link]
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This compound | 138891-01-7. TCI EUROPE N.V.[Link]
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This compound, Min. 98.0 (GC), 5 g. Sciedco. [Link]
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MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
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LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Acetyl-2-(methylaminosulfonyl)thiophene
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. When handling specialized reagents like 3-Acetyl-2-(methylaminosulfonyl)thiophene, a nuanced understanding of its potential hazards is critical for establishing a robust safety protocol. This compound, a substituted thiophene, belongs to a class of chemicals that are invaluable in medicinal chemistry and materials science.[1] However, the presence of the thiophene ring and a sulfonamide group necessitates a cautious and well-defined approach to personal protection.[2][3]
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a comprehensive operational plan grounded in risk assessment, explaining the causality behind each procedural step to ensure a self-validating system of safety.
Hazard Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can extrapolate its potential hazards based on its structural motifs—thiophene and N-methylsulfonamide—and the data available for related compounds.
-
Thiophene Derivatives: Thiophene-based molecules can be irritants and are often harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4] When heated to decomposition, thiophenes can emit highly toxic fumes of sulfur oxides.[5]
-
Sulfonamides: This functional group is the basis for many pharmaceuticals and bioactive molecules. While beneficial therapeutically, this bioactivity underscores the importance of minimizing occupational exposure.
-
Physical Form: The compound is typically a white to light yellow crystalline powder.[1] This physical state presents a risk of aerosolization and inhalation, especially during weighing and transfer operations.
Given these factors, we must treat this compound as potentially harmful upon ingestion, skin contact, and inhalation, and as a potential eye and skin irritant.[6][7] Therefore, the selection of Personal Protective Equipment (PPE) must be based on creating a complete barrier to these exposure routes.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach dictates that the level of PPE should match the scale and nature of the operation. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | ANSI Z87.1-Compliant Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Standard Laboratory Coat | Not typically required |
| Weighing & Transfer (Solid) | Safety Goggles (to prevent powder ingress) | Double-layered Nitrile Gloves | Standard Laboratory Coat | Recommended inside a chemical fume hood or with a fit-tested N95 respirator if on an open bench |
| Solution Preparation | Safety Goggles or Face Shield over Safety Glasses | Double-layered Nitrile Gloves | Standard Laboratory Coat | Required to be performed in a chemical fume hood |
| Reaction Workup & Spills | Face Shield over Safety Goggles | Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene) | Chemical-Resistant Apron over Laboratory Coat | Required to be performed in a chemical fume hood. For large spills, a full-face respirator with appropriate cartridges may be necessary.[8] |
Eye and Face Protection: The First Line of Defense
Directive: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any task.[9] For tasks involving the solid powder or the potential for splashes (e.g., solution preparation, reaction workup), upgrade to chemical splash goggles.[10] A face shield worn over goggles provides the highest level of protection and is mandatory during spill cleanup or when handling larger quantities.[9]
Causality: The primary rationale is to prevent eye irritation from airborne powder or accidental splashes of solutions containing the compound.[7][11] The crystalline nature of the solid increases the risk of fine particles becoming airborne during handling.
Hand Protection: Preventing Dermal Absorption
Directive: Disposable, powder-free nitrile gloves are the minimum requirement.[9][12] For procedures involving solvents or prolonged handling, double-gloving is a prudent measure that provides an additional layer of security.[9] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use.[12]
Causality: Thiophene derivatives can be harmful if they come into contact with the skin.[4][6] The sulfonamide moiety suggests potential bioactivity, making dermal absorption a significant route of unwanted exposure. Double-gloving protects against undetected micro-perforations in the outer glove, a best practice when handling potentially hazardous compounds.
Body Protection: Shielding Against Contamination
Directive: A standard, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[9] For procedures with a high risk of splashes, such as transferring solutions or during a reaction workup, a chemically resistant apron should be worn over the lab coat.[9]
Causality: This protects against incidental contact and spills. Contaminated clothing can act as a reservoir for the chemical, leading to prolonged skin exposure.
Respiratory Protection: Mitigating Inhalation Risks
Directive: All procedures that may generate dust or aerosols—especially weighing the solid compound or preparing solutions—must be performed within a certified chemical fume hood.[4] This engineering control is the most effective way to prevent inhalation exposure. If a fume hood is not available for a specific task, a risk assessment must be conducted, and at a minimum, personnel must use a properly fit-tested N95 respirator.[12]
Causality: Fine crystalline powders can be easily inhaled, and related compounds are known to cause respiratory irritation.[2][7] A fume hood captures airborne particles at the source, while a respirator serves as a personal barrier if engineering controls are insufficient or unavailable.
Operational Plan: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Disposal and Spill Management
Contaminated PPE Disposal: All disposable PPE used while handling this compound, including gloves, disposable lab coats, and bench paper, must be considered hazardous chemical waste.[2]
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[4]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[4]
Spill Response:
-
Alert & Evacuate: Immediately alert personnel in the area.
-
Contain: For small spills of the solid, use an inert absorbent material like vermiculite or sand to cover the spill.[13] Do not use combustible materials like paper towels.[4]
-
Clean: Wearing the appropriate PPE (including a face shield and double gloves), carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4][13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
By adhering to these scientifically grounded procedures, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Benchchem.
- This compound 138891-01-7. TCI Chemicals.
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
- This compound | 138891-01-7. TCI EUROPE N.V.
- Thiophene | C4H4S | CID 8030. PubChem - NIH.
- Thiophene. Sciencemadness Wiki.
- This compound. Chem-Impex.
- SAFETY DATA SHEET. (for 2-Acetylthiophene).
- material safety data sheet sds/msds. (for Thiophene-2-carboxaldehyde). CDH Fine Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- Personal protective equipment for handling Antibiotic K 4. Benchchem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. (2019-03-05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
